Product packaging for (S)-(+)-4-Methyl-2-pentanol(Cat. No.:CAS No. 14898-80-7)

(S)-(+)-4-Methyl-2-pentanol

Cat. No.: B088433
CAS No.: 14898-80-7
M. Wt: 102.17 g/mol
InChI Key: WVYWICLMDOOCFB-LURJTMIESA-N
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Description

(S)-(+)-4-Methyl-2-pentanol is a high-purity, chiral isomer of 4-Methyl-2-pentanol (also known as Methyl Isobutyl Carbinol or MIBC), a compound with a broad spectrum of research and industrial applications. This specific enantiomer is of particular value in asymmetric synthesis and chiral resolution processes, where its defined stereochemistry acts as a building block or auxiliary for producing optically active compounds . In industrial contexts, the racemic mixture of 4-Methyl-2-pentanol is widely utilized as a frothing agent in mineral flotation processes and serves as a key solvent and intermediate in the production of lubricant additives, synthetic resins, plasticizers, and brake fluids . Furthermore, it finds significant application in the flavor and fragrance industry due to its characteristic pungent, alcoholic odor profile . As a solvent, it is valued for its ability to dissolve various dyestuffs, oils, gums, resins, waxes, nitrocellulose, and ethylcellulose . Recent scientific investigations have explored the role of 4-Methyl-2-pentanol in studying intermolecular interactions, such as hydrogen bonding, in binary liquid mixtures with other alcohols, providing crucial insights into thermodynamic properties and liquid structure that are essential for process optimization in industries . Safety and Handling: This product is classified as a Flammable Liquid and is for Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption. Please refer to the associated Safety Data Sheet (SDS) for detailed handling and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O B088433 (S)-(+)-4-Methyl-2-pentanol CAS No. 14898-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-methylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYWICLMDOOCFB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426387
Record name (S)-(+)-4-Methyl-2-pentanol
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Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14898-80-7
Record name (S)-(+)-4-Methyl-2-pentanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-4-methylpentan-2-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-(+)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of (S)-(+)-4-Methyl-2-pentanol, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental methodologies for property determination, and includes a workflow diagram for the physical characterization of chiral compounds.

This compound , also known as (S)-(+)-Methyl isobutyl carbinol, is a chiral organic compound. As an enantiomer, its physical properties are identical to its (R)-(-) counterpart and the racemic mixture (4-Methyl-2-pentanol), with the notable exception of its interaction with plane-polarized light.

Quantitative Data Summary

The physical properties of 4-Methyl-2-pentanol (B46003) have been compiled from various sources and are presented in the table below. It is important to note that while the specific optical rotation is unique to the (S)-(+)-enantiomer, other physical properties are representative of the racemic mixture and are expected to be identical for the pure enantiomer.

PropertyValueUnitsConditions
Molecular Formula C₆H₁₄O--
Molecular Weight 102.17 g/mol -
Boiling Point 130 - 135°Cat 1013 hPa
Melting Point -90°C-
Density 0.802 - 0.81g/mLat 20-25 °C
Refractive Index 1.410 - 1.415-at 20 °C (589 nm)
Solubility in Water 16.4 - 20g/Lat 20 °C
Vapor Pressure 3.7 - 7.06mmHg (hPa)at 20-25 °C
Flash Point 41°Cclosed cup
Autoignition Temperature 305°C-

Note: The ranges in values reflect data from multiple sources.[1][2][3][4][5][6][7][8][9]

Experimental Protocols for Physical Property Determination

The determination of the physical properties of a chemical compound like this compound involves standardized laboratory procedures. Below are detailed methodologies for key experiments.

1. Determination of Boiling Point:

The boiling point is determined using a distillation apparatus.

  • Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • The this compound sample is placed in the round-bottom flask with boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • The flask is heated gently.

    • The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

2. Determination of Melting Point:

The melting point is determined using a melting point apparatus.

  • Apparatus: A capillary tube, a melting point apparatus with a heating block and a thermometer or digital temperature sensor.

  • Procedure:

    • A small amount of the solidified this compound (frozen using a suitable cooling bath) is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

3. Determination of Density:

The density is determined using a pycnometer or a digital density meter.

  • Apparatus: A pycnometer of a known volume, a balance, and a temperature-controlled water bath.

  • Procedure (using a pycnometer):

    • The empty pycnometer is weighed.

    • It is then filled with the this compound sample and weighed again at a specific temperature (e.g., 25 °C).

    • The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) and weighed at the same temperature.

    • The density of the sample is calculated using the formula: Density = (mass of sample / mass of water) * density of water.

4. Determination of Refractive Index:

The refractive index is measured using a refractometer.

  • Apparatus: An Abbé refractometer or a digital refractometer, a constant temperature water bath.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • A few drops of the this compound sample are placed on the prism of the refractometer.

    • The temperature is maintained at a specific value (e.g., 20 °C) using the water bath.

    • The refractive index is read from the instrument's scale or digital display.

5. Determination of Optical Rotation:

The specific rotation, a key property of chiral molecules, is measured using a polarimeter.

  • Apparatus: A polarimeter, a sample cell of a known path length, a monochromatic light source (typically a sodium lamp, D-line at 589 nm).

  • Procedure:

    • A solution of this compound of a known concentration in a suitable achiral solvent is prepared.

    • The polarimeter is zeroed using the pure solvent.

    • The sample cell is filled with the prepared solution and placed in the polarimeter.

    • The angle of rotation of the plane-polarized light is measured.

    • The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Workflow for Physical Property Characterization of a Chiral Compound

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chiral compound such as this compound.

G cluster_0 Initial Analysis cluster_1 Physical Property Determination cluster_2 Chiral Property Determination cluster_3 Data Compilation and Reporting A Compound Synthesis and Purification B Structural Confirmation (NMR, MS) A->B C Boiling Point B->C D Melting Point B->D E Density B->E F Refractive Index B->F G Solubility B->G H Optical Rotation (Polarimetry) B->H I Data Tabulation C->I D->I E->I F->I G->I H->I J Technical Guide Preparation I->J

Caption: Workflow for the physical characterization of a chiral compound.

References

(S)-(+)-4-Methyl-2-pentanol chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (S)-(+)-4-Methyl-2-pentanol: Chemical Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a chiral secondary alcohol, is a versatile molecule with applications ranging from a precursor in the synthesis of industrial additives to a chiral building block in asymmetric synthesis. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and key experimental protocols for its preparation and analysis. Furthermore, its relevance in industrial applications and as a chiral auxiliary in the synthesis of pharmaceutically important scaffolds is discussed.

Chemical Structure and Stereochemistry

This compound, also known as (S)-(+)-methyl isobutyl carbinol, possesses a single stereocenter at the second carbon atom (C2). This chiral center is responsible for the existence of two enantiomers: (S)-(+) and (R)-(-)-4-methyl-2-pentanol. The designation "(S)" refers to the absolute configuration of the stereocenter as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The "(+)" sign indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction.

The structure consists of a pentanol (B124592) backbone with a methyl group at the fourth carbon position. The hydroxyl group is located on the second carbon, which is the chiral center, being attached to a hydrogen atom, a methyl group, an isobutyl group, and the hydroxyl group.

Diagram 1: Stereochemistry of 4-Methyl-2-pentanol (B46003)

Caption: Enantiomers of 4-Methyl-2-pentanol.

Physicochemical Properties

The physical and chemical properties of 4-methyl-2-pentanol are well-documented, with notable differences between the racemic mixture and the pure enantiomers, particularly in their optical activity.

Table 1: Physicochemical Properties of 4-Methyl-2-pentanol

PropertyRacemic (±)-4-Methyl-2-pentanolThis compound
CAS Number 108-11-2[1][2][3]14898-80-7
Molecular Formula C₆H₁₄O[1]C₆H₁₄O
Molecular Weight 102.17 g/mol 102.17 g/mol
Appearance Colorless liquid[1][3]Colorless liquid
Boiling Point 130-133 °C~132 °C
Melting Point -90 °C[1]Not specified
Density 0.807-0.81 g/cm³ at 20 °C[1]Not specified
Refractive Index (n²⁰/D) ~1.411[4]Not specified
Specific Rotation ([α]²⁰/D) +21° (neat)
Solubility in Water 15 g/L[1]Slightly soluble

Experimental Protocols

Enantioselective Synthesis: Enzymatic Kinetic Resolution

The preparation of enantiomerically enriched this compound is efficiently achieved through the kinetic resolution of the racemic mixture using lipases. Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a highly effective biocatalyst for this transformation.[5] The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and thus enriched.

Diagram 2: Experimental Workflow for Enzymatic Kinetic Resolution

G racemate Racemic (±)-4-Methyl-2-pentanol reaction Reaction Mixture racemate->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction solvent Solvent (e.g., Hexane) solvent->reaction enzyme Novozym 435 (CALB) enzyme->reaction separation Separation (Filtration/Chromatography) reaction->separation Incubation (e.g., 70°C, 20h) s_alcohol This compound separation->s_alcohol r_ester (R)-4-Methyl-2-pentyl acetate (B1210297) separation->r_ester analysis Enantiomeric Excess (ee) Determination (Chiral GC) s_alcohol->analysis

Caption: Workflow for the kinetic resolution of 4-methyl-2-pentanol.

Detailed Protocol for Enzymatic Kinetic Resolution:

  • Reaction Setup: In a suitable reaction vessel, dissolve racemic 4-methyl-2-pentanol (1 equivalent) in a nonpolar solvent such as hexane.[5]

  • Addition of Acyl Donor: Add an acyl donor, for example, vinyl acetate (3 equivalents).[6]

  • Enzyme Addition: Introduce immobilized Candida antarctica lipase B (Novozym 435) to the mixture (e.g., 30-50 mg per mmol of alcohol).[6][7]

  • Incubation: Stir the suspension at a controlled temperature, typically around 70°C, under an inert atmosphere (e.g., argon).[6]

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by gas chromatography (GC) to determine the conversion.

  • Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme. The filtrate contains the unreacted this compound and the formed (R)-4-methyl-2-pentyl acetate.

  • Purification: Separate the (S)-alcohol from the (R)-ester using standard techniques such as fractional distillation or column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the purified this compound using chiral gas chromatography.

Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

The enantiomeric purity of the resolved alcohol is determined by chiral GC.[8] This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, resulting in their separation and distinct retention times.

Protocol for Chiral GC Analysis:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).

  • Instrumentation: Use a gas chromatograph equipped with a chiral capillary column (e.g., CP-Chirasil-Dex CB).[6]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 250°C

    • Oven Program: Isothermal or a temperature gradient optimized to separate the enantiomers (e.g., start at 60°C, hold for 1 min, ramp to 150°C at 5°C/min).

    • Carrier Gas: Helium or Hydrogen.

  • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Applications in Industry and Drug Development

Industrial Applications

This compound is a precursor in the synthesis of zinc dialkyldithiophosphates (ZDDPs), which are widely used as anti-wear and antioxidant additives in lubricants.[1] The synthesis involves the reaction of the alcohol with phosphorus pentasulfide to form a dithiophosphoric acid, which is then neutralized with zinc oxide.

Diagram 3: Synthesis of Zinc Dialkyldithiophosphate (ZDDP)

G alcohol This compound acid Dithiophosphoric Acid Intermediate alcohol->acid p2s5 Phosphorus Pentasulfide (P₂S₅) p2s5->acid zddp Zinc Dialkyldithiophosphate (ZDDP) acid->zddp Neutralization zno Zinc Oxide (ZnO) zno->zddp

Caption: Logical flow for ZDDP synthesis.

Role in Drug Development: Chiral Building Block

In the pharmaceutical industry, the synthesis of enantiomerically pure compounds is of paramount importance.[1] Chiral alcohols like this compound can serve as valuable chiral building blocks. They can be used as chiral auxiliaries to control the stereochemistry of a reaction, after which the auxiliary is removed.

A significant application of chiral alcohols is in the stereoselective synthesis of β-lactams, which form the core structure of many important antibiotics, such as penicillins and cephalosporins.[8][9] Chiral alcohols can be used to form chiral ester enolates, which then react with imines in a cyclocondensation reaction to produce β-lactams with high diastereoselectivity.[8] The chirality of the alcohol directs the stereochemical outcome of the reaction, enabling the synthesis of a specific enantiomer of the β-lactam. Although not always the specific alcohol used, this compound represents a class of chiral synthons employed for such critical transformations in drug discovery and development.[10]

Conclusion

This compound is a chiral molecule of significant interest to both industrial and research chemists. Its well-defined stereochemistry and accessible synthesis via enzymatic resolution make it a valuable chiral building block. The detailed protocols and data presented in this guide provide a solid foundation for its application in the synthesis of advanced materials and as a tool for inducing chirality in the development of new pharmaceutical agents.

References

A Technical Guide to (S)-(+)-4-Methyl-2-pentanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Commercial Availability, Synthesis, and Applications of a Key Chiral Building Block

Introduction

(S)-(+)-4-Methyl-2-pentanol, a chiral secondary alcohol, is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents. Its defined stereochemistry makes it a crucial intermediate for the construction of complex molecular architectures with high enantiopurity. This technical guide provides a comprehensive overview of its commercial availability, detailed experimental protocols for its preparation, and its applications in research and drug development.

Commercial Availability

This compound is commercially available from a range of chemical suppliers, catering to both research and development needs. The compound is typically offered in high purity, with enantiomeric excess often exceeding 98%. Pricing and available quantities vary by supplier. The racemic mixture, (±)-4-methyl-2-pentanol, is also widely available and can serve as a starting material for enantioselective separation.

SupplierProduct NamePurityAvailable Quantities
Thermo Scientific Chemicals (Fisher Scientific)This compound, 99%99%250 mg, 1 g
Sigma-Aldrich4-Methyl-2-pentanol (B46003)98%100 mL, 1 L, 4 L
Carl ROTH4-Methyl-2-pentanol≥98%100 mL
TCI Chemicals4-Methyl-2-pentanol>98.0% (GC)25 mL, 500 mL

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and analysis.

PropertyValueReference
Molecular FormulaC₆H₁₄O[1][2]
Molecular Weight102.17 g/mol [3]
AppearanceColorless liquid[1]
Boiling Point132 °C[4][5]
Melting Point-90 °C[4][5]
Density0.802 g/mL at 25 °C[4][5]
Refractive Indexn20/D 1.410[4][5]
Optical Rotation+21° (Neat)[6]
SolubilitySlightly soluble in water. Soluble in alcohol and ether.[1][6]

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral features are summarized below.

TechniqueData
¹H NMR Spectra available from SpectraBase.[7]
¹³C NMR Spectra available from ChemicalBook and SpectraBase.[8][9]
Mass Spectrometry (MS) Spectra available from SpectraBase.[10]
Infrared (IR) Spectroscopy Spectra available from Thermo Fisher Scientific.[11]

Experimental Protocols

The enantioselective synthesis of this compound can be achieved through several methods, primarily involving the asymmetric reduction of the corresponding ketone or the kinetic resolution of the racemic alcohol.

Asymmetric Reduction of 4-Methyl-2-pentanone (B128772)

The asymmetric reduction of 4-methyl-2-pentanone is a direct route to enantiomerically enriched 4-methyl-2-pentanol. This can be accomplished using chiral reducing agents or biocatalysts such as alcohol dehydrogenases (ADHs). While many ADHs produce the (R)-enantiomer, specific enzymes can be selected or engineered to yield the (S)-enantiomer.

A general workflow for this process is outlined below:

cluster_reduction Asymmetric Reduction Workflow ketone 4-Methyl-2-pentanone biocatalyst Alcohol Dehydrogenase (S-selective) ketone->biocatalyst Substrate product This compound biocatalyst->product Enzymatic Reduction cofactor NAD(P)H cofactor->biocatalyst Cofactor workup Work-up and Purification product->workup

Workflow for the asymmetric reduction of 4-methyl-2-pentanone.

Lipase-Catalyzed Kinetic Resolution of (±)-4-Methyl-2-pentanol

Kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. Lipases are effective biocatalysts for the enantioselective acylation of alcohols. In a typical procedure, one enantiomer is preferentially acylated, allowing for the separation of the unreacted enantiomer. To obtain this compound, a lipase (B570770) that selectively acylates the (R)-enantiomer is chosen.

Detailed Methodology:

  • Reaction Setup: To a solution of racemic 4-methyl-2-pentanol in an organic solvent (e.g., hexane), add an acyl donor (e.g., vinyl acetate) and the selected lipase (e.g., Candida antarctica lipase B).

  • Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the conversion and enantiomeric excess of the remaining alcohol.

  • Work-up: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The filtrate contains the acylated (R)-enantiomer and the unreacted this compound.

  • Purification: The unreacted this compound is separated from the esterified (R)-enantiomer by column chromatography.

cluster_resolution Kinetic Resolution Workflow racemate Racemic 4-Methyl-2-pentanol lipase Lipase (R-selective acylation) racemate->lipase separation Separation lipase->separation Mixture of (S)-alcohol and (R)-ester acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase s_product This compound separation->s_product r_ester (R)-4-Methyl-2-pentyl acetate separation->r_ester

Workflow for lipase-catalyzed kinetic resolution.

Applications in Drug Development

This compound serves as a valuable chiral building block in the synthesis of complex pharmaceutical molecules. Its utility lies in the introduction of a specific stereocenter, which is often crucial for the biological activity and safety profile of a drug.

While specific examples of marketed drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural motif is present in various biologically active compounds. Its application is primarily in the early stages of drug discovery and development, where novel chiral entities are synthesized and evaluated. It can be employed as a chiral starting material or as a chiral auxiliary to control the stereochemistry of subsequent reactions.

Signaling Pathways

Currently, there is no established evidence to suggest that this compound directly interacts with or modulates specific signaling pathways in a pharmacological context. Its primary role in the pharmaceutical industry is as a synthetic intermediate rather than a bioactive agent itself.

Conclusion

This compound is a readily available and synthetically versatile chiral building block. Its well-defined stereochemistry and favorable physical properties make it a valuable tool for researchers and drug development professionals engaged in the asymmetric synthesis of complex organic molecules. The experimental protocols outlined in this guide provide a foundation for its preparation and utilization in the laboratory. While its direct application in marketed pharmaceuticals is not extensively documented, its importance as a chiral synthon in the discovery and development of new chemical entities is clear.

References

Synthesis and Resolution of 4-methyl-2-pentanol Enantiomers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and resolution of 4-methyl-2-pentanol (B46003) enantiomers, crucial chiral building blocks in the pharmaceutical and fine chemical industries. This document details various synthetic routes to the racemic alcohol and explores key methodologies for obtaining the pure (R)- and (S)-enantiomers, including enzymatic kinetic resolution, chemical resolution, and asymmetric synthesis. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting and implementing the most suitable methods for their applications.

Synthesis of Racemic 4-methyl-2-pentanol

The synthesis of a racemic mixture of 4-methyl-2-pentanol is the initial step before proceeding to chiral resolution. Several classical organic synthesis methods can be employed, with the choice often depending on the availability of starting materials and desired scale.

Reduction of 4-methyl-2-pentanone (B128772)

A common and straightforward method for the synthesis of 4-methyl-2-pentanol is the reduction of the corresponding ketone, 4-methyl-2-pentanone. This can be achieved using various reducing agents.

Experimental Protocol: Reduction of 4-methyl-2-pentanone with Sodium Borohydride (B1222165)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-2-pentanone (1 equivalent) in methanol (B129727).

  • Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution to yield crude 4-methyl-2-pentanol. Further purification can be achieved by distillation.

Grignard Reaction

The Grignard reaction provides a versatile method for carbon-carbon bond formation and the synthesis of alcohols. For 4-methyl-2-pentanol, this can be achieved by reacting isobutyraldehyde (B47883) with methylmagnesium bromide.

Experimental Protocol: Grignard Synthesis of 4-methyl-2-pentanol

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place magnesium turnings (1.1 equivalents). Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C. Add a solution of isobutyraldehyde (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent by distillation. The crude product can be purified by fractional distillation.

Table 1: Comparison of Racemic Synthesis Methods

MethodStarting MaterialsKey ReagentsTypical YieldNotes
Ketone Reduction4-methyl-2-pentanoneSodium borohydride, MethanolHighSimple procedure, mild conditions.
Grignard ReactionIsobutyraldehyde, Methyl bromide, MagnesiumDiethyl ether60-80%Requires strictly anhydrous conditions.

Resolution of Racemic 4-methyl-2-pentanol

The separation of the racemic mixture into its individual enantiomers is a critical step for applications requiring stereochemically pure compounds.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient and environmentally friendly method that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is particularly effective for the resolution of secondary alcohols like 4-methyl-2-pentanol.[1] This method can achieve very high enantiomeric excess (>99% ee).

Experimental Protocol: Enzymatic Kinetic Resolution using CALB

  • Reaction Setup: To a solution of racemic 4-methyl-2-pentanol (1 equivalent) in an organic solvent (e.g., hexane (B92381) or toluene), add an acyl donor such as vinyl acetate (B1210297) (0.5-1.0 equivalents).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The remaining mixture of the unreacted alcohol enantiomer and the acylated enantiomer can be separated by column chromatography on silica (B1680970) gel.

Table 2: Quantitative Data for Enzymatic Kinetic Resolution of Secondary Alcohols

Racemic AlcoholAcylating AgentSolventConversion (%)Enantiomeric Excess of Substrate (ee_s) (%)Enantiomeric Excess of Product (ee_p) (%)Enantiomeric Ratio (E)
4-methyl-2-pentanol Vinyl acetateHexane51>99 ((S)-enantiomer)>99 ((R)-enantiomer)>200
2-PentanolSuccinic anhydride--99 ((S)-enantiomer)95 ((R)-enantiomer)-
2-ButanolVinyl acetaten-Hexane~50>60~90-

Note: Data for other alcohols are collated from various studies to provide a broader context.

Chemical Resolution via Diastereomeric Salt Formation

A classical method for resolving racemates involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. For resolving racemic 4-methyl-2-pentanol, a chiral acid like di-p-toluoyl-D-tartaric acid (DPTTA) can be used after converting the alcohol to a suitable derivative that can form a salt.

Experimental Protocol: General Procedure for Chemical Resolution

  • Derivative Formation: Convert the racemic 4-methyl-2-pentanol to a derivative that can form a salt with a chiral acid (e.g., a phthalate (B1215562) half-ester).

  • Diastereomeric Salt Formation: Dissolve the derivative in a suitable solvent and add an equimolar amount of the chiral resolving agent (e.g., an enantiomerically pure amine if the derivative is an acid).

  • Fractional Crystallization: Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out of the solution. The separation efficiency is highly dependent on the solvent system and temperature.

  • Isolation and Purification: Isolate the crystals by filtration. The diastereomeric purity can be improved by recrystallization.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with an acid or base to liberate the desired enantiomer of 4-methyl-2-pentanol.

Enantioselective Synthesis of 4-methyl-2-pentanol

Enantioselective synthesis, also known as asymmetric synthesis, aims to directly produce a single enantiomer of the target molecule, bypassing the need for a resolution step.

Asymmetric Hydrogenation of 4-methyl-2-pentanone

The asymmetric reduction of 4-methyl-2-pentanone can be achieved with high enantioselectivity using chiral transition metal catalysts. Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes are well-known for their effectiveness in the asymmetric hydrogenation of ketones.

Experimental Protocol: Asymmetric Hydrogenation with Ru-BINAP Catalyst

  • Catalyst Preparation: Prepare the active Ru-BINAP catalyst in situ or use a pre-formed complex.

  • Reaction Setup: In a high-pressure reactor, dissolve 4-methyl-2-pentanone in a suitable solvent (e.g., methanol). Add the chiral Ru-BINAP catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure and heat to the reaction temperature.

  • Reaction: Stir the reaction mixture until the uptake of hydrogen ceases.

  • Work-up and Purification: Release the pressure and remove the solvent. The product can be purified by distillation or chromatography to yield the enantiomerically enriched 4-methyl-2-pentanol. High enantioselectivities, often exceeding 95% ee, can be achieved with this method.

Biocatalytic Asymmetric Reduction

Alcohol dehydrogenases (ADHs) are enzymes that can catalyze the highly enantioselective reduction of ketones to their corresponding alcohols. By selecting an appropriate ADH, either the (R)- or (S)-enantiomer of 4-methyl-2-pentanol can be produced with high optical purity. This method offers the advantages of mild reaction conditions and high selectivity.

Experimental Protocol: Asymmetric Reduction with Alcohol Dehydrogenase

  • Reaction Setup: In a buffered aqueous solution, combine 4-methyl-2-pentanone, a suitable alcohol dehydrogenase, and a cofactor (e.g., NADH or NADPH). A cofactor regeneration system, such as using a secondary alcohol (e.g., isopropanol) and a second dehydrogenase, is often employed to make the process more economical.

  • Reaction: Incubate the mixture at a controlled temperature and pH, with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by GC or HPLC.

  • Work-up and Purification: Once the reaction is complete, extract the product with an organic solvent. The organic extracts are then dried and concentrated. The enantiomerically enriched 4-methyl-2-pentanol can be purified by distillation or chromatography.

Visualized Workflows

The following diagrams illustrate the logical flow of the key synthesis and resolution strategies described in this guide.

Synthesis_and_Resolution_Workflow cluster_synthesis Racemic Synthesis cluster_resolution Resolution 4-methyl-2-pentanone 4-methyl-2-pentanone Racemic 4-methyl-2-pentanol Racemic 4-methyl-2-pentanol 4-methyl-2-pentanone->Racemic 4-methyl-2-pentanol Reduction (e.g., NaBH4) Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Racemic 4-methyl-2-pentanol Grignard Reaction (CH3MgBr) Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution Racemic 4-methyl-2-pentanol->Enzymatic Kinetic Resolution Chemical Resolution Chemical Resolution Racemic 4-methyl-2-pentanol->Chemical Resolution (R)-4-methyl-2-pentanol (R)-4-methyl-2-pentanol Enzymatic Kinetic Resolution->(R)-4-methyl-2-pentanol (S)-4-methyl-2-pentanol (S)-4-methyl-2-pentanol Enzymatic Kinetic Resolution->(S)-4-methyl-2-pentanol Chemical Resolution->(R)-4-methyl-2-pentanol Chemical Resolution->(S)-4-methyl-2-pentanol

Caption: Overview of Synthesis and Resolution Pathways.

Enantioselective_Synthesis_Workflow 4-methyl-2-pentanone 4-methyl-2-pentanone Asymmetric Hydrogenation Asymmetric Hydrogenation 4-methyl-2-pentanone->Asymmetric Hydrogenation Chiral Ru-BINAP, H2 Biocatalytic Reduction Biocatalytic Reduction 4-methyl-2-pentanone->Biocatalytic Reduction ADH, Cofactor Enantiomerically Enriched 4-methyl-2-pentanol Enantiomerically Enriched 4-methyl-2-pentanol Asymmetric Hydrogenation->Enantiomerically Enriched 4-methyl-2-pentanol Biocatalytic Reduction->Enantiomerically Enriched 4-methyl-2-pentanol

Caption: Enantioselective Synthesis Workflow.

Conclusion

The synthesis and resolution of 4-methyl-2-pentanol enantiomers can be accomplished through a variety of effective methods. The choice of the optimal route will depend on factors such as the desired enantiomeric purity, scale of the reaction, cost considerations, and available equipment. Enzymatic kinetic resolution and asymmetric hydrogenation stand out as highly efficient methods for producing enantiomerically pure 4-methyl-2-pentanol, offering high selectivity and yields. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently approach the synthesis and resolution of these valuable chiral synthons.

References

Chirality and optical rotation of (S)-(+)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chirality and Optical Rotation of (S)-(+)-4-Methyl-2-pentanol

Introduction: Chirality and Optical Activity

Chirality is a fundamental concept in stereochemistry, describing molecules that are non-superimposable on their mirror images, much like a pair of hands. These mirror-image isomers are known as enantiomers. While enantiomers share identical physical properties such as boiling point, melting point, and density, they differ in their interaction with plane-polarized light.[1] A chiral compound will rotate the plane of this light, a phenomenon known as optical activity.[2][3] Compounds that rotate light clockwise are termed dextrorotatory (+) and those that rotate it counter-clockwise are levorotatory (-).[3][4]

This compound is a chiral secondary alcohol that serves as a valuable building block in asymmetric synthesis.[5] Its specific stereochemistry and resulting optical properties are critical for its application in the development of pharmaceuticals and other fine chemicals. This guide provides a detailed overview of the stereochemistry, optical rotation, and relevant experimental protocols for this compound.

Structure and Stereochemistry

4-Methyl-2-pentanol possesses a single stereocenter at the second carbon atom (C2), the carbon bearing the hydroxyl (-OH) group.[5] This chiral center gives rise to two enantiomers: (R)-(-)-4-Methyl-2-pentanol and this compound.[5]

The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For 4-methyl-2-pentanol, the four groups attached to the chiral C2 are prioritized as follows:

  • -OH (highest atomic number)

  • -CH₂CH(CH₃)₂ (isobutyl group)

  • -CH₃ (methyl group)

  • -H (lowest atomic number)

To determine the configuration, the molecule is oriented so the lowest-priority group (-H) points away from the viewer.[5] For the (S) enantiomer, tracing the path from priority 1 to 2 to 3 follows a counter-clockwise direction.

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (S)-4-Methyl-2-pentanol.

Physical and Chiroptical Properties

The enantiomers of 4-Methyl-2-pentanol are physically identical except for the direction in which they rotate plane-polarized light. The magnitude of this rotation is quantified by the specific rotation, [α]. It is a characteristic physical property of a chiral compound.[2]

PropertyThis compound(R)-(-)-4-Methyl-2-pentanol
CAS Number 24436-17-916404-54-9[5]
Molecular Formula C₆H₁₄O[5][6][7]C₆H₁₄O[5][6][7]
Molecular Weight 102.17 g/mol [5][8]102.17 g/mol [5][8]
Boiling Point 130-133 °C[5][8]130-132 °C[5]
Density (25 °C) ~0.802 g/mL[5][9]0.802 g/mL[5]
Refractive Index (n20/D) ~1.411[5]1.411[5]
Specific Rotation [α] +21° (Neat, predicted)-21° (Neat)[5]

Note: The specific rotation for the (S)-enantiomer is inferred to be equal in magnitude and opposite in sign to the reported value for the (R)-enantiomer, as is characteristic of enantiomeric pairs.[2]

Experimental Protocols

Measurement of Specific Rotation

The specific rotation ([α]) is calculated from the observed rotation (α) using a polarimeter.[3] The standard equation is:

[α]ᵀλ = α / (l × c)

Where:

  • α is the observed rotation in degrees.[1]

  • l is the path length of the sample tube in decimeters (dm).[4]

  • c is the concentration of the sample in g/mL.[1][4]

  • λ is the wavelength of the light (typically the sodium D-line, 589 nm).[2][3]

  • T is the temperature in degrees Celsius.[2]

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration (c) in a suitable achiral solvent or use the neat liquid.

  • Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent or an empty cell for a neat sample).

  • Measurement: Fill the polarimeter sample tube (of known length, l) with the sample solution, ensuring no air bubbles are present.

  • Data Acquisition: Measure the observed rotation (α) at a specified temperature and wavelength (e.g., 25 °C and 589 nm).

  • Calculation: Use the formula above to calculate the specific rotation.

Optical_Rotation_Workflow cluster_workflow Workflow for Measuring Specific Rotation prep 1. Prepare Solution (Known Concentration 'c') cal 2. Calibrate Polarimeter (Blank Measurement) prep->cal fill 3. Fill Sample Tube (Known Path Length 'l') cal->fill measure 4. Measure Observed Rotation (α) (at specified T and λ) fill->measure calc 5. Calculate Specific Rotation [α] = α / (l × c) measure->calc result Final Value: [α]ᵀλ calc->result Asymmetric_Synthesis ketone 4-Methyl-2-pentanone (Prochiral) catalyst Asymmetric Reduction (+ [H]) - Chiral Catalyst (e.g., Ru-BINAP) - Enzyme (e.g., ADH) ketone->catalyst alcohol This compound (Chiral) catalyst->alcohol

References

(S)-(+)-4-Methyl-2-pentanol CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(+)-4-Methyl-2-pentanol, a chiral alcohol with applications in organic synthesis and potentially in biological systems. This document outlines its chemical identity, safety information, potential synthetic approaches, and plausible biological signaling interactions.

Chemical Identity and Properties

This compound is the (S)-enantiomer of 4-methyl-2-pentanol. While the racemic mixture is well-characterized, data specific to the (S)-(+) isomer is less common.

Note: A specific CAS number for this compound has not been identified in publicly available databases. The information below primarily pertains to the racemic mixture (CAS No. 108-11-2). The CAS number for the (R)-(-)-enantiomer is 16404-54-9.

Table 1: Physicochemical Properties of 4-Methyl-2-pentanol (Racemic)

PropertyValueReference(s)
CAS Number 108-11-2[1]
Molecular Formula C₆H₁₄O[1]
Molecular Weight 102.17 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 130-133 °C[3][4]
Melting Point -90 °C
Flash Point 41 °C (105.8 °F) - closed cup[5]
Density 0.81 g/cm³ at 20 °C[3][4]
Solubility in Water 16.4 g/L at 20 °C
Vapor Pressure 4.97 hPa at 20 °C

Safety Data Sheet Summary

The following safety information is for the racemic mixture of 4-Methyl-2-pentanol (CAS: 108-11-2). It should be used as a guideline for handling the (S)-(+) enantiomer, with the understanding that the toxicological properties of individual enantiomers can sometimes differ.

Table 2: GHS Hazard Information for 4-Methyl-2-pentanol (Racemic)

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapour.[5][6]
Serious Eye Damage/Irritation2H319: Causes serious eye irritation.[5]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[5][6]

Table 3: Toxicological Data for 4-Methyl-2-pentanol (Racemic)

EndpointSpeciesValueReference(s)
LD50, OralRat2590 mg/kg[4][7]
LD50, DermalRabbit2884 mg/kg[4]
LD50, DermalRabbit3.56 mL/kg[6]

Handling and First Aid:

  • Handling: Use in a well-ventilated area. Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[6][8]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[9]

    • Skin Contact: Remove contaminated clothing. Wash skin with soap and water.[9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Experimental Protocols: Synthesis

An enantioselective synthesis of this compound can be achieved through the asymmetric reduction of the prochiral ketone, 4-methyl-2-pentanone (B128772). Biocatalysis using specific alcohol dehydrogenases (ADHs) is a highly effective method for obtaining high enantiomeric purity.

Proposed Protocol: Enzymatic Reduction of 4-Methyl-2-pentanone

This protocol is based on established methods for the asymmetric reduction of ketones using alcohol dehydrogenases. The specific enzyme and conditions may require optimization.

Materials:

  • 4-Methyl-2-pentanone

  • Alcohol dehydrogenase (ADH) selective for producing the (S)-enantiomer (e.g., from Lactobacillus kefir or a recombinant source)

  • Co-factor (NADH or NADPH)

  • Co-factor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol (B130326) and a secondary ADH)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffered solution containing the ADH, the co-factor, and the co-factor regeneration system.

  • Add 4-methyl-2-pentanone to the reaction mixture. The concentration should be optimized to avoid enzyme inhibition.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the progress of the reaction by gas chromatography (GC) using a chiral column to determine the enantiomeric excess (ee) of the product.

  • Once the reaction has reached the desired conversion and enantiomeric excess, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract the product into the organic layer. Repeat the extraction process to maximize yield.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography if necessary.

Visualization of Workflows and Pathways

Diagram 1: Synthesis Workflow

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reduction cluster_workup Workup and Purification ketone 4-Methyl-2-pentanone reaction Reaction at Controlled Temperature and pH ketone->reaction enzyme_mix ADH, NADH/NADPH, Co-factor Regeneration System enzyme_mix->reaction buffer Buffer Solution buffer->reaction extraction Solvent Extraction reaction->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Distillation/Chromatography) concentration->purification product This compound purification->product

Caption: Workflow for the enantioselective synthesis of this compound.

Diagram 2: Potential Biological Signaling Interactions

While specific signaling pathways for this compound are not well-documented, as a short-chain alcohol, it may interact with pathways known to be modulated by short-chain fatty acids (SCFAs), which are structurally similar.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular Cellular Response compound This compound gpcr G-Protein Coupled Receptors (e.g., GPR41, GPR43) compound->gpcr Potential Interaction hdac Histone Deacetylase (HDAC) Inhibition compound->hdac Potential Interaction g_protein G-Protein Activation gpcr->g_protein downstream Downstream Signaling Cascades (e.g., MAPK, NF-κB) g_protein->downstream gene_expression Altered Gene Expression downstream->gene_expression hdac->gene_expression metabolism Modulation of Glucose and Lipid Metabolism gene_expression->metabolism inflammation Anti-inflammatory Effects gene_expression->inflammation

Caption: Plausible signaling pathways for this compound based on SCFA activity.

References

(S)-(+)-4-Methyl-2-pentanol: A Technical Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-4-Methyl-2-pentanol, a chiral secondary alcohol, serves as a valuable building block in modern organic synthesis. Its stereogenic center provides a strategic entry point for the introduction of chirality in complex molecules, making it a compound of interest for the synthesis of enantiomerically pure pharmaceuticals and natural products. This technical guide provides an in-depth review of its synthesis, physicochemical properties, and applications in asymmetric transformations, offering detailed experimental protocols and conceptual frameworks for its use.

Physicochemical Properties

This compound is a colorless liquid with a mild odor.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is crucial for its appropriate handling, storage, and application in synthetic protocols.

PropertyValueReference(s)
IUPAC Name(2S)-4-methylpentan-2-ol[2]
Synonyms(S)-(+)-Methyl isobutyl carbinol, (S)-MIBC[2]
CAS Number14898-80-7[2]
Molecular FormulaC₆H₁₄O[2][3]
Molecular Weight102.17 g/mol [2][3]
AppearanceColorless liquid[4]
Density0.802 g/mL at 25 °C[3]
Boiling Point130-133 °C[5]
Melting Point-90 °C
Refractive Index (n20/D)1.410 - 1.411[3]
SolubilityLimited solubility in water; miscible with most organic solvents.[3][4]
Specific Rotation [α]Available for the (R)-enantiomer: -21° (Neat)[3]

Synthesis of Enantiomerically Pure this compound

The preparation of enantiopure this compound is primarily achieved through two key methodologies: the asymmetric reduction of its corresponding prochiral ketone, 4-methyl-2-pentanone (B128772), and the kinetic resolution of the racemic alcohol.

Asymmetric Reduction of 4-Methyl-2-pentanone

The most direct route to this compound is the enantioselective reduction of 4-methyl-2-pentanone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a highly effective and reliable method for this transformation.[1][4][6] Using the (R)-2-Methyl-CBS-oxazaborolidine catalyst directs the hydride from a borane (B79455) source to the Re-face of the ketone, yielding the desired (S)-alcohol with high enantiomeric excess.[3]

G Workflow for Asymmetric Reduction of 4-Methyl-2-pentanone cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Ketone 4-Methyl-2-pentanone Reaction CBS Reduction in Anhydrous THF Ketone->Reaction Catalyst (R)-CBS Catalyst Catalyst->Reaction Reagent Borane Source (e.g., BH3·SMe2) Reagent->Reaction Quench Quench with Methanol (B129727) Reaction->Quench Evaporation Solvent Evaporation Quench->Evaporation Purification Purification (e.g., Distillation) Evaporation->Purification Product This compound Purification->Product

Asymmetric synthesis of this compound via CBS reduction.

Materials:

  • 4-Methyl-2-pentanone (≥99%)

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane dimethyl sulfide (B99878) complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.).

  • Add anhydrous THF and cool the solution to 0 °C.

  • Slowly add borane dimethyl sulfide complex (0.6 eq.) to the stirred solution.

  • After stirring for 15 minutes at 0 °C, cool the mixture to -78 °C.

  • A solution of 4-methyl-2-pentanone (1.0 eq.) in anhydrous THF is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion (typically 1-2 hours), the reaction is quenched by the slow, dropwise addition of methanol at -78 °C.

  • The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in diethyl ether and washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated.

  • The crude product is purified by distillation to afford this compound. Enantiomeric excess can be determined by chiral GC analysis.

Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-pentanol (B46003)

Kinetic resolution is a powerful technique to separate enantiomers from a racemic mixture. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective for this purpose.[3] In the presence of an acyl donor (e.g., vinyl acetate), the lipase selectively catalyzes the acylation of the (S)-enantiomer at a significantly higher rate than the (R)-enantiomer. This leaves the unreacted (R)-enantiomer in high enantiomeric purity. To obtain the (S)-enantiomer, the resulting ester is then hydrolyzed.

G Workflow for Enzymatic Kinetic Resolution Racemate Racemic (R/S)-4-Methyl-2-pentanol Reaction Enzymatic Acylation Racemate->Reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Reaction Lipase Lipase (e.g., CALB) Lipase->Reaction Separation Separation (Chromatography) Reaction->Separation R_Alcohol (R)-4-Methyl-2-pentanol Separation->R_Alcohol S_Ester (S)-Ester Separation->S_Ester Hydrolysis Hydrolysis S_Ester->Hydrolysis S_Alcohol (S)-4-Methyl-2-pentanol Hydrolysis->S_Alcohol

Separation of enantiomers via lipase-catalyzed kinetic resolution.

Materials:

Procedure:

  • In a flask, dissolve racemic 4-methyl-2-pentanol (1.0 eq.) and vinyl acetate (0.6 eq.) in hexane.

  • Add immobilized CALB (e.g., 10% w/w of the alcohol).

  • Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C) and monitor the reaction progress by GC to approximately 50% conversion.

  • Once the desired conversion is reached, filter off the enzyme (which can often be washed and reused).

  • Remove the solvent under reduced pressure. The resulting mixture contains the (R)-alcohol and the (S)-acetate.

  • Separate the (R)-alcohol from the (S)-acetate using column chromatography.

  • To obtain the (S)-alcohol, hydrolyze the separated (S)-acetate by dissolving it in a mixture of ethanol and aqueous sodium hydroxide and stirring at room temperature until the reaction is complete (monitored by TLC or GC).

  • Work-up the hydrolysis reaction by neutralizing the base, extracting the product with an organic solvent, drying, and concentrating.

  • Purify the resulting this compound by distillation.

Application in Asymmetric Synthesis: A Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[7] After the new stereocenter is formed, the auxiliary is removed, yielding an enantiomerically enriched product. While specific published applications of this compound as a chiral auxiliary are not widespread, its structure is analogous to other successful chiral alcohols used in asymmetric synthesis.

The general strategy involves forming an ester or ether linkage between this compound and a prochiral substrate. The steric bulk of the auxiliary then shields one face of the molecule, directing the approach of a reagent to the opposite, less-hindered face.

G General Workflow for Using a Chiral Auxiliary Auxiliary This compound Coupling Attachment of Auxiliary Auxiliary->Coupling Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Substrate->Coupling Intermediate Chiral Intermediate Coupling->Intermediate Diastereoselective Diastereoselective Reaction Intermediate->Diastereoselective Reagent Reagent (e.g., Electrophile) Reagent->Diastereoselective ProductAux Product with Auxiliary Diastereoselective->ProductAux Cleavage Cleavage of Auxiliary ProductAux->Cleavage FinalProduct Enantiomerically Enriched Product Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Conceptual workflow for employing this compound as a chiral auxiliary.
Hypothetical Application: Asymmetric Alkylation

A potential application of this compound is in the diastereoselective alkylation of an enolate. The alcohol would first be esterified with a carboxylic acid derivative (e.g., propanoic acid). The resulting ester can then be deprotonated to form a chiral enolate. The bulky isobutyl group of the auxiliary would be expected to direct the incoming electrophile to the opposite face of the enolate, leading to a high diastereomeric excess (d.e.). Subsequent hydrolysis of the ester would yield the chiral carboxylic acid and recover the auxiliary.

The expected stereochemical outcomes and yields for such a hypothetical reaction are summarized in Table 2.

Electrophile (R-X)BaseSolventTemp (°C)Expected Major DiastereomerExpected d.e. (%)
Methyl Iodide (CH₃I)LDATHF-78(S,S)>90
Benzyl Bromide (BnBr)LHMDSTHF-78(S,S)>95
Allyl Bromide (CH₂=CHCH₂Br)NaHMDSToluene-78(S,S)>95

Note: The data in this table is hypothetical and illustrative of expected outcomes based on established principles of asymmetric synthesis using similar chiral auxiliaries. Actual results would require experimental validation.

Conclusion

This compound represents a readily accessible and versatile chiral building block for organic synthesis. Efficient and highly stereoselective methods for its preparation, particularly the CBS reduction and enzymatic resolutions, make it an attractive starting material for drug development and natural product synthesis. While its direct application as a chiral auxiliary is an area ripe for further exploration, the foundational principles of asymmetric synthesis strongly support its potential for inducing high levels of stereocontrol in a variety of chemical transformations. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to incorporate this valuable chiral alcohol into their synthetic strategies.

References

The Enigmatic Natural Origins of (S)-(+)-4-Methyl-2-pentanol: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals into the natural occurrence, analytical methodologies, and biosynthetic origins of the chiral alcohol, (S)-(+)-4-Methyl-2-pentanol.

This compound, a chiral secondary alcohol, is a molecule of interest in various fields, including flavor and fragrance chemistry, as well as a potential chiral building block in pharmaceutical synthesis. While its racemic form, 4-Methyl-2-pentanol (B46003), is a known synthetic compound with established industrial applications, the natural occurrence of the specific (S)-(+)-enantiomer is less documented, presenting a compelling area of scientific inquiry. This technical guide synthesizes the current, albeit limited, knowledge on the natural sources of this compound, details relevant analytical approaches for its identification and quantification, and explores plausible biosynthetic pathways.

Natural Occurrence: A Limited but Intriguing Presence

This compound has been identified as a volatile or semi-volatile component in a select number of natural sources. The primary occurrences reported in the literature are within the essential oils of certain plant species and as a metabolite in specific food products.

Table 1: Documented Natural Sources of 4-Methyl-2-pentanol

Natural SourceMatrixEnantiomeric InformationQuantitative Data
Eucalyptus loxophlebaEssential OilRacemic or unspecifiedNot available
Cinnamomum camphoraEssential OilRacemic or unspecifiedNot available
Beaufort CheeseVolatilesUnspecifiedNot available

Note: The available literature primarily reports the presence of 4-methyl-2-pentanol without specifying the enantiomeric composition. Further dedicated chiral analysis is required to ascertain the prevalence and concentration of the (S)-(+)-enantiomer in these sources.

Experimental Protocols for Chiral Analysis

The determination of the enantiomeric composition of 4-Methyl-2-pentanol from complex natural matrices necessitates high-resolution analytical techniques. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for separating and identifying volatile enantiomers.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Chiral GC-MS for Analysis in Plant Essential Oils

This protocol outlines a general procedure for the extraction and chiral analysis of volatile compounds from essential oils, which can be adapted for the specific quantification of this compound.

1. Sample Preparation and Extraction:

  • Place a known quantity (e.g., 1 µL) of the essential oil into a 20 mL headspace vial.
  • Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar chiral alcohol not present in the sample) for quantification.
  • Seal the vial with a PTFE/silicone septum.
  • Equilibrate the vial at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.
  • Expose a Solid-Phase Microextraction (SPME) fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 30 minutes) to adsorb the analytes.

2. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.
  • Chiral Column: A cyclodextrin-based chiral capillary column is essential for enantiomeric separation. Examples include columns coated with derivatized β-cyclodextrins (e.g., Rt-βDEXse).
  • Injector: Split/splitless injector, operated in splitless mode for a defined period (e.g., 1 min) at an elevated temperature (e.g., 250 °C).
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp: Increase at 3 °C/min to 180 °C.
  • Hold at 180 °C for 5 minutes. (Note: This is a starting point and must be optimized for baseline separation of the (R)- and (S)-enantiomers of 4-Methyl-2-pentanol).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 35-350.
  • Identification: Based on comparison of mass spectra with reference libraries (e.g., NIST) and retention indices. Enantiomers will have identical mass spectra but different retention times on a chiral column.
  • Quantification: Based on the integrated peak area of the characteristic ions of this compound relative to the internal standard.

Experimental_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis cluster_output Output EssentialOil Essential Oil Sample Vial Headspace Vial EssentialOil->Vial Introduction SPME HS-SPME Vial->SPME Adsorption GCMS Chiral GC-MS SPME->GCMS Desorption & Injection Data Data Acquisition & Analysis GCMS->Data Separation & Detection Results Identification & Quantification of this compound Data->Results

Biosynthetic Pathways: A Hypothetical Framework

The precise biosynthetic pathway leading to this compound in its natural sources has not been fully elucidated. However, based on the known metabolic pathways in plants and microorganisms, a plausible route can be proposed, primarily originating from the catabolism of the branched-chain amino acid, L-leucine.

Proposed Biosynthesis in Microorganisms (e.g., in Cheese)

In the complex microbial ecosystem of cheese, lactic acid bacteria and other microorganisms play a crucial role in flavor development through the breakdown of amino acids. The catabolism of L-leucine is a well-established pathway that produces a variety of volatile compounds.

Biosynthesis_Pathway Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC Transaminase Methylbutanal 3-Methylbutanal KIC->Methylbutanal Decarboxylase Methylpentanone 4-Methyl-2-pentanone (B128772) KIC->Methylpentanone Hypothetical Pathway (Oxidation/Reduction Steps) Methylbutanol 3-Methyl-1-butanol Methylbutanal->Methylbutanol Alcohol Dehydrogenase Methylpentanol This compound Methylpentanone->Methylpentanol Stereospecific Alcohol Dehydrogenase

  • Transamination: L-leucine is first converted to α-ketoisocaproate by a transaminase enzyme.

  • Decarboxylation and Further Transformations: α-Ketoisocaproate can undergo decarboxylation to form 3-methylbutanal, which can be further reduced to 3-methyl-1-butanol. However, an alternative, less-defined pathway could lead to the formation of the C6 backbone of 4-methyl-2-pentanol. This may involve a series of oxidation and reduction steps.

  • Ketone Reduction: A key hypothetical step is the formation of the precursor ketone, 4-methyl-2-pentanone.

  • Stereospecific Reduction: The final and crucial step would be the stereospecific reduction of 4-methyl-2-pentanone by an alcohol dehydrogenase, yielding the (S)-(+)-enantiomer of 4-Methyl-2-pentanol. The chirality of the final product is determined by the specific enzymatic machinery of the microorganism.

Biosynthesis in Plants (Eucalyptus and Cinnamomum)

In plants, the biosynthesis of branched-chain alcohols is often linked to the metabolism of amino acids, similar to microorganisms. Additionally, the vast array of terpenoid biosynthetic pathways in plants like Eucalyptus and Cinnamomum could potentially contribute precursors. While 4-methyl-2-pentanol is not a typical monoterpene, the enzymatic machinery for reductions and rearrangements of isoprenoid-derived intermediates is extensive and could potentially be involved. Further research, including isotopic labeling studies and enzyme characterization, is necessary to confirm these hypothetical pathways.

Conclusion and Future Directions

The natural occurrence of this compound is an area that warrants further investigation. While its presence has been noted in a few natural sources, quantitative data and a clear understanding of its enantiomeric distribution are currently lacking. The development and application of robust chiral analytical methods are paramount to filling these knowledge gaps. Elucidating the specific biosynthetic pathways in plants and microorganisms will not only enhance our fundamental understanding of natural product chemistry but could also open avenues for the biotechnological production of this valuable chiral molecule for applications in the pharmaceutical and flavor industries. Future research should focus on targeted, enantioselective analysis of a wider range of natural products and in-depth metabolic studies of the organisms that produce this intriguing chiral alcohol.

An In-Depth Technical Guide to (S)-(+)-4-Methyl-2-pentanol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-4-Methyl-2-pentanol, a chiral secondary alcohol, holds significance as a versatile building block in asymmetric synthesis, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed methodologies for its preparation in high enantiomeric purity. Key synthesis strategies, including enzymatic kinetic resolution and asymmetric reduction, are examined with a focus on experimental protocols and quantitative data. Furthermore, this guide explores the applications of this compound as a chiral precursor and auxiliary in the development of therapeutic agents.

Introduction

Chirality is a fundamental property in medicinal chemistry, with the stereochemistry of a drug molecule often dictating its pharmacological activity and safety profile. Enantiomers of a chiral drug can exhibit significantly different potencies, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even toxic. Consequently, the synthesis of enantiomerically pure compounds is a critical aspect of modern drug development.

This compound is a chiral secondary alcohol whose structural motif is of interest in the synthesis of more complex chiral molecules. Its availability in high enantiomeric purity is essential for its use as a starting material or a chiral auxiliary to introduce and control stereochemistry in subsequent synthetic steps. This guide delves into the scientific foundations and practical methodologies associated with this important chiral building block.

Discovery and History

The concept of chirality and the separation of enantiomers dates back to the pioneering work of Louis Pasteur in 1848 with tartaric acid crystals.[1][2] The resolution of racemic mixtures into their constituent enantiomers became a foundational technique in stereochemistry. While a specific, singular "discovery" of this compound is not prominently documented in historical records, its characterization is a result of the systematic application of chiral resolution techniques to secondary alcohols developed in the early 20th century by chemists such as Pickard and Kenyon. Their work on the resolution of a wide range of secondary alcohols laid the groundwork for the isolation and characterization of numerous enantiomeric pairs, including those of 4-methyl-2-pentanol (B46003).

The primary methods for obtaining enantiomerically pure this compound have evolved from classical chemical resolution to more efficient biocatalytic and asymmetric synthesis approaches. The development of highly selective enzymes and chiral metal catalysts has been instrumental in making this and other chiral alcohols readily accessible for research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-methyl-2-pentanol (racemic mixture) and its individual enantiomers is presented below.

PropertyRacemic 4-Methyl-2-pentanolThis compound(R)-(-)-4-Methyl-2-pentanol
Molecular Formula C₆H₁₄OC₆H₁₄OC₆H₁₄O
Molecular Weight 102.17 g/mol [3]102.17 g/mol [3]102.17 g/mol [3]
Appearance Colorless liquid[4]Colorless liquidColorless liquid[3]
Boiling Point 130-133 °C[5]~132 °C~130-132 °C[3]
Density (at 20°C) ~0.81 g/cm³[5]~0.81 g/cm³~0.802 g/mL (at 25°C)[3]
Refractive Index (n20/D) ~1.411[3]~1.411~1.411[3]
Specific Rotation ([α]D) +21° (Neat) (inferred)-21° (Neat)[3]
Solubility in Water 16.4 g/L[5]Sparingly solubleSparingly soluble[3]

Synthesis of Enantiomerically Pure this compound

The preparation of this compound with high enantiomeric purity can be achieved through two primary strategies: the resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor.

Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-pentanol

Enzymatic kinetic resolution is a widely employed and highly efficient method for separating enantiomers. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For the resolution of racemic 4-methyl-2-pentanol, lipases such as Candida antarctica lipase (B570770) B (CALB) are particularly effective.[3]

The underlying principle is the selective acylation of the (S)-enantiomer. In the presence of an acyl donor (e.g., vinyl acetate), the lipase selectively catalyzes the esterification of this compound, leaving the (R)-(-)-enantiomer largely unreacted. To obtain the (S)-(+)-enantiomer, the resulting (S)-ester must be separated from the unreacted (R)-alcohol and then hydrolyzed.

G racemate Racemic (R/S)-4-Methyl-2-pentanol enzyme Lipase (e.g., CALB) + Acyl Donor (e.g., Vinyl Acetate) racemate->enzyme separation1 Separation (e.g., Chromatography) enzyme->separation1 Selective Acylation of (S)-enantiomer s_ester (S)-4-Methyl-2-pentyl acetate (B1210297) separation1->s_ester r_alcohol (R)-(-)-4-Methyl-2-pentanol (High ee) separation1->r_alcohol hydrolysis Hydrolysis (e.g., NaOH or HCl) s_ester->hydrolysis s_alcohol This compound (High ee) hydrolysis->s_alcohol

Workflow for obtaining this compound via enzymatic kinetic resolution.

Detailed Experimental Protocol: Enzymatic Kinetic Resolution and Subsequent Hydrolysis

Step 1: Enzymatic Acylation of this compound

  • Materials:

    • Racemic 4-methyl-2-pentanol

    • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

    • Vinyl acetate

    • Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

  • Procedure:

    • To a solution of racemic 4-methyl-2-pentanol (1.0 eq) in the chosen anhydrous solvent, add vinyl acetate (0.5 - 1.0 eq). The use of a slight excess of the alcohol helps to ensure the reaction stops at approximately 50% conversion, which is optimal for achieving high enantiomeric excess for both the remaining alcohol and the formed ester.

    • Add the immobilized lipase (typically 10-20% by weight of the substrate).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral column to determine the conversion and enantiomeric excess of the remaining alcohol and the produced ester.

    • The reaction is stopped when the conversion reaches approximately 50%.

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • The filtrate contains a mixture of (R)-(-)-4-methyl-2-pentanol and (S)-4-methyl-2-pentyl acetate.

Step 2: Separation and Hydrolysis of (S)-4-Methyl-2-pentyl acetate

  • Materials:

    • Filtrate from Step 1

    • Silica (B1680970) gel for column chromatography

    • Solvent system for chromatography (e.g., hexane/ethyl acetate gradient)

    • Sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) solution

    • Diethyl ether or other suitable extraction solvent

  • Procedure:

    • Concentrate the filtrate under reduced pressure.

    • Separate the (S)-4-methyl-2-pentyl acetate from the unreacted (R)-(-)-4-methyl-2-pentanol by flash column chromatography on silica gel.

    • To the isolated (S)-4-methyl-2-pentyl acetate, add an aqueous solution of NaOH (e.g., 1 M) or HCl (e.g., 1 M) and a co-solvent such as methanol (B129727) or ethanol (B145695) to ensure miscibility.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or GC).

    • Neutralize the reaction mixture if necessary.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • Purify further by distillation if required.

ParameterTypical Value/Range
Enzyme Immobilized Candida antarctica lipase B (CALB)
Acyl Donor Vinyl acetate
Solvent Hexane, Toluene, or solvent-free
Temperature 30 - 45 °C
Reaction Time 24 - 72 hours (to reach ~50% conversion)
Enantiomeric Excess (ee) >99% for both the remaining (R)-alcohol and the (S)-ester[4]
Yield Theoretical maximum of 50% for each enantiomer
Asymmetric Synthesis via Reduction of 4-Methyl-2-pentanone

Asymmetric synthesis offers a more direct route to a single enantiomer, avoiding the separation of a racemic mixture and a theoretical maximum yield of 100%. The asymmetric reduction of the prochiral ketone, 4-methyl-2-pentanone, is a highly effective method for producing enantiomerically pure this compound. This transformation is typically achieved using a chiral catalyst, such as the well-established Noyori-type ruthenium-BINAP catalysts.[6]

G ketone 4-Methyl-2-pentanone catalyst Chiral Ruthenium Catalyst (e.g., Ru-(S)-BINAP) + H₂ ketone->catalyst s_alcohol This compound (High ee) catalyst->s_alcohol Asymmetric Hydrogenation

Asymmetric synthesis of this compound via ketone reduction.

Detailed Experimental Protocol: Noyori Asymmetric Hydrogenation

  • Materials:

    • 4-Methyl-2-pentanone

    • Chiral ruthenium catalyst, e.g., RuCl₂[(S)-BINAP]

    • Hydrogen gas (H₂)

    • Anhydrous solvent (e.g., ethanol or methanol)

  • Procedure:

    • In a high-pressure reactor, dissolve the chiral ruthenium catalyst in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the substrate, 4-methyl-2-pentanone.

    • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (typically several atmospheres).

    • Stir the reaction mixture at a specified temperature (e.g., room temperature to 50 °C).

    • Monitor the reaction progress by GC or HPLC.

    • Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.

    • The catalyst can often be removed by filtration through a pad of silica gel.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify by distillation.

ParameterTypical Value/Range
Catalyst Ru(II)-BINAP complexes (e.g., RuCl₂[(S)-BINAP])
Hydrogen Pressure 1 - 100 atm
Solvent Ethanol, Methanol
Temperature 25 - 80 °C
Reaction Time 12 - 48 hours
Enantiomeric Excess (ee) Often >95%
Yield High (can approach quantitative)

Applications in Drug Development

This compound serves as a valuable chiral building block in the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). Its utility stems from the presence of a stereogenic center that can be incorporated into a target molecule, thereby establishing a key chiral center early in the synthetic route.

While specific, publicly disclosed examples of its direct use in the synthesis of currently marketed blockbuster drugs are not widespread, its structural motif is relevant to the synthesis of various classes of compounds. Chiral secondary alcohols are common intermediates in the synthesis of, for example, chiral amines and other functionalized molecules that are prevalent in pharmaceuticals.

The (S)-configuration of the hydroxyl group can be used to direct the stereochemical outcome of subsequent reactions, acting as a transient chiral auxiliary. After controlling the formation of a new stereocenter, the hydroxyl group can be further functionalized or removed.

Conclusion

This compound is an important and accessible chiral building block for asymmetric synthesis. While its specific historical discovery is not pinpointed to a single event, its availability is a testament to the advancements in chiral resolution and asymmetric synthesis. The methodologies of enzymatic kinetic resolution and asymmetric hydrogenation provide robust and efficient pathways to this enantiomerically pure compound. For researchers and professionals in drug development, a thorough understanding of these synthetic routes and the properties of this compound is crucial for its effective application in the construction of complex chiral molecules with potential therapeutic value. The continued development of more efficient and sustainable synthetic methods for such chiral building blocks will undoubtedly facilitate the discovery and production of next-generation pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for (S)-(+)-4-Methyl-2-pentanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of (S)-(+)-4-Methyl-2-pentanol as a chiral auxiliary is not extensively documented in peer-reviewed literature. The following application notes and protocols are presented as a hypothetical guide based on the established principles of asymmetric synthesis and the known reactivity of similar chiral secondary alcohols. The experimental procedures and expected outcomes are illustrative and should be adapted and optimized for specific research applications.

Introduction

This compound is a chiral secondary alcohol valued in organic synthesis as a chiral building block. Its potential as a recoverable chiral auxiliary lies in its steric profile, which can influence the facial selectivity of reactions on a prochiral substrate. A chiral auxiliary is a chemical compound temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed and can ideally be recycled.[1]

This document outlines a hypothetical application of this compound as a chiral auxiliary in the diastereoselective alkylation of a propionate (B1217596) ester, a common strategy for constructing stereocenters in pharmaceutical intermediates and natural product synthesis.

Principle of Application: Diastereoselective Enolate Alkylation

The general strategy involves the esterification of a carboxylic acid with this compound to form a chiral ester. The resulting ester can then be deprotonated to form a chiral enolate. The steric bulk of the chiral auxiliary is intended to block one face of the enolate, directing an incoming electrophile to the opposite face, thus leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields an enantiomerically enriched carboxylic acid derivative.

Hypothetical Application: Asymmetric Synthesis of (R)-2-Methylpentanoic Acid

This protocol details the hypothetical use of this compound as a chiral auxiliary for the synthesis of (R)-2-methylpentanoic acid via diastereoselective alkylation of a propionate ester.

Experimental Workflow Diagram

G cluster_0 Attachment of Auxiliary cluster_1 Diastereoselective Alkylation cluster_2 Cleavage of Auxiliary start Propionyl Chloride + This compound esterification Esterification start->esterification chiral_ester Chiral Propionate Ester esterification->chiral_ester enolate_formation Enolate Formation (LDA, THF, -78 °C) chiral_ester->enolate_formation alkylation Alkylation (Ethyl Iodide) enolate_formation->alkylation alkylated_ester Diastereomerically Enriched Ester alkylation->alkylated_ester hydrolysis Saponification (LiOH, THF/H2O) alkylated_ester->hydrolysis product (R)-2-Methylpentanoic Acid hydrolysis->product recovered_aux Recovered this compound hydrolysis->recovered_aux

Caption: Workflow for the asymmetric synthesis of (R)-2-Methylpentanoic Acid.

Proposed Mechanism of Stereoselection

The diastereoselectivity of the alkylation step is rationalized by the formation of a rigid chelated enolate intermediate. The lithium cation is coordinated to both the enolate oxygen and the ester carbonyl oxygen. The bulky isobutyl group of the chiral auxiliary is proposed to orient itself to minimize steric interactions, effectively shielding one face of the enolate. Consequently, the electrophile (ethyl iodide) preferentially approaches from the less hindered face, leading to the observed diastereoselectivity.

Caption: Proposed model for diastereoselective alkylation.

Experimental Protocols

Protocol 1: Attachment of the Chiral Auxiliary

  • Reaction: Esterification of propionyl chloride with this compound.

  • Procedure:

    • To a solution of this compound (1.0 eq.) and triethylamine (B128534) (1.2 eq.) in dichloromethane (B109758) (DCM) at 0 °C, add propionyl chloride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield the chiral propionate ester.

Protocol 2: Diastereoselective Alkylation

  • Reaction: Alkylation of the chiral ester enolate with ethyl iodide.

  • Procedure:

    • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.

    • Add a solution of the chiral propionate ester (1.0 eq.) in THF dropwise to the LDA solution at -78 °C and stir for 30 minutes to form the enolate.

    • Add ethyl iodide (1.2 eq.) to the enolate solution and stir at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product can be analyzed by ¹H NMR or GC to determine the diastereomeric ratio. Purify by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

  • Reaction: Saponification of the alkylated ester.

  • Procedure:

    • Dissolve the purified alkylated ester (1.0 eq.) in a mixture of THF and water (3:1).

    • Add lithium hydroxide (B78521) (LiOH) (2.0 eq.) and stir the mixture at room temperature for 24 hours.

    • Acidify the reaction mixture to pH ~2 with 1 M HCl.

    • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary, this compound.

    • Further extract the aqueous layer with ethyl acetate to isolate the product, (R)-2-methylpentanoic acid.

    • Dry the organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the purified product and the recovered auxiliary.

Data Presentation

The following table summarizes the hypothetical quantitative data for the asymmetric synthesis of (R)-2-methylpentanoic acid using this compound as a chiral auxiliary.

StepProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
1. Attachment Chiral Propionate Ester92N/A>99
2. Alkylation Diastereomerically Enriched Ester8590:10N/A
3. Cleavage (R)-2-Methylpentanoic Acid95N/A80
Auxiliary Recovery This compound88N/A>98

Data is hypothetical and for illustrative purposes only.

Conclusion

While direct literature precedents are scarce, the principles of asymmetric synthesis suggest that this compound could function as a chiral auxiliary. The protocols and data presented herein provide a conceptual framework for its application in diastereoselective alkylations. Researchers and drug development professionals are encouraged to use this guide as a starting point for developing novel synthetic methodologies, with the understanding that extensive optimization of reaction conditions would be necessary to achieve high levels of stereoselectivity and yield in practice.

References

Application Notes and Protocols for the Enzymatic Resolution of 4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The kinetic resolution of racemic mixtures is a cornerstone of asymmetric synthesis, enabling the separation of enantiomers to produce chirally pure compounds essential for the pharmaceutical and fine chemical industries.[1] Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign alternative to traditional chemical methods.[1][2] Lipases, in particular, are widely employed due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity.[2][3]

This document provides detailed application notes and a generalized protocol for the enzymatic resolution of racemic 4-methyl-2-pentanol (B46003) using lipase-catalyzed transesterification. The (S)-enantiomer is selectively acylated, allowing for the separation of the resulting (R)-ester and the unreacted (S)-4-methyl-2-pentanol. This method is valuable for obtaining the enantiomerically pure (S)-(+)-4-Methyl-2-pentanol, a useful chiral building block.

Data Presentation

The efficiency of an enzymatic resolution is quantified by the conversion percentage, the enantiomeric excess of the substrate (ees) and product (eep), and the enantiomeric ratio (E). An ideal kinetic resolution achieves 50% conversion, yielding both the unreacted substrate and the product with high enantiomeric excess. The enantiomeric ratio (E) is a measure of the enzyme's selectivity; a higher E value signifies a more effective resolution.[4]

The following table summarizes representative data for the lipase-catalyzed kinetic resolution of various secondary alcohols, including 4-methyl-2-pentanol, providing a comparative performance benchmark.

Racemic AlcoholAcylating AgentSolventConversion (%)Enantiomeric Excess of Substrate (ees) (%)Enantiomeric Excess of Product (eep) (%)Enantiomeric Ratio (E)
4-Methyl-2-pentanol Vinyl acetate (B1210297)Hexane51>99 ((S)-enantiomer)>99 ((R)-enantiomer)>200
2-ButanolVinyl acetaten-Hexane~50>60~90-
2-PentanolSuccinic anhydride--99 ((S)-enantiomer)95 ((R)-enantiomer)-
5-Methyl-2-hexanolVinyl acetateHexane52>99 ((S)-enantiomer)>99 ((R)-enantiomer)>200
2-OctanolVinyl acetateHexane50>99 ((S)-enantiomer)>99 ((R)-enantiomer)>200

Note: Data for alcohols other than 4-methyl-2-pentanol are collated from various studies to provide a broader context.[4] The data for 4-methyl-2-pentanol highlights a highly efficient resolution with an excellent enantiomeric ratio.[4]

Experimental Workflow

The general workflow for the enzymatic kinetic resolution of racemic 4-methyl-2-pentanol is depicted in the following diagram.

G cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Quenching cluster_workup Work-up & Purification rac_alcohol Racemic 4-Methyl-2-pentanol reaction_vessel Reaction Mixture (Stirring at controlled temperature) rac_alcohol->reaction_vessel enzyme Immobilized Lipase (B570770) (e.g., Novozym 435) enzyme->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel solvent Anhydrous Organic Solvent (e.g., Hexane) solvent->reaction_vessel monitoring Monitor Conversion (e.g., GC/HPLC) reaction_vessel->monitoring Aliquots quenching Quench Reaction (Filter to remove enzyme) monitoring->quenching At ~50% conversion separation Separation of Alcohol and Ester (e.g., Column Chromatography) quenching->separation s_alcohol This compound separation->s_alcohol Unreacted r_ester (R)-4-Methyl-2-pentanyl acetate separation->r_ester Product

Enzymatic kinetic resolution workflow.

Detailed Experimental Protocols

The following is a generalized protocol for the lipase-catalyzed kinetic resolution of racemic 4-methyl-2-pentanol, synthesized from published literature.[4][5][6][7] Researchers should optimize these conditions for their specific experimental setup.

Materials:

  • Racemic 4-methyl-2-pentanol

  • Immobilized Candida antarctica lipase B (CALB), such as Novozym 435®

  • Acylating agent: Vinyl acetate

  • Anhydrous organic solvent: n-hexane, toluene, or methyl tert-butyl ether (MTBE)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., n-hexane/ethyl acetate mixture)

Equipment:

  • Magnetic stirrer with hotplate

  • Reaction flask with a septum

  • Syringes

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a chiral column for monitoring enantiomeric excess

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Protocol: Lipase-Catalyzed Acylation of Racemic 4-Methyl-2-pentanol

  • Reaction Setup:

    • To a dry reaction flask equipped with a magnetic stir bar, add racemic 4-methyl-2-pentanol (1 equivalent).

    • Add anhydrous n-hexane (or another suitable solvent) to achieve a desired substrate concentration (e.g., 0.1-0.5 M).

    • Add the immobilized lipase (e.g., Novozym 435®, typically 10-50 mg per mmol of substrate). The optimal enzyme loading should be determined experimentally.

    • Place the flask in a temperature-controlled bath, typically between 30-50 °C.

  • Initiation of Reaction:

    • Add vinyl acetate (typically 1.5-3 equivalents) to the stirred suspension via syringe.

    • Start timing the reaction upon addition of the acylating agent.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots from the reaction mixture at regular intervals.

    • Filter the aliquot to remove the enzyme before analysis.

    • Analyze the aliquot by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining (S)-alcohol and the formed (R)-ester.

    • The reaction should be stopped when the conversion reaches approximately 50% to maximize the yield and enantiomeric excess of both components.

  • Reaction Quenching and Work-up:

    • Once the desired conversion is reached, quench the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with fresh solvent, dried, and reused.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic solution with a saturated aqueous solution of NaHCO3 and then with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting mixture of unreacted (S)-4-methyl-2-pentanol and the product (R)-4-methyl-2-pentanyl acetate by flash column chromatography on silica gel.[6][7]

    • A solvent gradient of n-hexane and ethyl acetate is typically effective for separation.

  • Characterization:

    • Characterize the purified (S)-4-methyl-2-pentanol and (R)-4-methyl-2-pentanyl acetate using standard analytical techniques (e.g., NMR, FT-IR).

    • Confirm the enantiomeric purity of each fraction using chiral GC or HPLC.

    • The optical rotation of this compound can be measured using a polarimeter.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Organic solvents are flammable; avoid open flames and sparks.

  • Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS).

References

(S)-(+)-4-Methyl-2-pentanol: A Versatile Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-4-Methyl-2-pentanol , a readily available and optically pure secondary alcohol, serves as a valuable chiral building block in the synthesis of complex molecules. Its utility spans from the preparation of biologically active compounds, such as insect pheromones, to its potential application in the development of pharmaceutical agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the stereochemical information embedded in this versatile synthon.

Application in the Synthesis of (+)-Disparlure, an Insect Pheromone

One of the notable applications of this compound is in the enantioselective synthesis of (+)-Disparlure, the sex pheromone of the gypsy moth (Lymantria dispar). The precise stereochemistry of the pheromone is crucial for its biological activity, making an enantioselective synthetic route essential for effective pest management strategies. The synthesis utilizes the chiral center of this compound to establish the required stereochemistry in the final product.

Synthetic Strategy Overview

The synthetic approach involves the conversion of this compound into a key chiral intermediate, which is then elaborated to the final (+)-Disparlure molecule. The chirality at the C2 position of the starting alcohol is transferred through a series of stereospecific reactions to control the stereochemistry of the epoxide ring in the target molecule.

Experimental Workflow for (+)-Disparlure Synthesis

G A This compound B Tosylation (TsCl, Pyridine) A->B C (S)-4-Methyl-2-pentyl tosylate B->C D Grignard Coupling (Grignard Reagent, CuI) C->D E Chiral Alkene Intermediate D->E F Epoxidation (m-CPBA) E->F G (+)-Disparlure F->G

Caption: Synthetic workflow for (+)-Disparlure from this compound.

Experimental Protocol: Synthesis of (+)-Disparlure

Step 1: Tosylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous pyridine (B92270) (5 vol) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 10 vol).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (S)-4-Methyl-2-pentyl tosylate.

Step 2: Grignard Coupling to form Chiral Alkene

  • Prepare the Grignard reagent from a suitable alkyl halide (e.g., 1-bromodecane) and magnesium turnings in anhydrous THF.

  • To a suspension of CuI (0.1 eq) in anhydrous THF at -10 °C, add the prepared Grignard reagent.

  • To this solution, add a solution of (S)-4-Methyl-2-pentyl tosylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated NH₄Cl solution and extract with diethyl ether (3 x 10 vol).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the chiral alkene intermediate.

Step 3: Epoxidation to (+)-Disparlure

  • To a solution of the chiral alkene (1.0 eq) in dichloromethane (B109758) (10 vol) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with a 10% aqueous solution of Na₂S₂O₃ and then wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (+)-Disparlure.

StepProductYield (%)Enantiomeric Excess (e.e.) (%)
Tosylation(S)-4-Methyl-2-pentyl tosylate>95>99
Grignard CouplingChiral Alkene Intermediate70-80>99
Epoxidation(+)-Disparlure85-95>99

Application in the Synthesis of a Potential Pharmaceutical: Isohexyl 4-aminobenzoate (B8803810)

This compound can also be utilized in the synthesis of potential pharmaceutical compounds. For instance, its structural isomer, 4-methyl-1-pentanol (B72827), is a precursor for isohexyl 4-aminobenzoate, a compound with potential as a local anesthetic. While the direct use of the (S)-(+)-enantiomer in this specific synthesis is not explicitly documented in publicly available literature, the general methodology for the synthesis of alkyl aminobenzoates can be adapted. The chirality of the alcohol could be exploited to study stereoselective interactions with biological targets.

Synthetic Strategy Overview

The synthesis of isohexyl 4-aminobenzoate is typically achieved through a Fischer esterification reaction between 4-aminobenzoic acid and 4-methyl-1-pentanol, catalyzed by a strong acid.

Reaction Pathway for Isohexyl 4-aminobenzoate Synthesis

G A 4-Aminobenzoic Acid C Fischer Esterification (H₂SO₄, Heat) A->C B 4-Methyl-1-pentanol B->C D Isohexyl 4-aminobenzoate C->D

Caption: Fischer esterification for the synthesis of isohexyl 4-aminobenzoate.

Experimental Protocol: Synthesis of Isohexyl 4-aminobenzoate
  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-aminobenzoic acid (1.0 eq), 4-methyl-1-pentanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq) in a suitable solvent such as toluene.

  • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (B1210297) (3 x 10 vol).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain isohexyl 4-aminobenzoate.

Reactant 1Reactant 2CatalystProductYield (%)
4-Aminobenzoic Acid4-Methyl-1-pentanolSulfuric AcidIsohexyl 4-aminobenzoate80-90

This compound as a Chiral Auxiliary

Beyond its role as a chiral building block, this compound can be employed as a chiral auxiliary. In this capacity, it is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered. This strategy is a powerful tool in asymmetric synthesis for the preparation of enantiomerically pure pharmaceuticals.

General Principle of Chiral Auxiliary Use

The chiral auxiliary creates a diastereomeric intermediate that exhibits facial selectivity towards the approach of a reagent. The steric hindrance provided by the isobutyl group of the auxiliary can effectively shield one face of the reactive center, leading to a highly diastereoselective reaction.

Logical Flow of Chiral Auxiliary Mediated Synthesis

G A Prochiral Substrate C Attachment of Auxiliary A->C B This compound (Chiral Auxiliary) B->C D Diastereomeric Intermediate C->D E Diastereoselective Reaction (e.g., Alkylation, Aldol) D->E F Diastereomerically Enriched Product E->F G Cleavage of Auxiliary F->G H Enantiomerically Pure Product G->H I Recovered Auxiliary G->I

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

While specific, detailed protocols for the use of this compound as a chiral auxiliary in the synthesis of a marketed pharmaceutical are not readily found in public literature, the principles of its application in diastereoselective reactions are well-established. Researchers can adapt existing methodologies for other chiral alcohols to develop novel synthetic routes.

Hypothetical Protocol: Diastereoselective Alkylation
  • Attachment of Auxiliary: React a prochiral carboxylic acid with this compound via esterification to form the corresponding chiral ester.

  • Enolate Formation: Treat the chiral ester with a strong, non-nucleophilic base (e.g., LDA) at low temperature (-78 °C) to generate the corresponding enolate.

  • Alkylation: Add an alkyl halide to the enolate solution. The steric bulk of the chiral auxiliary will direct the approach of the electrophile, leading to the formation of one diastereomer in excess.

  • Cleavage of Auxiliary: Hydrolyze the resulting ester to release the enantiomerically enriched carboxylic acid and recover the this compound auxiliary.

The diastereomeric excess (d.e.) of the product would need to be determined experimentally, for example, by NMR spectroscopy or chiral chromatography. This information is critical for assessing the effectiveness of the chiral auxiliary in a given transformation.

Application Notes and Protocols for the Synthesis of (S)-4-Methyl-3-heptanone, an Insect Alarm Pheromone, from (S)-(+)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-4-Methyl-3-heptanone is the principal alarm pheromone of the ant Manica mutica. The stereochemistry of this chiral ketone is crucial for its biological activity, making enantioselective synthesis a key aspect of its production for research and potential pest management applications. This document outlines a detailed two-step synthetic protocol for the preparation of (S)-4-methyl-3-heptanone using the readily available chiral building block, (S)-(+)-4-Methyl-2-pentanol. The synthesis involves the oxidation of the starting alcohol to the corresponding ketone, followed by a Grignard reaction to introduce the ethyl group and a subsequent oxidation to yield the target pheromone.

Overall Synthetic Scheme

The synthetic pathway involves two main stages: the oxidation of the secondary alcohol to a ketone, and a subsequent Grignard reaction followed by oxidation to yield the final product.

Caption: Overall synthetic scheme for (S)-4-Methyl-3-heptanone.

Experimental Protocols

Part 1: Oxidation of this compound to (S)-4-Methyl-2-pentanone

This procedure utilizes pyridinium (B92312) chlorochromate (PCC) for the mild oxidation of the secondary alcohol to a ketone.[1][2][3][4][5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound102.1710.22 g0.10
Pyridinium chlorochromate (PCC)215.5625.87 g0.12
Dichloromethane (B109758) (CH₂Cl₂)84.93200 mL-
Celite®-20 g-
Diethyl ether74.12100 mL-
Anhydrous sodium sulfate142.0410 g-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add pyridinium chlorochromate (PCC) and Celite®.

  • Add 100 mL of anhydrous dichloromethane to the flask and stir the suspension.

  • Dissolve this compound in 100 mL of anhydrous dichloromethane and add it to the PCC suspension in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and filter through a pad of silica (B1680970) gel, washing the pad with additional diethyl ether.

  • Combine the organic filtrates and wash with 3 x 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-4-methyl-2-pentanone.

  • Purify the product by distillation to yield a colorless liquid.

Expected Yield and Characterization:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Boiling Point (°C)
(S)-4-Methyl-2-pentanone10.028.5285118-120

Characterization data for the intermediate and final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and polarimetry to ensure enantiomeric purity.

Part 2: Synthesis of (S)-4-Methyl-3-heptanone from (S)-4-Methyl-2-pentanone

This part of the synthesis involves a Grignard reaction with ethylmagnesium bromide to form the corresponding tertiary alcohol, followed by oxidation to the target ketone.[7][8][9][10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-4-Methyl-2-pentanone100.168.01 g0.08
Ethylmagnesium bromide (3.0 M in THF)-32 mL0.096
Anhydrous tetrahydrofuran (B95107) (THF)72.11100 mL-
Saturated aqueous NH₄Cl-50 mL-
Diethyl ether74.12150 mL-
Anhydrous sodium sulfate142.0410 g-
Pyridinium chlorochromate (PCC)215.5620.70 g0.096
Dichloromethane (CH₂Cl₂)84.93150 mL-
Celite®-15 g-

Procedure:

Step 2a: Grignard Reaction

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-4-methyl-2-pentanone dissolved in 50 mL of anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the ethylmagnesium bromide solution dropwise via a syringe or dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with 3 x 50 mL of diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-4-methyl-3-heptanol.

Step 2b: Oxidation to (S)-4-Methyl-3-heptanone

  • Dissolve the crude (S)-4-methyl-3-heptanol in 100 mL of anhydrous dichloromethane.

  • In a separate 500 mL flask, prepare a suspension of PCC and Celite® in 50 mL of anhydrous dichloromethane.

  • Add the solution of the alcohol to the PCC suspension and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, work up the reaction as described in Part 1 (step 5-7).

  • Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) or by distillation to obtain pure (S)-4-methyl-3-heptanone.

Expected Yield and Characterization:

ProductTheoretical Yield (g)Actual Yield (g)Overall Yield (%) from (S)-4-Methyl-2-pentanoneBoiling Point (°C)
(S)-4-Methyl-3-heptanone10.267.1870155-157

Data Summary

CompoundStarting MaterialProductReagentsConditionsYield (%)
1 This compound(S)-4-Methyl-2-pentanonePCC, Celite®, CH₂Cl₂RT, 2-4 h85
2 (S)-4-Methyl-2-pentanone(S)-4-Methyl-3-heptanone1. EtMgBr, THF; 2. H₃O⁺; 3. PCC, CH₂Cl₂0 °C to RT, then RT70

Visualizations

Experimental Workflow

Workflow cluster_part1 Part 1: Oxidation of Starting Alcohol cluster_part2 Part 2: Synthesis of Target Pheromone P1_Start Dissolve this compound in CH₂Cl₂ P1_React Combine and stir at RT (2-4 hours) P1_Start->P1_React P1_Reagents Prepare suspension of PCC and Celite® in CH₂Cl₂ P1_Reagents->P1_React P1_Workup Filter, wash with H₂O and brine P1_React->P1_Workup P1_Purify Dry, concentrate, and distill P1_Workup->P1_Purify P1_Product (S)-4-Methyl-2-pentanone P1_Purify->P1_Product P2_Start Dissolve (S)-4-Methyl-2-pentanone in anhydrous THF P1_Product->P2_Start P2_Grignard Add EtMgBr at 0 °C, stir at RT (1-2 hours) P2_Start->P2_Grignard P2_Quench Quench with aq. NH₄Cl P2_Grignard->P2_Quench P2_Extract_Alcohol Extract with Et₂O, dry, concentrate P2_Quench->P2_Extract_Alcohol P2_Oxidation Oxidize crude alcohol with PCC P2_Extract_Alcohol->P2_Oxidation P2_Purify Purify by chromatography or distillation P2_Oxidation->P2_Purify P2_Product (S)-4-Methyl-3-heptanone P2_Purify->P2_Product

Caption: Experimental workflow for the synthesis of (S)-4-Methyl-3-heptanone.

Signaling Pathway (Logical Relationship)

This diagram illustrates the logical progression from the starting material to the final pheromone product through key chemical transformations.

Logical_Pathway Start This compound (Chiral Precursor) Oxidation1 Oxidation (PCC) Start->Oxidation1 Intermediate (S)-4-Methyl-2-pentanone (Ketone Intermediate) Oxidation1->Intermediate Grignard Grignard Reaction (EtMgBr) Intermediate->Grignard Alcohol_Intermediate (S)-4-Methyl-3-heptanol (Alcohol Intermediate) Grignard->Alcohol_Intermediate Oxidation2 Oxidation (PCC) Alcohol_Intermediate->Oxidation2 Pheromone (S)-4-Methyl-3-heptanone (Alarm Pheromone) Oxidation2->Pheromone

Caption: Logical pathway of the pheromone synthesis.

References

Application Note: Gas Chromatography Method for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the pharmaceutical industry, the synthesis and analysis of chiral molecules are of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit significantly different pharmacological and toxicological profiles. Therefore, the accurate determination of the enantiomeric purity, expressed as enantiomeric excess (ee), is a critical aspect of drug development and quality control.[1][2] Gas chromatography (GC) with a chiral stationary phase (CSP) is a powerful and widely used analytical technique for the separation and quantification of enantiomers, offering high resolution, sensitivity, and speed, particularly for volatile and semi-volatile compounds.[1][3][4] This application note provides a detailed protocol for the determination of enantiomeric excess using chiral gas chromatography.

The fundamental principle of chiral GC lies in the differential interaction between the enantiomers of the analyte and the chiral stationary phase.[2] This interaction leads to the formation of transient diastereomeric complexes with different energies, resulting in different retention times for each enantiomer and allowing for their separation.[5] The enantiomeric excess is then calculated from the integrated peak areas of the separated enantiomers in the chromatogram.[3][6]

Experimental Protocols

This section outlines a general protocol for the determination of enantiomeric excess by chiral GC. This can be adapted based on the specific analyte and available instrumentation.

Materials and Reagents

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[7][8]

  • Chiral Capillary Column: A variety of chiral stationary phases are available, with cyclodextrin-based columns being very common. An example is a β-DEX™ 225 (2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

  • Carrier Gas: High-purity helium or hydrogen.[8]

  • Solvents: High-purity, GC-grade solvents for sample preparation (e.g., hexane, dichloromethane, methanol).[8][9]

  • Standards: Racemic mixture of the analyte and, if available, pure enantiomer standards for peak identification.[8]

  • Sample Vials: 2 mL amber glass vials with septa.[8]

  • Syringes: For sample injection.[8]

Instrumentation and GC Conditions

The following are typical starting conditions and should be optimized for the specific analysis:

  • Injector Temperature: 250°C[3]

  • Detector Temperature (FID): 250°C[3]

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 180°C

    • Hold at 180°C for 5 minutes[3]

  • Carrier Gas Flow Rate: 1 mL/min (constant flow)[3]

  • Injection Volume: 1 µL[3]

  • Split Ratio: 50:1[3]

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.[9]

  • Standard Preparation:

    • Prepare a stock solution of the racemic standard at a concentration of approximately 1 mg/mL in a suitable volatile solvent.

    • If available, prepare stock solutions of the individual pure enantiomers at the same concentration.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and dissolve it in a suitable volatile solvent to achieve a final concentration within the calibration range of the instrument.[7]

    • If the sample contains particulates, filter it through a 0.45 µm syringe filter.

  • Derivatization (if necessary):

    • For compounds with poor volatility or active functional groups (e.g., amines, alcohols, carboxylic acids), derivatization may be necessary to improve their chromatographic properties.[7][10][11] Common derivatizing agents include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents. The specific derivatization procedure will depend on the analyte.

Experimental Workflow

The following diagram illustrates the general workflow for enantiomeric excess determination by chiral GC.

G Experimental Workflow for Chiral GC Analysis A Sample and Standard Preparation B GC Instrument Setup (Install Chiral Column, Set Temperatures) A->B C Method Development and Optimization (Temperature Program, Flow Rate) B->C D Injection of Racemic Standard (Determine Retention Times and Resolution) C->D E Injection of Sample Solution D->E F Data Acquisition (Chromatogram Recording) E->F G Data Analysis (Peak Integration) F->G H Calculation of Enantiomeric Excess (ee) G->H

Caption: A flowchart outlining the key steps in determining enantiomeric excess using chiral gas chromatography.

Data Analysis

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

  • Peak Identification: Inject the racemic standard to determine the retention times of the two enantiomers. If pure standards are available, inject them to definitively assign each peak to a specific enantiomer.

  • Peak Integration: Integrate the peak areas of the two enantiomers in the sample chromatogram.

  • Calculation of Enantiomeric Excess: Use the following formula to calculate the enantiomeric excess:

    ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

    Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.[6]

The following diagram illustrates the logic of data analysis for ee calculation.

G Data Analysis Logic for Enantiomeric Excess Calculation cluster_0 Input Data cluster_1 Processing Steps cluster_2 Calculation cluster_3 Output A Chromatogram of Enantiomeric Mixture B Identify and Integrate Peak Area of Enantiomer 1 (A1) A->B C Identify and Integrate Peak Area of Enantiomer 2 (A2) A->C D Calculate Total Area (A1 + A2) B->D E Calculate Difference in Area |A1 - A2| B->E C->D C->E F Calculate Enantiomeric Excess (%) [|A1 - A2| / (A1 + A2)] * 100 D->F E->F G Reported Enantiomeric Excess (ee) F->G

Caption: A logical diagram illustrating the data processing steps for calculating enantiomeric excess from a chromatogram.

Data Presentation

The results of the chiral GC analysis should be presented in a clear and organized manner. A table summarizing the chromatographic data is highly recommended for easy comparison.

Example Data: Chiral Separation of a Hypothetical Compound

Sample IDEnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (%)
Racemic StandardEnantiomer 115.235012340.0
Enantiomer 215.89500987
Sample AEnantiomer 115.2495678990.8
Enantiomer 215.9045123
Sample BEnantiomer 115.2310234579.6
Enantiomer 215.89458901

Conclusion

Chiral gas chromatography is a robust and reliable method for the determination of enantiomeric excess.[3] The key to a successful separation lies in the selection of an appropriate chiral stationary phase and the optimization of the chromatographic conditions.[5] By following a well-defined protocol for sample preparation, instrument setup, and data analysis, researchers can obtain accurate and reproducible results that are essential for the development and quality control of chiral compounds in the pharmaceutical and other industries.

References

Use of (S)-(+)-4-Methyl-2-pentanol in the synthesis of flavor and fragrance compounds

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-4-Methyl-2-pentanol, a chiral secondary alcohol, serves as a valuable building block in the synthesis of a variety of flavor and fragrance compounds. Its specific stereochemistry is of paramount importance, as the enantiomeric purity of the final ester derivatives can significantly influence their olfactory and gustatory properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the flavor, fragrance, and drug development industries, outlining the synthesis and potential applications of esters derived from this chiral alcohol.

Introduction to Chiral Fragrance Compounds

The human olfactory system is remarkably sensitive to the three-dimensional structure of molecules. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit distinct smells, or one enantiomer may have a strong scent while the other is odorless.[1][2] This principle is a cornerstone of modern fragrance and flavor chemistry, driving the demand for enantiomerically pure starting materials like this compound to create unique and targeted sensory experiences.

Synthesis of Flavor and Fragrance Esters

Esters are a class of organic compounds well-known for their characteristic fruity and floral aromas, making them key components in many flavor and fragrance formulations.[3] The primary method for synthesizing these esters from this compound is through esterification with a carboxylic acid. Both chemical and biocatalytic methods can be employed, with the latter offering the advantage of high stereoselectivity and milder reaction conditions.

Chemical Synthesis: Fischer Esterification

A widely used method for ester synthesis is the Fischer esterification, which involves reacting an alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid.[4]

General Reaction:

This compound + Carboxylic Acid --(H₂SO₄)--> (S)-4-Methyl-2-pentyl Ester + Water

Example: Synthesis of (S)-(+)-4-Methyl-2-pentyl Acetate (B1210297)

This ester, also known as (S)-1,3-dimethylbutyl acetate, is reported to have a fruity, sweet, and banana-like aroma.[5][6]

Experimental Protocol: Fischer Esterification of this compound with Acetic Acid

Objective: To synthesize (S)-(+)-4-Methyl-2-pentyl acetate.

Materials:

  • This compound (≥99% optical purity)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1.5 mL of this compound and 3 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the mixture along with a boiling chip.

  • Reflux: Assemble a reflux apparatus and heat the mixture to reflux for 60-70 minutes.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Purify the crude ester by fractional distillation.[4]

  • Characterization:

    • Obtain the mass of the purified product and calculate the percent yield.

    • Characterize the product using Infrared (IR) spectroscopy to identify the characteristic ester C=O bond.

Expected Outcome:

The final product, (S)-(+)-4-Methyl-2-pentyl acetate, should be a colorless liquid with a distinct fruity aroma. A typical yield for this type of reaction is in the range of 30-40%.[4]

Biocatalytic Synthesis: Lipase-Catalyzed Esterification

The use of enzymes, particularly lipases, as catalysts in ester synthesis offers several advantages, including high selectivity (chemo-, regio-, and enantio-selectivity), mild reaction conditions (lower temperature and pressure), and a reduction in by-products.[7] Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are often used to facilitate catalyst recovery and reuse.

General Reaction:

This compound + Carboxylic Acid --(Immobilized Lipase)--> (S)-4-Methyl-2-pentyl Ester + Water

Experimental Protocol: Lipase-Catalyzed Synthesis of (S)-(+)-4-Methyl-2-pentyl Butyrate (B1204436)

Objective: To synthesize (S)-(+)-4-Methyl-2-pentyl butyrate, a potential flavor compound with fruity notes.

Materials:

  • This compound

  • Butyric Acid

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous hexane (B92381) (or other suitable organic solvent)

  • Molecular sieves (3Å or 4Å)

  • Shaking incubator or orbital shaker

  • Gas chromatograph (GC) for monitoring reaction progress

Procedure:

  • Reaction Setup: In a sealed vial, combine this compound and butyric acid in a 1:1 molar ratio in a minimal amount of anhydrous hexane.

  • Water Removal: Add molecular sieves to the mixture to remove the water produced during the reaction, which helps to drive the equilibrium towards ester formation.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates).

  • Incubation: Place the vial in a shaking incubator at a controlled temperature (e.g., 40-50°C) and agitate for 24-48 hours.

  • Reaction Monitoring: Periodically take small aliquots of the reaction mixture and analyze by GC to monitor the conversion of the reactants to the ester product.

  • Purification:

    • Once the reaction has reached completion (or equilibrium), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Remove the solvent under reduced pressure.

    • The crude ester can be further purified by vacuum distillation or column chromatography if necessary.

Expected Outcome:

This biocatalytic method is expected to produce (S)-(+)-4-Methyl-2-pentyl butyrate with high purity and preserved stereochemistry.

Data Presentation

Table 1: Potential Flavor and Fragrance Esters from this compound

Carboxylic AcidEster NamePotential Flavor/Fragrance Profile
Acetic Acid(S)-4-Methyl-2-pentyl acetateSweet, fruity, banana[5][6]
Propionic Acid(S)-4-Methyl-2-pentyl propionateFruity, rum-like
Butyric Acid(S)-4-Methyl-2-pentyl butyrateFruity, pineapple-like
Valeric Acid(S)-4-Methyl-2-pentyl valerateApple, fruity
Hexanoic Acid(S)-4-Methyl-2-pentyl hexanoateFruity, cheesy

Note: The flavor profiles are based on analogous esters and the general characteristics of the parent carboxylic acids. Sensory analysis of the specific (S)-enantiomers is required for precise characterization.

Table 2: Comparison of Synthesis Methods

FeatureFischer EsterificationLipase-Catalyzed Esterification
Catalyst Strong acid (e.g., H₂SO₄)Lipase (e.g., CALB)
Temperature High (reflux)Mild (e.g., 40-50°C)
Stereoselectivity None (retains starting material's stereochemistry if no racemization occurs)High (can be enantioselective)
By-products Potential for side reactions (e.g., ether formation)Minimal
Catalyst Recovery DifficultEasy (especially with immobilized enzymes)
Environmental Impact Use of strong acids and high energy"Greener" process with biodegradable catalyst

Visualization of Key Processes

Olfactory Signaling Pathway

The perception of flavor and fragrance compounds is initiated by the binding of these volatile molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity.[8][9][10] This binding event triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.[11]

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Odorant Odorant Molecule ((S)-4-Methyl-2-pentyl Ester) OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_olf G-protein (Gαolf) OR->G_olf 2. Activation ACIII Adenylyl Cyclase III G_olf->ACIII 3. Activation ATP ATP cAMP cAMP ATP->cAMP 4. Conversion ACIII CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG 5. Gating Ca_Na Ca²⁺ / Na⁺ Influx Depolarization Membrane Depolarization Ca_Na->Depolarization 7. Generates Receptor Potential Action_Potential Action Potential to Brain Depolarization->Action_Potential 8. Signal Propagation

Caption: Simplified workflow of the olfactory signal transduction cascade.

Experimental Workflow: Chemical Synthesis

The following diagram illustrates the key steps in the chemical synthesis of a flavor ester from this compound using Fischer esterification.

Chemical_Synthesis_Workflow Reactants 1. Reactant Mixing (this compound, Carboxylic Acid, H₂SO₄) Reflux 2. Reflux (60-70 min) Reactants->Reflux Workup 3. Work-up (Washing & Drying) Reflux->Workup Purification 4. Purification (Distillation) Workup->Purification Analysis 5. Analysis (Yield, IR Spectroscopy) Purification->Analysis

Caption: Workflow for the chemical synthesis of flavor esters.

Experimental Workflow: Biocatalytic Synthesis

This diagram outlines the process for synthesizing flavor esters using an immobilized lipase catalyst.

Biocatalytic_Synthesis_Workflow Reactants 1. Substrate Preparation (this compound, Carboxylic Acid, Solvent) Enzyme 2. Enzyme Addition (Immobilized Lipase, Molecular Sieves) Reactants->Enzyme Incubation 3. Incubation (Shaking, 40-50°C, 24-48h) Enzyme->Incubation Monitoring 4. Reaction Monitoring (GC Analysis) Incubation->Monitoring Purification 5. Product Isolation (Filtration, Solvent Removal) Incubation->Purification Analysis 6. Analysis (Purity, Yield) Purification->Analysis

Caption: Workflow for the biocatalytic synthesis of flavor esters.

References

Application Notes and Protocols for the Esterification of (S)-(+)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the esterification of (S)-(+)-4-Methyl-2-pentanol. The primary method described is the Fischer-Speier esterification, a classic and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. It includes information on reaction setup, purification, and characterization, along with a summary of expected quantitative data and a visual representation of the experimental workflow.

Introduction

Esterification is a fundamental reaction in organic chemistry used to synthesize esters, which are common functional groups in many natural products, pharmaceuticals, and industrial chemicals.[3] The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is reversible, and therefore, specific techniques are often employed to drive the equilibrium towards the product, such as using an excess of one reactant or removing water as it is formed.[2][4]

This protocol details the synthesis of an ester from this compound and a carboxylic acid (e.g., acetic acid to form (S)-(+)-4-Methyl-2-pentyl acetate). Secondary alcohols, like this compound, are suitable for this reaction.[1]

Experimental Protocol: Fischer Esterification of this compound with Acetic Acid

This protocol is adapted from established procedures for Fischer esterification.[1][4][5]

Materials:

  • This compound

  • Glacial Acetic Acid (in excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus

  • Rotary evaporator (optional)

  • Analytical instruments for characterization (IR, NMR, GC)

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add a magnetic stir bar and approximately 1.5 mL of this compound.

    • In a fume hood, add 3 mL of glacial acetic acid to the flask. Acetic acid is used in excess to shift the reaction equilibrium towards the ester product.[2][5]

    • Carefully add a few drops of concentrated sulfuric acid to the mixture as a catalyst.[5] Add a boiling chip to ensure smooth boiling.

    • Assemble a reflux apparatus by attaching a water condenser to the round-bottom flask.[5]

  • Reflux:

    • Heat the reaction mixture to reflux using a heating mantle or water bath.

    • Allow the reaction to reflux for 60 to 70 minutes.[5] The reflux process involves heating the mixture to its boiling point, with the condenser preventing the loss of volatile reactants and products.[5]

  • Work-up and Extraction:

    • After the reflux period, allow the mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel.

    • Slowly add 2-3 mL of 5% aqueous sodium bicarbonate solution to neutralize the excess acid catalyst and unreacted acetic acid.[4][5] Swirl gently and vent the separatory funnel frequently to release the carbon dioxide gas that evolves.[3] Continue adding the bicarbonate solution until CO₂ evolution ceases.

    • Add an organic solvent (e.g., 20 mL of diethyl ether) to the separatory funnel to extract the ester.

    • Shake the funnel vigorously, remembering to vent frequently. Allow the layers to separate. The aqueous layer, being denser, will be at the bottom.[5]

    • Drain the lower aqueous layer and repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize product recovery.[5]

    • Combine all the organic extracts.

  • Drying and Solvent Removal:

    • Wash the combined organic layer with a saturated sodium chloride solution (brine) to help remove dissolved water.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate or magnesium sulfate to dry the solution.[4][5] Let it stand for 10-15 minutes, occasionally swirling.

    • Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask.

    • Remove the organic solvent using a rotary evaporator or by simple distillation.

  • Purification:

    • The crude product can be purified by distillation to separate the desired ester from any remaining starting material or byproducts.[5] The boiling point of the ester will be lower than that of the starting alcohol.

  • Characterization:

    • Obtain the mass of the purified product and calculate the percent yield.

    • Characterize the product using spectroscopic methods such as Infrared (IR) Spectroscopy to identify the characteristic ester carbonyl (C=O) stretch, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Data Presentation

The following table summarizes typical quantitative data for the esterification of 4-Methyl-2-pentanol with acetic acid.

ParameterValueReference
Reactant 1This compoundN/A
Reactant 2Acetic AcidN/A
CatalystConcentrated Sulfuric Acid[5]
Reaction Time60-70 minutes[5]
Reaction TemperatureReflux[5]
Product (S)-(+)-4-Methyl-2-pentyl acetate (B1210297) [5][6]
Reported Yield 34.6% [5]
IR Spectroscopy Characteristic C=O stretch[5]

Note: The reported yield can be affected by factors such as reaction scale, purity of reagents, and efficiency of the work-up and purification steps.

Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow for the esterification of this compound.

reaction_pathway cluster_reactants Reactants cluster_product Product alcohol This compound catalyst H₂SO₄ (catalyst) Heat (Reflux) alcohol->catalyst acid Acetic Acid acid->catalyst ester (S)-(+)-4-Methyl-2-pentyl acetate water Water catalyst->ester catalyst->water

Caption: Fischer esterification of this compound.

experimental_workflow start Start: Combine Reactants (Alcohol, Acetic Acid, H₂SO₄) reflux Reflux (60-70 min) start->reflux 1. Reaction cool Cool to Room Temperature reflux->cool workup Work-up: Neutralize with NaHCO₃ cool->workup 2. Quenching extraction Solvent Extraction (e.g., Diethyl Ether) workup->extraction 3. Isolation dry Dry Organic Layer (Anhydrous Na₂SO₄) extraction->dry evaporate Solvent Removal (Rotary Evaporation) dry->evaporate 4. Concentration purify Purification (Distillation) evaporate->purify 5. Purification characterize Characterization (IR, NMR, GC) purify->characterize 6. Analysis end End: Purified Ester characterize->end

Caption: Experimental workflow for ester synthesis.

References

Application in the Synthesis of Liquid Crystals: Detailed Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various classes of liquid crystals, including thermotropic calamitic and discotic liquid crystals, as well as metallomesogens. These materials are of significant interest for a range of applications, from advanced display technologies to novel drug delivery systems and sensitive biosensors.

Introduction to Liquid Crystal Synthesis

Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal.[1] The synthesis of liquid crystalline materials is a field of chemistry focused on designing and creating molecules that exhibit these mesophases. The molecular architecture is key, with common structural motifs including a rigid core, flexible terminal chains, and specific linking groups that influence the material's properties.[2][3] The main classes of liquid crystals are thermotropic, which exhibit phase transitions with temperature, and lyotropic, where phase changes are induced by a solvent.[4][5] This document will focus on the synthesis of thermotropic liquid crystals, which are broadly categorized by their molecular shape into calamitic (rod-like) and discotic (disc-like) types.[2][3][6]

I. Synthesis of Calamitic Liquid Crystals

Calamitic liquid crystals are characterized by their elongated, rod-like molecular structure.[2] These molecules typically consist of a rigid core composed of two or more phenyl rings and flexible terminal alkyl or alkoxy chains.[7] The choice of linking groups between the aromatic rings, such as Schiff bases, esters, or azo groups, is crucial in determining the mesomorphic properties.[8][9]

Application Note: Calamitic Liquid Crystals in Displays and Sensors

The primary application of calamitic liquid crystals is in liquid crystal displays (LCDs), where their ability to align with an applied electric field is exploited to control the passage of light.[9] The synthesis of novel calamitic materials with broad nematic ranges and high stability is a continuing area of research.[2] Furthermore, the sensitivity of their ordered structures to external stimuli makes them suitable for use in advanced sensor applications.

Experimental Protocol: Synthesis of a Calamitic Liquid Crystal with a Schiff Base Linkage

This protocol is based on the synthesis of a cinnamaldehyde-based molecule with two Schiff base linking units, as described by Jamain et al.[7]

Step 1: Synthesis of 4-heptyloxybenzaldehyde

  • Dissolve 4-hydroxybenzaldehyde (B117250) (0.10 mol) and 1-bromoheptane (B155011) (0.10 mol) in 20 mL of N,N-dimethylformamide (DMF) each in a 250 mL round-bottom flask.[7]

  • Add potassium carbonate (K2CO3) (0.15 mol) and a catalytic amount of potassium iodide (KI) (0.01 mol) to the mixture.[7]

  • Reflux the mixture at 80 °C for 12 hours.[7]

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • After completion, pour the mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography to yield 4-heptyloxybenzaldehyde.

Step 2: Synthesis of the Final Calamitic Liquid Crystal

  • Dissolve the synthesized 4-heptyloxybenzaldehyde and an appropriate diamine linker in ethanol (B145695).

  • Add a few drops of a catalytic acid (e.g., acetic acid).

  • Reflux the mixture for several hours until the Schiff base formation is complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • FTIR and NMR Spectroscopy: To confirm the chemical structure.[9]

  • Polarizing Optical Microscopy (POM): To observe the liquid crystalline textures and identify the mesophases.[7][8]

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[8][9]

Quantitative Data Summary

The following table summarizes the phase transition temperatures for a series of synthesized calamitic liquid crystals with varying terminal alkoxy chain lengths.

Compound IDTerminal ChainPhase Transitions on Heating (°C)Phase Transitions on Cooling (°C)Reference
14a C8H17OCr → 110 → N → 125 → II → 124 → N → 105 → Cr[8]
14b C9H19OCr → 108 → N → 122 → II → 121 → N → 103 → Cr[8]
14c C10H21OCr → 105 → N → 118 → II → 117 → N → 100 → Cr[8]
14d C12H25OCr → 102 → SmA → 115 → II → 114 → SmA → 98 → Cr[8]

Cr: Crystalline, N: Nematic, SmA: Smectic A, I: Isotropic Liquid

II. Synthesis of Discotic Liquid Crystals

Discotic liquid crystals are composed of disc-shaped molecules, typically with an aromatic core surrounded by flexible side chains.[6] These materials can self-assemble into ordered columnar mesophases, which are of interest for their one-dimensional charge transport properties, making them promising for applications in organic electronics.[10]

Application Note: Discotic Liquid Crystals in Organic Electronics

The ability of discotic liquid crystals to form highly ordered columnar structures allows for efficient charge transport along the column axis. This property is highly desirable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). The synthesis of new discotic materials with enhanced charge mobility and stability is a key research focus.

Experimental Protocol: Synthesis of a Triphenylene-based Discotic Liquid Crystal

This protocol outlines a general procedure for the synthesis of 2,3,6,7,10,11-hexa(alkoxy)triphenylenes.

Step 1: Oxidative Trimerization

  • Start with a substituted catechol or its dialkoxy derivative.

  • Perform an oxidative trimerization reaction using a suitable oxidizing agent (e.g., FeCl3 or MoCl5) in an appropriate solvent like dichloromethane.

  • The reaction typically proceeds at room temperature and is stirred for several hours to a day.

  • After the reaction is complete, the mixture is quenched with a reducing agent solution (e.g., sodium bisulfite).

  • The organic layer is separated, washed with water, and dried.

  • The solvent is evaporated, and the crude product is purified by column chromatography to yield the hexasubstituted triphenylene (B110318) core.

Step 2: Etherification (if necessary)

  • If starting from a hexahydroxytriphenylene, the hydroxyl groups are etherified to attach the desired alkyl chains.

  • The hexahydroxytriphenylene is dissolved in a suitable solvent (e.g., DMF or acetone) with a base (e.g., K2CO3).

  • The corresponding alkyl bromide or iodide is added, and the mixture is heated to reflux for 24-48 hours.

  • The workup procedure is similar to that described for the calamitic liquid crystal synthesis.

Characterization
  • Spectroscopic Methods: To confirm the structure of the synthesized molecules.

  • POM: To identify the columnar mesophases, which often exhibit characteristic textures.

  • DSC: To determine the melting and clearing points.

  • X-ray Diffraction (XRD): To confirm the columnar arrangement and determine the lattice parameters.[3]

Quantitative Data Summary
CompoundR GroupPhase Transitions (°C)Reference
HAT4 C4H9Cr → 89 → Colh → 121 → I[11]
HAT5 C5H11Cr → 68 → Colh → 122 → I[11]
HAT6 C6H13Cr → 66 → Colh → 106 → I[11]
RTAQ C8H17Cr → 55 → Colr → 105 → I[11]

Colh: Hexagonal Columnar, Colr: Rectangular Columnar

III. Synthesis of Metallomesogens

Metallomesogens are metal complexes that exhibit liquid crystalline properties.[12] The incorporation of a metal center into a liquid crystalline structure can introduce novel magnetic, electronic, and optical properties.[13][14] The synthesis typically involves the preparation of an organic ligand that is then complexed with a metal ion.[15]

Application Note: Metallomesogens in Advanced Materials

The unique combination of liquid crystalline order and the properties of the incorporated metal makes metallomesogens highly attractive for a variety of advanced applications. These include catalysis, molecular magnetism, and electro-optical devices. The design and synthesis of new metallomesogens with tailored properties is a rapidly growing area of materials science.

Experimental Protocol: Synthesis of a Copper(II) Metallomesogen

This protocol is a generalized procedure based on the synthesis of copper(II) complexes with Schiff base ligands.

Step 1: Ligand Synthesis

  • Synthesize a Schiff base ligand by reacting an appropriate aldehyde or ketone with a primary amine, similar to the procedure for calamitic liquid crystals. The ligand should be designed to have a structure that promotes mesomorphism.

  • Purify the ligand by recrystallization or column chromatography.

Step 2: Metal Complexation

  • Dissolve the purified ligand in a suitable solvent, such as ethanol or methanol.

  • Add a solution of a copper(II) salt (e.g., copper(II) acetate (B1210297) or copper(II) chloride) in the same solvent to the ligand solution.

  • The reaction mixture is typically stirred at room temperature or gently heated for a few hours.

  • The resulting metal complex often precipitates out of the solution.

  • The solid product is collected by filtration, washed with the solvent, and dried under vacuum.

Characterization
  • Elemental Analysis: To confirm the stoichiometry of the metal complex.

  • FTIR Spectroscopy: To observe the coordination of the ligand to the metal center.

  • POM and DSC: To investigate the mesomorphic behavior of the complex. The ligands themselves may or may not be mesomorphic.[13]

  • Magnetic Susceptibility Measurements: To study the magnetic properties of the metallomesogen.

IV. Visualizing Experimental Workflows and Logical Relationships

Diagrams are essential tools for visualizing complex synthetic pathways and the logical flow of experimental procedures. Below are Graphviz diagrams illustrating a general synthetic workflow and a logical diagram for a liquid crystal-based biosensor.

Synthetic Workflow for a Calamitic Liquid Crystal

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis cluster_2 Characterization Start_Materials 4-Hydroxybenzaldehyde 1-Bromoalkane Reaction_1 Etherification (DMF, K2CO3, KI) Start_Materials->Reaction_1 Intermediate 4-Alkoxybenzaldehyde Reaction_1->Intermediate Reaction_2 Schiff Base Condensation (Ethanol, Acetic Acid) Intermediate->Reaction_2 Diamine_Linker Diamine Linker Diamine_Linker->Reaction_2 Final_Product Calamitic Liquid Crystal Reaction_2->Final_Product Analysis POM DSC FTIR/NMR Final_Product->Analysis

Caption: General synthetic workflow for a calamitic liquid crystal.

Logical Workflow for a Lyotropic Liquid Crystal Biosensor

Lyotropic liquid crystal-based biosensors are promising for detecting biological interactions.[16][17][18] The principle relies on the disruption of the liquid crystal's orientation at an interface upon the binding of a target analyte, leading to an optical signal.[16]

G LC_Interface Functionalized Liquid Crystal Interface Analyte_Introduction Introduction of Analyte (e.g., Protein, DNA) LC_Interface->Analyte_Introduction Binding_Event Specific Binding Event at Interface Analyte_Introduction->Binding_Event No_Binding No Binding Analyte_Introduction->No_Binding LC_Reorientation Disruption of Liquid Crystal Alignment Binding_Event->LC_Reorientation Optical_Signal Change in Optical Texture (Detected by POM) LC_Reorientation->Optical_Signal No_Change No Change in Optical Texture No_Binding->No_Change

Caption: Logical workflow of a liquid crystal-based biosensor.

References

Application Notes and Protocols: The Role of (S)-(+)-4-Methyl-2-pentanol in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-(+)-4-Methyl-2-pentanol, also known as methyl isobutyl carbinol (MIBC), is a chiral secondary alcohol. While not commonly employed as a chiral auxiliary to direct stereoselective reductions of other substrates, its significance in stereoselective synthesis is primarily as a chiral building block. The enantiomerically pure form of 4-methyl-2-pentanol (B46003) is often synthesized through the highly stereoselective reduction of its corresponding prochiral ketone, 4-methyl-2-pentanone (B128772). This document provides an overview of its synthesis via stereoselective reduction and its application as a chiral synthon.

Synthesis of this compound via Stereoselective Reduction

The most direct and effective method for producing enantiomerically pure this compound is the asymmetric reduction of 4-methyl-2-pentanone. This can be achieved with high efficiency and enantioselectivity using both biocatalysts and chiral metal complexes.[1]

Biocatalytic Reduction using Alcohol Dehydrogenases (ADHs)

Biocatalysis offers a green and highly selective route to chiral alcohols. Alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of ketones, often yielding exceptional enantioselectivity (>98% ee) under mild reaction conditions.[1]

Catalytic Hydrogenation with Chiral Metal Complexes

Transition metal complexes with chiral ligands are powerful tools for asymmetric ketone reduction. For the synthesis of this compound, ruthenium-based catalysts, such as those containing the BINAP ligand, have proven effective. These catalysts create a chiral environment that directs the hydrogenation to one face of the ketone.

Table 1: Representative Data for the Asymmetric Reduction of 4-Methyl-2-pentanone

Catalyst/Enzyme SystemSubstrateProduct ConfigurationEnantiomeric Excess (e.e.)Yield (%)Reference
Alcohol Dehydrogenase (ADH)4-Methyl-2-pentanone(S)>98%High[1]
Ru-BINAP Complex4-Methyl-2-pentanone(S) or (R)HighHigh[1]

Role as a Chiral Building Block

The inherent chirality of this compound makes it a valuable starting material for the synthesis of more complex, enantiomerically pure molecules. This "chiral pool synthesis" approach utilizes the existing stereocenter to introduce chirality into a target molecule, avoiding the need for a separate asymmetric step later in the synthetic route.[1]

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 4-Methyl-2-pentanone using an Alcohol Dehydrogenase

This protocol is a general guideline for the enzymatic reduction of 4-methyl-2-pentanone. Specific conditions may vary depending on the particular ADH used.

Materials:

  • 4-Methyl-2-pentanone

  • Alcohol Dehydrogenase (ADH)

  • NADH or NADPH cofactor

  • Cofactor regeneration system (e.g., isopropanol (B130326) and a secondary ADH, or glucose and glucose dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chiral GC or HPLC system for e.e. determination

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

  • Add the NADH or NADPH cofactor and the components of the cofactor regeneration system.

  • Add the alcohol dehydrogenase to the buffered solution.

  • Initiate the reaction by adding 4-methyl-2-pentanone. The substrate is often added slowly or in portions to minimize enzyme inhibition.

  • Maintain the reaction at a constant temperature (typically 25-37 °C) with gentle agitation.

  • Monitor the progress of the reaction by TLC or GC analysis.

  • Upon completion, quench the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extract the product into the organic layer. Repeat the extraction two more times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo using a rotary evaporator to yield the crude this compound.

  • Purify the product by flash column chromatography if necessary.

  • Determine the enantiomeric excess of the purified product using a chiral GC or HPLC system.

Visualizations

Stereoselective_Reduction_Workflow cluster_synthesis Synthesis of this compound cluster_catalysts Catalytic Systems cluster_application Application Prochiral_Ketone 4-Methyl-2-pentanone Stereoselective_Reduction Stereoselective Reduction Prochiral_Ketone->Stereoselective_Reduction Chiral_Product This compound Stereoselective_Reduction->Chiral_Product Biocatalyst Biocatalyst (e.g., ADH) Stereoselective_Reduction->Biocatalyst employs Metal_Catalyst Chiral Metal Complex (e.g., Ru-BINAP) Stereoselective_Reduction->Metal_Catalyst employs Chiral_Building_Block Chiral Building Block in Chiral Pool Synthesis Chiral_Product->Chiral_Building_Block

Caption: Workflow for the synthesis and application of this compound.

Biocatalytic_Reduction_Cycle Ketone 4-Methyl-2-pentanone ADH_NADH ADH-NADH Ketone->ADH_NADH binds Alcohol (S)-4-Methyl-2-pentanol ADH_NAD ADH-NAD+ Alcohol->ADH_NAD releases ADH_NADH->Alcohol reduces to Cofactor_Regen Cofactor Regeneration ADH_NAD->Cofactor_Regen regenerates Cofactor_Regen->ADH_NADH Acetone Acetone Cofactor_Regen->Acetone forms Isopropanol Isopropanol Isopropanol->Cofactor_Regen donates H-

Caption: Biocatalytic cycle for the reduction of 4-methyl-2-pentanone using ADH.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (S)-(+)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help improve the yield and efficiency of chemical reactions involving (S)-(+)-4-Methyl-2-pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a starting material?

A1: this compound is a valuable chiral building block. The most common reactions include:

  • Esterification/Acylation: To form chiral esters, which can be used as fragrances, specialty solvents, or intermediates.

  • Oxidation: To synthesize the corresponding chiral ketone, (S)-4-methyl-2-pentanone.

  • Nucleophilic Substitution: To introduce other functional groups with a defined stereochemistry. This often involves converting the hydroxyl group into a better leaving group, such as a tosylate, followed by reaction with a nucleophile.

Q2: Why is maintaining the stereochemistry at the C2 position a critical challenge?

A2: The (S)-configuration is the key feature of this chiral alcohol. Reactions that proceed through carbocation intermediates (like some SN1 processes) can lead to racemization, resulting in a loss of enantiomeric purity.[1] Therefore, reaction conditions must be chosen carefully to either retain the stereocenter's configuration or invert it predictably (as in an SN2 reaction).

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate) to achieve good separation between the more polar alcohol starting material and the less polar product (ester, ketone, or tosylate). Staining with potassium permanganate (B83412) can help visualize the alcohol, which will appear as a yellow spot on a purple background.

Troubleshooting Guide 1: Esterification & Acylation Reactions

Low yields in the esterification of this compound are a common issue. A standard Fischer esterification with acetic acid and a sulfuric acid catalyst has been reported to yield as low as 34.6%, often due to the volatility of the product and incomplete conversion.[2] The following guide addresses common problems and solutions.

Problem: Low Yield of Chiral Ester
Symptom / ObservationPotential CauseRecommended Solution
Significant starting material remains (incomplete conversion) Reversible Reaction Equilibrium: Fischer esterification is an equilibrium-limited process.[2]1. Use an excess of one reactant (typically the less expensive carboxylic acid). 2. Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.
Insufficient Catalysis: The acid catalyst may be too weak or used in an insufficient amount.1. Use a strong acid catalyst like concentrated H₂SO₄ or p-toluenesulfonic acid (p-TsOH). 2. Consider using a more efficient catalytic system like DMAP (4-Dimethylaminopyridine) with an acid anhydride (B1165640) (e.g., acetic anhydride). DMAP is a highly effective acylation catalyst that can lead to significantly higher yields.[3][4]
Product loss during workup Volatility of the Ester: The resulting ester, (S)-1,3-dimethylbutyl acetate (B1210297), is volatile and can be lost during solvent removal.[2]1. Use a rotary evaporator at a reduced temperature and pressure. 2. Minimize the time the product is exposed to the atmosphere.
Emulsion formation during extraction: This can trap the product in the aqueous layer.1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Perform multiple extractions with a smaller volume of organic solvent.
Side product formation (e.g., ether) High reaction temperature with strong acid: Can promote dehydration of the alcohol to form an ether.1. Maintain the reaction temperature at the minimum required for a reasonable rate. 2. Use a milder, more selective acylation method.
Low Enantioselectivity (for kinetic resolutions) Incorrect Enzyme or Conditions: When using lipase (B570770) for kinetic resolution, the choice of enzyme, solvent, and acyl donor is critical.1. Novozym 435 (immobilized Candida antarctica lipase B) is highly effective for resolving secondary alcohols.[5][6] 2. Use an irreversible acyl donor like vinyl acetate to drive the reaction forward.[5][7] 3. Screen non-polar organic solvents like hexane or diisopropyl ether (DIPE) for optimal enzyme activity.[8]
Data Presentation: Comparison of Esterification Methods
MethodCatalyst/ReagentTypical ConditionsTypical YieldKey Advantages/Disadvantages
Fischer Esterification H₂SO₄ or p-TsOHAcetic Acid, Reflux (60-70°C)30-60%[2]Adv: Inexpensive reagents. Disadv: Reversible, often low yield, harsh conditions.
DMAP-Catalyzed Acylation Acetic Anhydride, DMAP (catalytic)Room Temperature, CH₂Cl₂>95%[3]Adv: High yield, mild conditions, fast. Disadv: Anhydride is moisture-sensitive.
Lipase-Catalyzed Kinetic Resolution Novozym 435Vinyl Acetate, Hexane, 30-40°C~50% (for ester)[8][9]Adv: High enantioselectivity, mild, green. Disadv: Theoretical max yield is 50% for one enantiomer.

Troubleshooting Guide 2: Oxidation to (S)-4-Methyl-2-pentanone

The oxidation of secondary alcohols to ketones is a fundamental transformation.[10] However, achieving a high yield without side reactions or difficult purification requires careful selection of the oxidizing agent and reaction conditions.

Problem: Low Yield or Impure Ketone
Symptom / ObservationPotential CauseRecommended Solution
Incomplete reaction (starting alcohol remains) Inactive or Insufficient Oxidant: The oxidizing agent (e.g., PCC) may have degraded or been used in insufficient molar equivalents.[11]1. Use a fresh batch of the oxidizing agent. 2. Use a slight excess (e.g., 1.5 equivalents) of the oxidant. 3. Ensure anhydrous conditions, as water can deactivate some reagents.[10]
Low Reaction Temperature (Swern): The Swern oxidation requires careful temperature control; if not warmed sufficiently after the initial low-temperature steps, the reaction may be sluggish.[12][13]Follow the temperature profile of the protocol carefully, typically starting at -78°C and then allowing the reaction to warm to room temperature.[14]
Formation of a complex mixture of products Harsh Reaction Conditions: Strong, acidic oxidants can sometimes cause side reactions.1. Switch to a milder, more selective method like the Swern oxidation, which is known for its wide functional group tolerance.[12] 2. Add a buffer like sodium acetate if using a mildly acidic oxidant like PCC to protect acid-sensitive groups.[11]
Difficult workup and purification Chromium Byproducts (PCC): PCC reactions produce chromium salts that can form a viscous residue, making product isolation difficult.[11]1. Adsorb the chromium byproducts onto a solid support like Celite or silica (B1680970) gel during the reaction, which can then be removed by simple filtration.[11]
Unpleasant Odor (Swern): The Swern oxidation produces dimethyl sulfide (B99878) ((CH₃)₂S), which has a very strong and unpleasant smell.[12]1. Perform the reaction and workup in a well-ventilated fume hood. 2. Quench the reaction and rinse glassware with bleach, which oxidizes the dimethyl sulfide to odorless DMSO or dimethyl sulfone.[12]
Data Presentation: Comparison of Oxidation Methods
MethodReagentsTypical ConditionsTypical YieldKey Advantages/Disadvantages
PCC Oxidation Pyridinium Chlorochromate (PCC)CH₂Cl₂, Room Temp80-95%[15]Adv: Simple setup, reliable. Disadv: Toxic chromium waste, difficult workup.[10][11]
Swern Oxidation DMSO, Oxalyl Chloride, Et₃NCH₂Cl₂, -78°C to RT85-98%[14]Adv: Mild, high yield, avoids toxic metals. Disadv: Requires low temp, produces foul-smelling byproduct.[12][13]

Troubleshooting Guide 3: Tosylation and SN2 Substitution

Converting the hydroxyl group into a tosylate is an excellent way to prepare this compound for nucleophilic substitution. The tosylation step retains the stereochemistry, while a subsequent SN2 reaction will proceed with inversion, yielding an (R)-configured product.[1]

Problem: Low Yield of Tosylate or Substitution Product
Symptom / ObservationPotential CauseRecommended Solution
Incomplete Tosylation (starting alcohol remains) Moisture: Tosyl chloride (TsCl) is highly sensitive to moisture and will be hydrolyzed, reducing the effective amount available for the reaction.1. Thoroughly dry all glassware. 2. Use anhydrous solvent (e.g., dry pyridine (B92270) or CH₂Cl₂). 3. Use fresh, high-quality tosyl chloride.
Steric Hindrance: While not severely hindered, the secondary nature of the alcohol can slow the reaction.1. Allow for a longer reaction time or gently warm the mixture. 2. Ensure an adequate amount of base (e.g., pyridine, triethylamine) is used to neutralize the HCl byproduct.[1]
Formation of Alkyl Chloride Byproduct Nucleophilic Chloride: The chloride ion generated from TsCl can act as a nucleophile, displacing the newly formed tosylate group. This is more common with certain substrates and bases.[16]1. Use a non-nucleophilic base like triethylamine (B128534) (Et₃N) in a non-coordinating solvent like CH₂Cl₂. Pyridine can sometimes promote this side reaction. 2. Monitor the reaction by TLC and stop it as soon as the starting material is consumed to minimize byproduct formation.
Low Yield in SN2 Substitution Step Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the tosylate.1. Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the attacking species.
Elimination (E2) Side Reaction: If a sterically hindered or strongly basic nucleophile is used, it may act as a base, leading to elimination instead of substitution.1. Use a less sterically hindered nucleophile if possible. 2. Keep the reaction temperature as low as feasible, as higher temperatures tend to favor elimination over substitution.
Racemization of the Final Product SN1 Pathway: If reaction conditions promote the formation of a carbocation (e.g., protic solvent, poor nucleophile), racemization can occur.1. Ensure conditions strongly favor the SN2 pathway: a good leaving group (tosylate), a strong nucleophile, and a polar aprotic solvent.

Experimental Protocols

Protocol 1: High-Yield Acylation using Acetic Anhydride and DMAP
  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.05 eq) to the solution. Cool the flask to 0°C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-1,3-dimethylbutyl acetate.

Protocol 2: Swern Oxidation
  • Activator Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous CH₂Cl₂ and cool to -78°C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq) followed by the dropwise addition of anhydrous DMSO (2.7 eq). Stir for 5 minutes.[14]

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in CH₂Cl₂ dropwise over 5 minutes, maintaining the temperature at -78°C. Stir for 30 minutes.

  • Base Addition: Add triethylamine (Et₃N) (7.0 eq) dropwise over 10 minutes. The mixture may become thick.[14]

  • Reaction Completion: Allow the reaction mixture to warm to room temperature.

  • Workup: Add water to quench the reaction. Extract the product with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 3: Two-Step Tosylation and SN2 Substitution
  • Tosylation:

    • Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0°C.

    • Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise.

    • Stir the reaction at 0°C and allow it to warm to room temperature overnight, or until TLC shows complete consumption of the starting material.

    • Work up by washing with dilute HCl, water, and brine. Dry the organic layer and concentrate to obtain the crude tosylate, which can be used directly in the next step.

  • SN2 Substitution (Example with NaN₃):

    • Dissolve the crude tosylate in a polar aprotic solvent like DMF.

    • Add sodium azide (B81097) (NaN₃) (1.5 eq).

    • Heat the reaction mixture (e.g., to 60-80°C) and monitor by TLC until the tosylate is consumed.

    • Cool the reaction, dilute with water, and extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate to yield the crude (R)-2-azido-4-methylpentane.

Visualizations

Esterification_Troubleshooting Start Low Ester Yield Incomplete_Conversion Incomplete Conversion? Start->Incomplete_Conversion Side_Products Side Products Formed? Start->Side_Products Workup_Loss Product Lost During Workup? Start->Workup_Loss Incomplete_Conversion->Side_Products No Sol_Equilibrium Shift Equilibrium: - Use excess reagent - Remove H₂O (Dean-Stark) Incomplete_Conversion->Sol_Equilibrium Yes Sol_Catalyst Improve Catalysis: - Use DMAP / Anhydride Incomplete_Conversion->Sol_Catalyst Yes Side_Products->Workup_Loss No Sol_Conditions Use Milder Conditions: - Lower Temperature - Switch to DMAP method Side_Products->Sol_Conditions Yes Sol_Workup Optimize Workup: - Reduce temperature during  solvent removal - Use brine to break emulsions Workup_Loss->Sol_Workup Yes

Caption: Troubleshooting logic for low esterification yield.

Oxidation_Workflow cluster_PCC PCC Oxidation cluster_Swern Swern Oxidation PCC_Start Dissolve Alcohol in CH₂Cl₂ PCC_Add Add PCC (optional: on Celite) PCC_Start->PCC_Add PCC_Stir Stir at RT (2-4h) PCC_Add->PCC_Stir PCC_Filter Filter off Cr salts PCC_Stir->PCC_Filter PCC_Workup Aqueous Workup & Purification PCC_Filter->PCC_Workup Product (S)-4-Methyl-2-pentanone PCC_Workup->Product Swern_Activate Activate DMSO with Oxalyl Chloride (-78°C) Swern_Add_Alcohol Add Alcohol (-78°C) Swern_Activate->Swern_Add_Alcohol Swern_Add_Base Add Et₃N (-78°C) Swern_Add_Alcohol->Swern_Add_Base Swern_Warm Warm to RT Swern_Add_Base->Swern_Warm Swern_Workup Aqueous Workup & Purification Swern_Warm->Swern_Workup Swern_Workup->Product Start (S)-4-Methyl-2-pentanol Start->PCC_Start Start->Swern_Activate

Caption: Experimental workflows for PCC and Swern oxidation.

SN2_Pathway Alcohol (S)-4-Methyl-2-pentanol (Starting Material) Tosylate (S)-4-Methyl-2-pentyl Tosylate (Intermediate - Retention) Alcohol->Tosylate TsCl, Base (e.g., Et₃N) Product (R)-Product (Final Product - Inversion) Tosylate->Product Nucleophile (Nu⁻) e.g., CN⁻, N₃⁻ Side_Product Alkyl Chloride or Elimination Product Tosylate->Side_Product [Cl⁻] or Strong Base

Caption: Stereochemical pathway for SN2 substitution via tosylation.

References

Challenges in the separation of diastereomeric esters of (S)-(+)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diastereomeric Ester Separation

This guide provides troubleshooting advice and answers to frequently asked questions regarding the separation of diastereomeric esters, with a focus on challenges analogous to those encountered with esters of (S)-(+)-4-Methyl-2-pentanol. The principles outlined here are broadly applicable to the separation of diastereomers derived from secondary alcohols.

Section 1: Chromatographic Separation (HPLC/GC) Troubleshooting

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating diastereomers. Unlike enantiomers, diastereomers have different physical properties and can often be separated on standard achiral stationary phases.[1][2]

Frequently Asked Questions (HPLC/GC)

Q1: Why am I seeing poor resolution (Rs < 1.5) between my diastereomeric ester peaks?

A: Poor resolution is a common issue and typically stems from suboptimal chromatographic conditions.[3] Here are the key factors to investigate:

  • Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are critical for selectivity. For normal-phase HPLC on silica (B1680970) gel, systematically vary the ratio of the polar modifier (e.g., isopropanol) in the non-polar solvent (e.g., hexane). Small adjustments can lead to significant improvements in separation.[4][5]

  • Stationary Phase Choice: While diastereomers can be separated on standard columns, not all columns offer the same selectivity. If a C18 column provides poor results, consider columns with different retention mechanisms, such as Phenyl, Cyano, or Pentafluorophenyl (PFP/F5) phases.[2] For esters of aliphatic alcohols, normal-phase chromatography on a silica gel column is often very effective.[6][7]

  • Flow Rate: Lowering the flow rate generally increases the interaction time between the analytes and the stationary phase, which can improve resolution, albeit at the cost of longer run times.[3][4]

  • Temperature: Temperature can have a complex effect on chiral separations. If your system has a column thermostat, experimenting with different temperatures (e.g., from 10°C to 40°C) may improve selectivity.[3]

Q2: My peaks are broad or show significant tailing. How can I improve the peak shape?

A: Poor peak shape compromises resolution and quantification. The most common causes include:

  • Sample Overload: Injecting too much sample can saturate the column, leading to broad, asymmetric peaks. Try reducing the injection volume or diluting your sample.[3]

  • Column Contamination or Degradation: The column's inlet frit can become blocked by particulates, or the stationary phase can be contaminated by strongly adsorbed components from previous injections.[8] Try flushing the column with a strong solvent (as recommended by the manufacturer) or reversing the column (if permissible) to wash the inlet frit.[8] If performance does not improve, the column may need to be replaced.[3]

  • Mobile Phase Additives: For certain derivatizing agents, adding a small amount of an acid (like acetic or formic acid) can suppress unwanted ionic interactions and dramatically improve peak shape.[3]

  • Extra-Column Volume: Excessive tubing length or large-diameter fittings between the injector, column, and detector can cause peak broadening. Ensure all connections are as short as possible.[3]

Q3: My diastereomers are completely co-eluting. What is the next step?

A: Co-elution means there is no selectivity (α = 1) under the current conditions. You need to induce a difference in how the two diastereomers interact with the system.

  • Change the Chromatographic Mode: If you are using reversed-phase (e.g., C18 column with acetonitrile/water), switch to a normal-phase system (e.g., silica column with hexane/isopropanol). The change in retention mechanism is often drastic enough to achieve separation.[9]

  • Change the Derivatizing Agent: The structure of the chiral derivatizing agent used to make the esters has a profound impact on separability.[9] An agent that creates a more rigid structure or introduces additional interaction sites (like aromatic rings) can significantly increase the difference between the diastereomers, making separation easier.[6][7] For example, esters of 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) are often easily separable on silica gel.[6]

Data Presentation: Separation of Secondary Alcohol Diastereomers

The separability of diastereomeric esters is highly dependent on the structure of both the alcohol and the chiral derivatizing agent. The table below summarizes reported separation factors for esters of various secondary alcohols on silica gel columns, illustrating this principle.

Racemic AlcoholChiral Derivatizing AgentSeparation Factor (α)Resolution (Rs)Reference
4-Octanol(S)-(+)-MαNP Acid1.151.40[6]
2-Pentanol(S)-(+)-MαNP Acid1.252.02[6]
2-Hexanol(S)-(+)-MαNP Acid1.542.66[6]
2-(1-Naphthyl)propane-1,2-diolCSDP Acid1.27-[6]

MαNP Acid = 2-methoxy-2-(1-naphthyl)propionic acid; CSDP Acid = Camphorsultam dichlorophthalic acid.

Visualization: HPLC Troubleshooting Workflow

G start Problem: Poor Peak Resolution / Shape check_mobile_phase 1. Optimize Mobile Phase start->check_mobile_phase check_column 2. Check Column Health start->check_column check_injection 3. Check Injection Parameters start->check_injection check_system 4. Check System Hardware start->check_system solution_mp Vary solvent ratio Add modifier (e.g., 0.1% TFA) Change solvent system (NP <> RP) check_mobile_phase->solution_mp Selectivity Issue solution_col Flush with strong solvent Reverse flush column Replace column check_column->solution_col Efficiency/Contamination Issue solution_inj Reduce injection volume Dilute sample check_injection->solution_inj Overload Issue solution_sys Minimize tubing length Check for leaks check_system->solution_sys Peak Broadening Issue end_node Resolution Achieved solution_mp->end_node solution_col->end_node solution_inj->end_node solution_sys->end_node

Caption: A troubleshooting workflow for poor peak resolution in HPLC.

Section 2: Crystallization-Based Separation Troubleshooting

Fractional crystallization is a classical method for separating diastereomers based on their differing solubilities.[10] Success relies on finding conditions where one diastereomer crystallizes preferentially, leaving the other in the mother liquor.[11]

Frequently Asked Questions (Crystallization)

Q1: My sample is "oiling out" or won't crystallize at all. What should I do?

A: "Oiling out" occurs when the compound's solubility limit is exceeded so rapidly that it separates as a liquid phase instead of an ordered crystal lattice.[11] This is a common problem solved by:

  • Solvent Screening: The choice of solvent is paramount. The ideal solvent is one in which the esters have moderate solubility at a higher temperature and low solubility at a lower temperature.[11] Conduct a screen with a wide range of solvents (polar, non-polar, protic, aprotic) and solvent mixtures to find the optimal system.[11]

  • Slowing Down Crystallization: Rapid cooling encourages oiling out.[11] Implement a very slow, controlled cooling ramp. Alternatively, use vapor diffusion (dissolving the sample in a volatile solvent and allowing a less-volatile anti-solvent to slowly diffuse in) or anti-solvent addition (adding a solvent in which the compound is insoluble dropwise to a saturated solution).

  • Seeding: If you have a small amount of the pure desired diastereomer, adding a seed crystal to a supersaturated solution can promote the growth of the correct crystal form.[12]

Q2: I've isolated crystals, but their diastereomeric excess (d.e.) is very low.

A: This indicates that both diastereomers are co-crystallizing, likely because their solubilities in the chosen solvent are too similar.[11] To improve purity:

  • Re-evaluate the Solvent: The initial solvent choice may not provide sufficient solubility differentiation. A new solvent screen is the first step.[11]

  • Multiple Recrystallizations: Purifying the enriched crystals through one or more subsequent recrystallizations can increase the d.e., but this will always lead to a significant loss of yield.[10][11]

  • Kinetic vs. Thermodynamic Control: Sometimes the more soluble (undesired) diastereomer crystallizes faster (kinetic product). Allowing the mixture to stir for an extended period (aging or Ostwald ripening) can permit the system to equilibrate to the less soluble, more stable (thermodynamic) product, thereby increasing the d.e. of the solid.[11][13]

Visualization: Crystallization Optimization Logic

G goal Goal: High Yield & High Diastereomeric Purity solvent Solvent System goal->solvent cooling Cooling / Saturation goal->cooling time Equilibration Time goal->time sol_diff Maximize Solubility Difference between Diastereomers solvent->sol_diff sol_rate Control Rate of Supersaturation cooling->sol_rate sol_thermo Favor Thermodynamic Product time->sol_thermo purity Increases Purity (d.e.) sol_diff->purity yield Affects Yield & Crystal Quality sol_rate->yield sol_thermo->purity

Caption: Key parameter relationships in optimizing diastereomeric crystallization.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Esterification with a Chiral Derivatizing Agent

This protocol describes the formation of diastereomeric esters from a racemic alcohol (like 4-Methyl-2-pentanol) using a chiral acid, which is a necessary first step before separation.

  • Reagents & Setup: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the racemic alcohol (1.0 equivalent) and a suitable chiral derivatizing agent (e.g., (S)-(+)-MαNP acid, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane).[6][7]

  • Coupling: Add a coupling agent such as Dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct. Wash the filtrate with a dilute acid solution (e.g., 1% HCl) to remove residual DMAP, followed by a wash with brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude mixture of diastereomeric esters can be purified by flash chromatography on silica gel or used directly for separation via preparative HPLC or crystallization.

Protocol 2: General HPLC Method for Diastereomer Separation

This protocol provides a starting point for separating the newly formed diastereomeric esters on a normal-phase system.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Silica Gel, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). Start with a ratio of 99:1 (Hexane:IPA) and adjust the IPA concentration to achieve optimal resolution.

  • Flow Rate: 1.0 mL/min. If resolution is poor, try reducing the flow rate to 0.8 mL/min.[3]

  • Column Temperature: 25°C (ambient or controlled).

  • Detection: UV detection at a wavelength appropriate for the chiral derivatizing agent used (e.g., 254 nm for agents with an aromatic ring).

  • Injection Volume: 10 µL. Reduce if peak fronting or broadening is observed.[3]

  • Sample Preparation: Dissolve the diastereomeric ester mixture in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[5]

References

Technical Support Center: Optimization of Kinetic Resolution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of kinetic resolution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their kinetic resolution experiments.

Frequently Asked Questions (FAQs)

Q1: What is kinetic resolution and why is it used?

A1: Kinetic resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) by reacting it with a chiral catalyst or reagent. One enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product.[1][2] This method is crucial in organic synthesis and drug development for obtaining enantiomerically pure compounds, as often only one enantiomer of a chiral drug is therapeutically active.

Q2: What is the maximum theoretical yield for a standard kinetic resolution?

A2: For a standard kinetic resolution, the maximum theoretical yield for the recovery of the unreacted, slower-reacting enantiomer is 50%.[3][4] Similarly, the maximum yield for the product formed from the faster-reacting enantiomer is also 50%.

Q3: What is dynamic kinetic resolution (DKR) and how does it differ from standard kinetic resolution?

A3: Dynamic kinetic resolution (DKR) is an enhancement of kinetic resolution where the slower-reacting enantiomer is continuously racemized back to the racemic mixture in situ.[3][5] This allows for the conversion of the entire racemic starting material into a single, enantiomerically pure product, thus overcoming the 50% yield limitation of standard kinetic resolution and theoretically allowing for up to 100% yield.[3][5][6]

Q4: How does reaction conversion affect the enantiomeric excess (ee) of the product and the unreacted starting material?

A4: In a typical kinetic resolution, the enantiomeric excess (ee) of the unreacted starting material increases as the reaction progresses.[1][6] Conversely, the ee of the product is generally highest at the beginning of the reaction and decreases as the reaction proceeds.[6] Therefore, careful monitoring and stopping the reaction at the optimal conversion is critical for achieving high ee for either the remaining substrate or the product.[6]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

Low enantiomeric excess is a frequent challenge in kinetic resolution. The following guide provides a systematic approach to diagnosing and resolving this issue.

Troubleshooting Workflow for Low Enantiomeric Excess

Low_ee_Troubleshooting start Low Enantiomeric Excess (ee) Observed catalyst 1. Verify Catalyst/Enzyme Activity & Selectivity start->catalyst temperature 2. Optimize Reaction Temperature catalyst->temperature Catalyst is active & selective solvent 3. Screen Solvents temperature->solvent Temperature optimized time 4. Adjust Reaction Time (Monitor Conversion) solvent->time Solvent selected racemization 5. Investigate Undesired Racemization time->racemization Time-course study performed end Improved Enantiomeric Excess racemization->end Racemization addressed

Caption: A decision tree for troubleshooting low enantiomeric excess in kinetic resolution experiments.

Detailed Steps:

  • Verify Catalyst/Enzyme Activity and Selectivity: The chiral catalyst or enzyme may possess low inherent selectivity for your specific substrate.

    • Solution: Screen a library of different chiral ligands or catalysts.[7] For enzymatic resolutions, consider screening different enzymes or enzymes from different suppliers.[4] Ensure proper handling and storage of the catalyst/enzyme to prevent deactivation.[6][7]

  • Optimize Reaction Temperature: Temperature significantly influences the selectivity.

    • Solution: Generally, lower temperatures lead to higher enantioselectivity due to a larger difference in the activation energies for the two enantiomers.[6] Conduct a temperature screening study to determine the optimal balance between reaction rate and selectivity.[7][8]

  • Screen Different Solvents: The solvent can affect catalyst solubility, stability, and the transition state energies of the reaction, thereby impacting selectivity.[7][9]

    • Solution: Test a range of solvents with varying polarities.[7] For instance, in some lipase-catalyzed resolutions, non-polar solvents like hexane (B92381) or toluene (B28343) are effective.[10]

  • Adjust Reaction Time (Monitor Conversion): As the reaction progresses, the relative concentrations of the enantiomers change, which in turn affects the ee of the product.

    • Solution: Monitor the reaction over time by taking aliquots and analyzing the conversion and the ee of both the substrate and product using chiral HPLC or GC.[6][11] This will help you determine the optimal time to stop the reaction to achieve the desired ee.

  • Investigate Undesired Racemization: The enantioenriched product or starting material might be racemizing under the reaction conditions.

    • Solution: Analyze the enantiomeric stability of both the starting material and the product under the reaction conditions (e.g., in the presence of the catalyst but without the other reactant). If racemization occurs, consider modifying the conditions, such as lowering the temperature.[6]

Issue 2: Slow or Stalled Reaction

A sluggish or incomplete reaction can be due to several factors related to the catalyst, reagents, or reaction conditions.

Troubleshooting Workflow for Slow Reaction Rate

Slow_Reaction_Troubleshooting start Slow or Stalled Reaction catalyst_activity 1. Check Catalyst Activity & Loading start->catalyst_activity reagent_quality 2. Verify Reagent Purity & Stoichiometry catalyst_activity->reagent_quality Catalyst is active temperature_conc 3. Adjust Temperature & Concentration reagent_quality->temperature_conc Reagents are pure atmosphere 4. Ensure Inert Atmosphere (if required) temperature_conc->atmosphere Conditions optimized end Improved Reaction Rate & Conversion atmosphere->end Atmosphere controlled

Caption: A workflow to diagnose and resolve slow or stalled kinetic resolution reactions.

Detailed Steps:

  • Check Catalyst Activity and Loading: The catalyst may be inactive or used at too low a concentration.

    • Solution: Use a fresh batch of catalyst or prepare it anew. Ensure consistent and careful preparation, especially for air- and moisture-sensitive catalysts.[7] Consider increasing the catalyst loading.

  • Verify Reagent Purity and Stoichiometry: Impurities in the reagents or solvents can act as catalyst poisons.[7] Incorrect stoichiometry of the resolving agent will lead to low conversion.

    • Solution: Use high-purity, dry solvents and reagents.[7] Trace amounts of water can be detrimental, so oven-dried glassware and the use of molecular sieves are recommended.[7] Carefully check the stoichiometry of all reactants.

  • Adjust Temperature and Concentration: Low temperatures, while often beneficial for selectivity, will decrease the reaction rate.[12] Low reactant concentrations can also lead to slow reactions.[13]

    • Solution: Gradually increase the reaction temperature while monitoring the effect on both rate and enantioselectivity.[6] Increasing the concentration of the reactants can also increase the reaction rate.[13]

  • Ensure Inert Atmosphere (if required): Many organometallic catalysts are sensitive to oxygen and moisture.

    • Solution: If you are using a sensitive catalyst, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.[7]

Data Presentation

The choice of solvent and temperature can have a profound impact on the outcome of a kinetic resolution. The following tables summarize the effects of these parameters on enantioselectivity from selected studies.

Table 1: Effect of Solvent on Enantioselectivity (ee)

Catalyst SystemSubstrateSolventProduct ee (%)Reference
Chiral DMAP derivative1-PhenylethanolEther99.2 (recovered alcohol)[1]
Chiral DMAP derivative1-Phenylethanoltert-Amyl alcohol>99 (recovered alcohol)[1]
Pd-catalyzed C-H iodinationRacemic aminetert-Amyl alcohol92 (product)[14]
Pd-catalyzed C-H iodinationRacemic aminetert-Amyl alcohol/DMSO (5:2.2)92 (product)[14]

Table 2: Effect of Temperature on Enantioselectivity (ee)

Catalyst SystemSubstrateTemperature (°C)Enantioselectivity (E-value)Reference
Penicillin G-AcylaseRacemic β-lactam2824 (minimum)[15]
Penicillin G-AcylaseRacemic β-lactam55130 (maximum)[15]
Chiral Ligand L5 SystemChiral Benzomorpholine precursor10086 (product ee %)[8]
Chiral Ligand L5 SystemChiral Benzomorpholine precursor8090 (product ee %)[8]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol

This protocol outlines a typical procedure for the kinetic resolution of a racemic secondary alcohol via lipase-catalyzed acylation.

Materials:

  • Racemic secondary alcohol (1.0 equiv)

  • Acylating agent (e.g., vinyl acetate, ethyl acetate) (0.5 - 1.0 equiv)

  • Immobilized Lipase (B570770) (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Magnetic stirrer

  • Reaction monitoring equipment (chiral GC or HPLC)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the racemic alcohol and the anhydrous organic solvent.

  • Add the acylating agent to the solution.

  • Add the immobilized lipase to the reaction mixture.

  • Stir the mixture at a controlled temperature (typically ranging from room temperature to 50°C).[11]

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.[11]

  • Once the desired conversion (often close to 50%) is reached, stop the reaction by filtering off the immobilized lipase.

  • Remove the solvent under reduced pressure.

  • Separate the unreacted alcohol from the ester product using column chromatography.

  • Determine the enantiomeric excess of both the purified alcohol and the ester.

Experimental Workflow for Lipase-Catalyzed Kinetic Resolution

Lipase_KR_Workflow start Start setup 1. Combine Racemic Alcohol, Acylating Agent, and Solvent start->setup add_lipase 2. Add Immobilized Lipase setup->add_lipase react 3. Stir at Controlled Temperature add_lipase->react monitor 4. Monitor Conversion & ee (Chiral GC/HPLC) react->monitor stop 5. Quench Reaction (Filter Lipase) monitor->stop Desired conversion reached workup 6. Workup & Purification (Column Chromatography) stop->workup analyze 7. Analyze ee of Separated Enantiomers workup->analyze end End analyze->end

Caption: A step-by-step workflow for a typical lipase-catalyzed kinetic resolution experiment.

Protocol 2: General Procedure for a Non-Enzymatic, Catalyst-Based Kinetic Resolution of a Primary Amine

This protocol describes a general method for the kinetic resolution of a racemic primary amine using a chiral catalyst and an acylating agent.

Materials:

  • Racemic primary amine (1.0 equiv)

  • Acylating agent (e.g., acetic anhydride, benzoyl chloride) (0.5-0.6 equiv)

  • Chiral catalyst (1-10 mol%)

  • Anhydrous, degassed solvent (e.g., dichloromethane, toluene)

  • Non-nucleophilic base (if required)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Magnetic stirrer

  • Reaction monitoring equipment (chiral GC or HPLC)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral catalyst and the anhydrous solvent.[11]

  • Add the racemic amine to the solution.

  • If required by the catalytic system, add the non-nucleophilic base.

  • Cool the reaction mixture to the desired temperature (can range from -78 °C to room temperature).[11]

  • Slowly add the acylating agent to the reaction mixture.

  • Stir the reaction at the set temperature and monitor its progress by chiral GC or HPLC.[11]

  • Upon reaching approximately 50% conversion, quench the reaction (e.g., by adding water or a saturated aqueous solution of sodium bicarbonate).[11]

  • Extract the organic components with a suitable solvent.

  • Separate the unreacted amine from the amide product using column chromatography or acid-base extraction.[11]

  • Determine the enantiomeric excess of both the recovered starting material and the product.[11]

References

Technical Support Center: Stereochemical Integrity of (S)-(+)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of (S)-(+)-4-Methyl-2-pentanol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound, such as this compound, converts into a mixture containing equal amounts of both enantiomers (a racemic mixture). This loss of stereochemical integrity is a significant issue in drug development and asymmetric synthesis, as different enantiomers of a chiral molecule can exhibit distinct biological activities. For instance, one enantiomer may be therapeutically active while the other could be inactive or even harmful. Therefore, preventing racemization is crucial to ensure the desired therapeutic effect and safety of the final product.

Q2: What are the general mechanisms that can lead to the racemization of this compound?

A2: The primary mechanisms leading to the racemization of a secondary alcohol like this compound involve the formation of a planar, achiral intermediate. This can occur through:

  • SN1-type reactions: Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of the leaving group generates a planar secondary carbocation. Subsequent nucleophilic attack can occur from either face of the carbocation with equal probability, leading to a racemic mixture of products.

  • Keto-enol tautomerism: If the alcohol is oxidized to the corresponding ketone (4-methyl-2-pentanone), the chiral center is destroyed. If this ketone is then reduced back to the alcohol under non-stereoselective conditions, a racemic mixture will be obtained.

  • Metal-catalyzed processes: Certain transition metal catalysts can facilitate racemization through a dehydrogenation-hydrogenation mechanism, reversibly forming the achiral ketone intermediate.

Q3: Which reaction conditions are most likely to cause racemization of this compound?

A3: Harsh reaction conditions are the primary culprits for racemization. You should be particularly cautious with:

  • Strong Acids and High Temperatures: These conditions favor SN1 reactions by promoting the formation of the carbocation intermediate.

  • Strong Bases: While less common for direct racemization of the alcohol itself, strong bases can promote side reactions or racemization of adjacent stereocenters if present.

  • Certain Oxidizing Agents: If an oxidation-reduction sequence is part of your synthetic route, the choice of reagents is critical to avoid racemization.

  • Prolonged Reaction Times: Even under seemingly mild conditions, extended exposure to certain reagents or elevated temperatures can lead to a gradual loss of enantiomeric excess.

Troubleshooting Guide: Preventing Racemization in Common Reactions

This guide addresses specific issues you might encounter during common transformations involving this compound.

Problem Potential Cause Recommended Solutions
Loss of enantiomeric excess after acidic workup or reaction. Formation of a carbocation intermediate via an SN1 pathway.- Use milder acidic conditions (e.g., buffered solutions like NH4Cl instead of strong acids).- Perform the workup at low temperatures (e.g., 0 °C or below).- Minimize the duration of exposure to acidic conditions.
Racemization observed after converting the alcohol to a leaving group (e.g., tosylate). The tosylation process itself, if not performed correctly, or subsequent nucleophilic substitution proceeding through an SN1 mechanism.- For tosylation, use pyridine (B92270) or another non-nucleophilic base at low temperatures to scavenge the HCl produced. Ensure the tosyl chloride is pure. - When performing a subsequent substitution, choose conditions that favor an SN2 mechanism (polar aprotic solvent, good nucleophile) to ensure inversion of configuration rather than racemization.
Racemization during oxidation to the corresponding ketone. The oxidation itself does not cause racemization of the starting alcohol, but any unreacted starting material in the presence of certain reagents or harsh conditions could be at risk. More importantly, the product ketone is achiral.- Use mild and selective oxidation methods like the Swern or Dess-Martin periodinane (DMP) oxidation, which are known to proceed without racemization of the starting alcohol.[1][2][3]
Racemization when using a protecting group. The conditions used for the protection or deprotection of the alcohol may be too harsh.- For protection as a silyl (B83357) ether (e.g., TBDMS), use mild conditions such as TBDMS-Cl with imidazole (B134444) in DMF.[4]- For deprotection, use a fluoride (B91410) source like TBAF in THF, which is generally mild and does not affect the stereocenter.[5][6]

Experimental Protocols

Protocol 1: Protection of this compound as a TBDMS Ether

This protocol is designed to protect the hydroxyl group while preserving the stereochemical integrity of the chiral center.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 solution and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Swern Oxidation of this compound

This protocol describes the oxidation of the alcohol to the corresponding ketone, 4-methyl-2-pentanone, under mild conditions that do not affect the stereocenter of any unreacted starting material.

  • Oxalyl Chloride Activation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride (1.1 eq) in anhydrous dichloromethane (B109758) (DCM) and cool to -78 °C.

  • DMSO Addition: Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO, 2.2 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.

  • Alcohol Addition: After stirring for 15 minutes, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.

  • Base Addition: Stir the mixture for 30 minutes at -78 °C, then add triethylamine (B128534) (TEA, 5.0 eq) dropwise.

  • Quenching: After stirring for an additional 30 minutes at -78 °C, allow the reaction to warm to room temperature and quench with water.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude ketone can be purified by distillation or column chromatography.

Visualization of Key Concepts

Racemization via SN1 Pathway

G cluster_0 Protonation & Loss of H2O cluster_1 Nucleophilic Attack A (S)-4-Methyl-2-pentanol B Planar Carbocation (achiral) A->B + H+ - H2O C (S)-Product B->C Nu- (top face) D (R)-Product B->D Nu- (bottom face) Racemic Mixture Racemic Mixture C->Racemic Mixture D->Racemic Mixture

Caption: SN1 mechanism leading to racemization.

Stereopreservation using a Protecting Group

G cluster_0 Protection cluster_1 Reaction cluster_2 Deprotection A (S)-4-Methyl-2-pentanol B (S)-TBDMS protected alcohol A->B Mild Conditions P1 Protecting Group (e.g., TBDMS-Cl) C Reaction at another functional group B->C Maintains Stereochemistry D (S)-Product C->D Mild Conditions (e.g., TBAF)

Caption: Workflow for stereopreservation.

References

Technical Support Center: Scaling Up Reactions with (S)-(+)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale production utilizing (S)-(+)-4-Methyl-2-pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial applications of this compound?

A1: this compound, also known as methyl isobutyl carbinol (MIBC), is utilized in several industrial processes. Its primary applications include its use as a solvent for various materials such as dyestuffs, oils, gums, resins, and waxes.[1] It is also a key precursor in the synthesis of lubricant oil additives, most notably zinc dialkyldithiophosphate (ZDDP), which functions as an anti-wear and anti-corrosion agent.[1][2] Additionally, it serves as a frother in mineral flotation, in the manufacturing of brake fluids, and as a precursor for some plasticizers.[3][4]

Q2: What are the main safety concerns when handling this compound on an industrial scale?

A2: On an industrial scale, the primary safety concerns for this compound are its flammability and potential health effects. It is a flammable liquid with a flashpoint of approximately 41°C, requiring careful management of ignition sources, especially in enclosed spaces where vapors can accumulate.[1][5][6] Health hazards include irritation to the eyes, skin, and respiratory tract.[5][6] Therefore, it is crucial to use personal protective equipment (PPE), ensure adequate ventilation, and employ explosion-proof equipment.[5]

Q3: Can this compound be used as a chiral auxiliary?

A3: Yes, due to its inherent chirality, this compound can be used as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is removed and can often be recycled.[3][7] While the principle is established, specific large-scale industrial examples are not as commonly documented as for other auxiliaries like Evans oxazolidinones or pseudoephedrine.[7]

Troubleshooting Guides

Fischer Esterification with this compound

This guide addresses common issues when scaling up the acid-catalyzed esterification of a carboxylic acid with this compound.

Issue Potential Cause Troubleshooting Steps
Low Ester Yield Incomplete reaction due to equilibrium.- Use an excess of one reactant, typically the less expensive one.[8] - Remove water as it forms using a Dean-Stark apparatus to drive the equilibrium towards the product.[8]
Steric hindrance from the secondary alcohol.- Increase reaction time and/or temperature, monitoring for side reactions. - Consider using a more efficient coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP) for more sterically demanding esterifications.[9]
Presence of water in reactants or solvent.- Ensure all reactants and solvents are anhydrous. Water can hydrolyze the ester, shifting the equilibrium back to the starting materials.[9]
Formation of Ether Byproduct Acid-catalyzed dehydration of the alcohol.- This is a known side reaction, especially with strong acid catalysts like sulfuric acid.[1] - Optimize the catalyst concentration and reaction temperature to favor esterification over ether formation.
Difficult Product Purification Similar boiling points of ester and unreacted alcohol.- Utilize fractional distillation for separation. - If distillation is ineffective, consider column chromatography for purification, though this may be less feasible on a very large scale.
Dark Brown Sludge Formation Decomposition at high temperatures with strong acid.- Lower the reaction temperature and extend the reaction time. - Reduce the concentration of the acid catalyst. Some reactions proceed with as little as 0.1 mol% of catalyst.[10]

Synthesis of Zinc Dialkyldithiophosphate (ZDDP)

This guide focuses on troubleshooting the industrial synthesis of ZDDP using this compound.

Issue Potential Cause Troubleshooting Steps
Incomplete Reaction of P₄S₁₀ Insufficient reaction time or temperature.- Ensure the reaction mixture is maintained at the recommended temperature (e.g., 90-100 °C) for the specified duration (e.g., 3-5 hours) under continuous stirring to ensure complete reaction.[11][12]
Poor quality of P₄S₁₀.- Use high-purity phosphorus pentasulfide. Impurities can affect reactivity.
Low Yield of Dialkyldithiophosphoric Acid Loss of volatile alcohols.- Conduct the reaction in a closed or semi-closed system with a condenser to prevent the loss of lower boiling point co-alcohols like isopropanol.
Neutralization with Zinc Oxide is Sluggish Low reactivity of zinc oxide.- Use a high-surface-area grade of zinc oxide. - Ensure efficient stirring to maintain a good slurry and facilitate the reaction.
Formation of an passivating layer on ZnO particles.- The addition of a small amount of water or an accelerator like concentrated ammonia (B1221849) water can sometimes facilitate the reaction.[13]
Product Fails Quality Specifications (e.g., high viscosity, poor seal compatibility) Incorrect ratio of alcohols.- The ratio of this compound to other alcohols (like isopropanol) is critical for the performance properties of the final ZDDP.[6][11] Adhere strictly to the formulated ratios.
Presence of H₂S in the thioacid intermediate.- Sparge the thioacid with nitrogen before neutralization to remove any residual hydrogen sulfide.[6]

Experimental Protocols

Industrial Scale Fischer Esterification of Acetic Acid with this compound

Objective: To synthesize (S)-1,3-dimethylbutyl acetate (B1210297) on an industrial scale.

Materials:

Material Quantity (based on 1 kmol of alcohol) Specification
This compound102.18 kg (1 kmol)≥99% purity
Glacial Acetic Acid90.08 kg (1.5 kmol)≥99.5% purity
Sulfuric Acid~1 kgConcentrated (98%)
5% Sodium Bicarbonate SolutionAs needed
Anhydrous Sodium SulfateAs needed

Procedure:

  • Charging the Reactor: Charge a suitable glass-lined reactor with this compound and glacial acetic acid.

  • Catalyst Addition: With agitation, slowly add concentrated sulfuric acid to the mixture. An exothermic reaction will occur, so control the addition rate to maintain the temperature below 40°C.

  • Reflux: Heat the mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. A Dean-Stark trap can be used to collect the water byproduct and drive the reaction to completion.[8]

  • Cooling and Neutralization: Cool the reaction mixture to below 30°C. Slowly add 5% aqueous sodium bicarbonate solution to neutralize the excess acid. Be cautious as carbon dioxide will be evolved.

  • Work-up: Transfer the mixture to a separation vessel. Remove the lower aqueous layer. Wash the organic layer with water and then brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent. Purify the crude ester by fractional distillation under atmospheric or reduced pressure.

Industrial Scale Synthesis of Zinc Dialkyldithiophosphate (ZDDP)

Objective: To synthesize a ZDDP anti-wear additive for lubricant oils.

Materials:

Material Example Molar Ratio Specification
This compound1.54Technical Grade
Isopropyl Alcohol2.82Technical Grade
Phosphorus Pentasulfide (P₄S₁₀)1.0High Purity
Zinc Oxide1.1High Surface Area
Heptane (Solvent)As needed
Process Oil (Diluent)As needed

Procedure:

  • Thioacid Formation:

    • In a suitable reactor, charge the mixture of this compound and isopropyl alcohol.

    • Under a nitrogen atmosphere and with stirring, slowly add phosphorus pentasulfide over 30 minutes, maintaining the temperature at approximately 70°C.[11]

    • After the addition is complete, heat the mixture to 90°C and hold for 5 hours with continuous stirring.[11]

    • Cool the mixture and filter to obtain the intermediate dialkyldithiophosphoric acid.

  • Neutralization:

    • In a separate reactor, prepare a slurry of zinc oxide in heptane.

    • Slowly add the dialkyldithiophosphoric acid to the zinc oxide slurry, ensuring the temperature does not exceed 66°C.[11]

    • Once the addition is complete, stir the mixture at 71°C for 1.5 hours under a nitrogen atmosphere.[11]

  • Work-up and Purification:

    • Heat the reaction mixture to reflux to remove water as an azeotrope.

    • Cool and filter the mixture.

    • Strip the solvent (heptane) under vacuum.

    • Dilute the final product with process oil to the desired concentration.

References

Technical Support Center: Purification of (S)-(+)-4-Methyl-2-pentanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of (S)-(+)-4-Methyl-2-pentanol and its derivatives.

Troubleshooting Guides & FAQs

This section is organized by purification technique and addresses specific issues in a question-and-answer format.

Diastereomeric Salt Crystallization

Q1: Why are no crystals forming after adding the resolving agent and cooling the solution?

A: This is a common issue often related to solubility and supersaturation.

  • High Solubility: The diastereomeric salts may be too soluble in the chosen solvent.

    • Solution: Screen different solvents or solvent mixtures to find a system where the salts are less soluble.[1][2] Consider adding an anti-solvent (a solvent in which the salts are poorly soluble) dropwise to induce precipitation.[1]

  • Insufficient Supersaturation: The concentration of the salts may be too low.

    • Solution: Carefully evaporate some of the solvent to increase the concentration.[1] Alternatively, cool the solution to a lower temperature to decrease solubility.[1]

  • Presence of Impurities: Impurities can inhibit crystal nucleation.

    • Solution: Ensure both the racemic mixture and the resolving agent are of high purity before use.[2]

Q2: The obtained crystals have a low diastereomeric excess (de). How can this be improved?

A: Low diastereomeric excess indicates poor separation of the two diastereomers.

  • Poor Choice of Resolving Agent: The resolving agent may not effectively differentiate between the enantiomers.

    • Solution: Screen a variety of chiral resolving agents, such as derivatives of tartaric acid or chiral amines, to find one that provides a larger solubility difference between the diastereomeric salts.[2][3]

  • Rapid Crystallization: Fast crystal growth can trap the undesired diastereomer in the crystal lattice.

    • Solution: Slow down the crystallization process by implementing a gradual cooling profile or by using a slower method of solvent evaporation.[2]

  • Suboptimal Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomers.

    • Solution: Conduct a solvent screen to identify a system that maximizes the solubility difference between the two diastereomeric salts.[2]

Q3: The yield of the desired diastereomeric salt is very low. What are the possible causes and solutions?

A: Low yield suggests that a significant amount of the desired product remains in the mother liquor.

  • High Solubility of the Desired Salt: The target diastereomer may still have considerable solubility in the chosen solvent.

    • Solution: Optimize the solvent system to further decrease the solubility of the desired salt.[2] Lowering the final crystallization temperature can also enhance the yield.[1]

  • Unfavorable Eutectic Point: The phase diagram of the diastereomeric salts may limit the maximum achievable yield.

    • Solution: Constructing a ternary phase diagram can help identify the optimal conditions for maximizing the recovery of the desired salt.[1]

  • Premature Filtration: The crystallization process may not have reached completion.

    • Solution: Allow for a longer crystallization time to ensure the system has reached equilibrium.[2]

Enzymatic Kinetic Resolution

Q1: The enzymatic resolution is slow or incomplete. How can the reaction rate be improved?

A: Slow reaction rates can be due to several factors related to the enzyme's activity and reaction conditions.

  • Suboptimal Enzyme Choice: The selected lipase (B570770) may not be highly active towards the specific substrate.

    • Solution: Screen different lipases. Candida antarctica lipase B (CALB) is often highly effective for the resolution of secondary alcohols.[4]

  • Presence of Inhibitors: Impurities in the substrate or solvent can inhibit the enzyme.

    • Solution: Use high-purity starting materials and solvents.

  • Reversibility of the Reaction: The accumulation of the alcohol by-product (e.g., from an acyl donor like vinyl acetate) can lead to a reversible reaction, slowing down the net forward rate.

    • Solution: Perform the reaction under vacuum to remove volatile by-products, or use an acyl donor that results in an irreversible reaction.[5]

Q2: The enantiomeric excess (ee) of the product or the remaining substrate is low. How can I improve the enantioselectivity?

A: Low enantioselectivity is a common challenge in enzymatic resolutions.

  • Suboptimal Enzyme: The chosen enzyme may not have high enantioselectivity for the substrate.

    • Solution: Screen various lipases. CALB often exhibits high enantioselectivity for secondary alcohols.[4][6]

  • Reaction Temperature: Temperature can influence the enzyme's flexibility and, consequently, its enantioselectivity.

    • Solution: Optimize the reaction temperature. Generally, lower temperatures can sometimes lead to higher enantioselectivity, although the reaction rate will be slower.

  • Acyl Donor and Solvent: The nature of the acyl donor and the solvent can affect the enzyme's conformation and its interaction with the substrate.

    • Solution: Experiment with different acyl donors (e.g., vinyl acetate (B1210297), isopropenyl acetate) and solvents. Non-polar solvents like hexane (B92381) are commonly used.[4]

Q3: How can I separate the product ester from the unreacted alcohol after the resolution?

A: The separation of the ester and alcohol is a crucial final step.

  • Chromatography: Column chromatography is a common method for separating compounds with different polarities.

    • Solution: Use silica (B1680970) gel column chromatography with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to separate the more polar alcohol from the less polar ester.

  • Distillation: If there is a significant difference in boiling points, distillation can be an effective separation method.

    • Solution: Use fractional distillation under reduced pressure to separate the components.[5]

Chiral Chromatography (HPLC & SFC)

Q1: The enantiomers are not separating or the resolution is poor (Rs < 1.5). How can I improve the separation?

A: Poor resolution is a frequent issue in chiral chromatography.

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for the analyte.

    • Solution: Screen a variety of CSPs. For alcohols, polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often a good starting point.[7]

  • Suboptimal Mobile Phase: The mobile phase composition is critical for achieving selectivity.

    • Solution (HPLC): In normal phase, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).[7] Sometimes switching the alcohol modifier can improve separation.[7]

    • Solution (SFC): Optimize the percentage of the co-solvent (modifier), which is typically an alcohol like methanol (B129727) or ethanol (B145695) in supercritical CO2.[8]

  • Low Efficiency: Broad peaks can lead to poor resolution.

    • Solution: Decrease the flow rate to improve column efficiency.[9] Ensure the column is not overloaded by injecting a smaller sample volume.[7]

Q2: I am observing peak tailing in my chromatogram. What is the cause and how can I resolve it?

A: Peak tailing can compromise peak integration and purity assessment.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols on silica-based CSPs) can cause tailing.

    • Solution: Add a small amount of an additive to the mobile phase. For acidic compounds, a small amount of an acid like trifluoroacetic acid (TFA) can help. For basic compounds, an amine like diethylamine (B46881) (DEA) can be beneficial.[10]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute the sample and inject a smaller volume.[7]

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations?

A: SFC offers several advantages for chiral purification.

  • Speed: Due to the low viscosity of supercritical CO2, higher flow rates can be used without a significant loss in efficiency, leading to faster separations.[11]

  • Reduced Solvent Consumption: The primary mobile phase component is CO2, which is recycled, significantly reducing the consumption of organic solvents.[11] This makes SFC a "greener" technique.

  • Complementary Selectivity: SFC can sometimes provide different elution orders or better separations compared to HPLC for the same CSP.[8]

Data Presentation

The following tables summarize representative quantitative data for the purification of this compound and related secondary alcohols.

Table 1: Enzymatic Kinetic Resolution of Secondary Alcohols using Candida antarctica Lipase B (CALB)

SubstrateAcyl DonorSolventYield (%)Enantiomeric Excess (ee) (%)Reference
(±)-4-Methyl-2-pentanolVinyl AcetateHexane>45 (alcohol & acetate)>99 (alcohol & acetate)[4]
(±)-2-PentanolVinyl AcetateHeptane43-45>99[2]
(±)-2-PentanolSuccinic AnhydrideNeat43-45>99[2]
(±)-2-HeptanolSuccinic AnhydrideNeat4499.3[2]
(±)-4-Phenyl-2-butanolIsopropenyl AcetateToluene- (Quantitative Conv.)91 (acetate)[12]

Table 2: Diastereomeric Salt Crystallization of Chiral Amines with Tartaric Acid (Illustrative)

Racemic CompoundResolving AgentSolventYield of Diastereomer (%)Diastereomeric Excess (de) (%)Reference
(±)-1-Phenylethylamine(+)-Tartaric AcidMethanol~40>95[13]
(±)-PregabalinL-Tartaric AcidWater43-50-[14]

Table 3: Preparative Chiral SFC of Racemic Compounds (Illustrative)

CompoundColumnModifierYield (%)Enantiomeric Excess (ee) (%)Reference
(±)-IbuprofenChiralcel OX-H®Methanol (with MIPA)77.6 (S-form), 80.0 (R-form)99.3 (S-form), 95.1 (R-form)[9]
(±)-Terpinen-4-ol-Ethanol-- (Enantiomerically pure fractions)

Note: Specific yield and ee for this compound via preparative SFC are not detailed in the searched literature; however, the technique is highly applicable.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-4-Methyl-2-pentanol

This protocol is a general guideline and may require optimization.

  • Reaction Setup:

    • To a solution of racemic 4-methyl-2-pentanol (B46003) (1.0 eq) in hexane, add vinyl acetate (1.0-1.5 eq).

    • Add immobilized Candida antarctica lipase B (CALB, Novozym 435®) (typically 10-50 mg per mmol of substrate).

  • Reaction Execution:

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

    • Stop the reaction at approximately 50% conversion to obtain high ee for both the unreacted (S)-alcohol and the (R)-ester.

  • Work-up and Purification:

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent under reduced pressure.

    • Separate the unreacted this compound from the (R)-ester derivative by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Diastereomeric Salt Crystallization (General Procedure)

This protocol outlines the classical approach to chiral resolution via crystallization.

  • Salt Formation:

    • Dissolve the racemic derivative of 4-methyl-2-pentanol (e.g., a phthalate (B1215562) half-ester) (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Add an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or a tartaric acid derivative) to the solution.

    • Gently warm the mixture to ensure complete dissolution.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

    • If crystallization does not occur, cool the solution further in an ice bath or refrigerator.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water or an appropriate solvent.

    • Add an acid or base to break the salt and liberate the free enantiomerically enriched derivative.

    • Extract the desired enantiomer into an organic solvent, wash, dry, and concentrate to obtain the purified product.

Protocol 3: Preparative Chiral SFC (General Workflow)

This workflow describes the steps for developing a preparative SFC purification method.

  • Analytical Method Development:

    • Screen a variety of chiral stationary phases (CSPs) with a generic gradient method (e.g., increasing methanol in CO2).

    • Once a promising CSP is identified, optimize the mobile phase (co-solvent type and percentage, and any additives) to achieve a baseline separation (Rs > 1.5) of the enantiomers.

    • Optimize other parameters such as back pressure, temperature, and flow rate.

  • Scale-up to Preparative SFC:

    • Transfer the optimized analytical method to a preparative SFC system with a larger dimension column of the same stationary phase.

    • Perform loading studies by injecting increasing amounts of the racemic mixture to determine the maximum sample load that maintains adequate separation.

    • Optimize the collection parameters (e.g., time-based or threshold-based fractionation) to ensure pure fractions of each enantiomer are collected.

  • Post-Purification:

    • Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

    • Analyze the purity and enantiomeric excess of the collected fractions using the developed analytical SFC or HPLC method.

Visualizations

experimental_workflow_enzymatic_resolution cluster_reaction Reaction Stage cluster_monitoring Monitoring & Control cluster_purification Purification Stage racemate Racemic (±)-4-Methyl-2-pentanol reaction_mixture Reaction Mixture in Hexane racemate->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture lipase Immobilized Lipase (CALB) lipase->reaction_mixture stirring Stirring at 30-40°C reaction_mixture->stirring chiral_hplc Chiral HPLC/GC Analysis stirring->chiral_hplc Aliquot decision Conversion ~50%? chiral_hplc->decision filtration Filter to remove enzyme decision->filtration Yes evaporation Solvent Evaporation filtration->evaporation chromatography Silica Gel Chromatography evaporation->chromatography s_enantiomer This compound chromatography->s_enantiomer r_ester (R)-ester derivative chromatography->r_ester

Caption: Workflow for Enzymatic Kinetic Resolution.

troubleshooting_diastereomeric_crystallization cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Problem: Low Diastereomeric Excess (de) cause1 Poor Resolving Agent start->cause1 cause2 Rapid Crystallization start->cause2 cause3 Suboptimal Solvent start->cause3 solution1 Screen different resolving agents cause1->solution1 solution2 Slow down cooling rate Use slower solvent evaporation cause2->solution2 solution3 Perform solvent screening to maximize solubility difference cause3->solution3

Caption: Troubleshooting Low Diastereomeric Excess.

logical_relationship_sfc_hplc cluster_sfc Supercritical Fluid Chromatography (SFC) cluster_hplc High-Performance Liquid Chromatography (HPLC) title Comparison of Chiral Purification Techniques sfc_adv Advantages: - Faster Separations - Lower Solvent Consumption ('Green') - Complementary Selectivity hplc_adv Advantages: - Widely available instrumentation - Well-established methods - Versatile for various compounds sfc_cons Considerations: - Requires specialized high-pressure equipment - Method development can be complex hplc_cons Considerations: - Higher consumption of organic solvents - Can be slower than SFC

References

Side reactions and byproducts in syntheses using (S)-(+)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(+)-4-Methyl-2-pentanol. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in syntheses?

A1: The primary side reactions depend on the specific transformation being performed. Key side reactions include:

  • Dehydration: Under acidic conditions, particularly at elevated temperatures, this compound can undergo dehydration to form a mixture of isomeric alkenes.

  • Ether Formation: In acid-catalyzed reactions with other alcohols or under conditions that favor intermolecular dehydration, the formation of an ether byproduct can occur.

  • Racemization: The stereochemical integrity of the chiral center can be compromised under harsh acidic or basic conditions, leading to a loss of enantiomeric purity.

  • Elimination: When the hydroxyl group is converted to a good leaving group (e.g., a tosylate) for nucleophilic substitution, elimination to form alkenes can compete with the desired substitution reaction.

Q2: How can I minimize the risk of racemization of this compound during a reaction?

A2: Minimizing racemization is crucial for maintaining the stereochemical purity of your product. Consider the following strategies:

  • Mild Reaction Conditions: Employ the mildest possible reaction conditions. Avoid high temperatures and prolonged reaction times.

  • Choice of Reagents: Use non-acidic or mildly basic/acidic reagents whenever possible. For instance, in oxidation, methods like the Swern oxidation are known for their mild conditions and low degree of racemization for α-chiral compounds.[1]

  • Protecting Groups: If the chiral center is susceptible to racemization due to the formation of an adjacent enolate or carbocation, consider protecting the hydroxyl group with a suitable protecting group that can be removed under mild conditions.

  • Careful Workup: During the workup process, avoid using strong acids or bases that could induce racemization of the final product.

Troubleshooting Guides

Dehydration Reactions

Issue: My reaction is producing a complex mixture of alkene byproducts instead of the desired product.

Possible Cause: this compound is likely undergoing acid-catalyzed dehydration. This reaction proceeds through a carbocation intermediate, which can undergo rearrangements (hydride shifts) to form more stable carbocations, leading to a variety of alkene products.[2]

Troubleshooting Steps:

  • Control Temperature: Dehydration is often favored at higher temperatures. If your desired reaction can proceed at a lower temperature, this may suppress the dehydration side reaction.

  • Minimize Acid Concentration: Use the minimum effective concentration of the acid catalyst.

  • Alternative Catalysts: Consider using a milder acid catalyst or a heterogeneous catalyst that may offer higher selectivity.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further degradation to alkenes.

Data Presentation: Product Distribution in Acid-Catalyzed Dehydration of 4-Methyl-2-pentanol (B46003)

The following table shows a representative product distribution from the acid-catalyzed dehydration of 4-methyl-2-pentanol, as determined by gas chromatography (GC). The major products are often the more substituted and thermodynamically stable alkenes, in accordance with Zaitsev's rule, but carbocation rearrangements can lead to a complex mixture.[3]

PeakRetention Time (min)Area under the curve (%)Tentative Assignment
11.535.9874-Methyl-1-pentene
21.58976.155(Z)- and (E)-4-Methyl-2-pentene
31.7033.2132-Methyl-1-pentene
41.82413.2982-Methyl-2-pentene
51.9311.347Other Isomer

Note: The exact product distribution can vary significantly with reaction conditions (acid, temperature, time).

Mandatory Visualization: Dehydration Pathway

Dehydration_Pathway S-4-Methyl-2-pentanol S-4-Methyl-2-pentanol Protonated Alcohol Protonated Alcohol S-4-Methyl-2-pentanol->Protonated Alcohol + H+ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H2O 4-Methyl-1-pentene 4-Methyl-1-pentene Secondary Carbocation->4-Methyl-1-pentene - H+ 4-Methyl-2-pentene 4-Methyl-2-pentene Secondary Carbocation->4-Methyl-2-pentene - H+ (Zaitsev) Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Hydride Shift 2-Methyl-2-pentene 2-Methyl-2-pentene Tertiary Carbocation->2-Methyl-2-pentene - H+ 2-Methyl-1-pentene 2-Methyl-1-pentene Tertiary Carbocation->2-Methyl-1-pentene - H+

Caption: Acid-catalyzed dehydration of 4-methyl-2-pentanol.

Esterification Reactions (Fischer Esterification)

Issue: Low yield of the desired ester and formation of a significant byproduct.

Possible Cause: In acid-catalyzed esterification, a common side reaction is the intermolecular dehydration of the alcohol to form a symmetric ether (di(4-methyl-2-pentyl) ether). This is particularly prevalent with secondary alcohols.

Troubleshooting Steps:

  • Use Excess Carboxylic Acid: Shifting the equilibrium towards the ester can be achieved by using an excess of the carboxylic acid.

  • Removal of Water: The Fischer esterification is an equilibrium process.[4][5] Removing water as it is formed (e.g., using a Dean-Stark apparatus or molecular sieves) will drive the reaction towards the ester product and away from the ether byproduct.

  • Alternative Esterification Methods: Consider using esterification methods that do not generate water, such as reacting the alcohol with an acid chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270).

Experimental Protocol: Fischer Esterification of this compound with Acetic Acid

  • To a round-bottom flask, add this compound and an excess of glacial acetic acid (e.g., 2-3 equivalents).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Equip the flask with a reflux condenser and a Dean-Stark trap filled with a suitable solvent (e.g., toluene) to remove water azeotropically.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the ester with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and purify by distillation or chromatography.

Mandatory Visualization: Esterification vs. Ether Formation

Esterification_vs_Ether cluster_ester Desired Reaction: Esterification cluster_ether Side Reaction: Ether Formation Alcohol1 (S)-4-Methyl-2-pentanol Ester Ester Product Alcohol1->Ester + R-COOH, H+ Carboxylic Acid R-COOH Carboxylic Acid->Ester Alcohol2 (S)-4-Methyl-2-pentanol Ether Ether Byproduct Alcohol2->Ether + H+, -H2O Alcohol3 (S)-4-Methyl-2-pentanol Alcohol3->Ether

Caption: Competing pathways in acid-catalyzed reactions.

Oxidation Reactions

Issue: My oxidation of this compound is giving a low yield or is not proceeding to completion. I am also concerned about the disposal of heavy metal waste.

Possible Cause: While strong oxidizing agents like chromic acid can be effective, they can sometimes lead to side reactions and generate hazardous waste. Milder, more selective methods like the Swern oxidation are often preferred. The Swern oxidation is known for its mild conditions and tolerance of a wide range of functional groups.[6]

Troubleshooting Steps for Swern Oxidation:

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Low Temperature: The reaction must be carried out at low temperatures (typically -78 °C) to ensure the stability of the intermediates.

  • Reagent Addition Order: The order of addition of reagents is critical. Typically, oxalyl chloride is added to a solution of DMSO, followed by the alcohol, and then the base (e.g., triethylamine).

  • Byproduct Odor: The Swern oxidation produces dimethyl sulfide (B99878), which has a very strong and unpleasant odor.[6][7] All manipulations should be performed in a well-ventilated fume hood. Used glassware can be rinsed with bleach to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (B87167).

Experimental Protocol: Swern Oxidation of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl sulfoxide (DMSO, 2.2 eq.) in anhydrous dichloromethane (B109758) (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.1 eq.) to the stirred solution.

  • After 15-30 minutes, add a solution of this compound (1.0 eq.) in DCM dropwise.

  • Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (B128534) (5.0 eq.) dropwise, and after 15 minutes, allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with a mild acid (e.g., 1 M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methyl-2-pentanone.

  • Purify by distillation or column chromatography if necessary.

Mandatory Visualization: Swern Oxidation Workflow

Swern_Oxidation_Workflow Start Start Prepare DMSO in DCM at -78°C Prepare DMSO in DCM at -78°C Start->Prepare DMSO in DCM at -78°C Add Oxalyl Chloride Add Oxalyl Chloride Prepare DMSO in DCM at -78°C->Add Oxalyl Chloride Add (S)-4-Methyl-2-pentanol Add (S)-4-Methyl-2-pentanol Add Oxalyl Chloride->Add (S)-4-Methyl-2-pentanol Add Triethylamine Add Triethylamine Add (S)-4-Methyl-2-pentanol->Add Triethylamine Warm to Room Temperature Warm to Room Temperature Add Triethylamine->Warm to Room Temperature Workup and Purification Workup and Purification Warm to Room Temperature->Workup and Purification 4-Methyl-2-pentanone 4-Methyl-2-pentanone Workup and Purification->4-Methyl-2-pentanone

Caption: Key steps in the Swern oxidation process.

Nucleophilic Substitution Reactions

Issue: I am attempting an SN2 reaction on a tosylated derivative of this compound, but I am observing the formation of alkene byproducts.

Possible Cause: The tosylate of a secondary alcohol is susceptible to elimination (E2) reactions, which compete with the desired nucleophilic substitution (SN2).[8][9] This is particularly true if the nucleophile is also a strong base and if there is significant steric hindrance around the reaction center.

Troubleshooting Steps:

  • Choice of Nucleophile: Use a nucleophile that is a weak base if possible. For example, azide (B81097) (N₃⁻) is a good nucleophile but a relatively weak base, which can favor SN2 over E2.

  • Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO, acetone) which favors SN2 reactions.

  • Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination.

  • Counterion: The choice of counterion for the nucleophile can sometimes influence the reaction outcome.

Experimental Protocol: Tosylation and SN2 Reaction with Azide

Part A: Tosylation of this compound

  • Dissolve this compound (1.0 eq.) in anhydrous pyridine or dichloromethane with a non-nucleophilic base like triethylamine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) portion-wise.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring by TLC.

  • Upon completion, quench with cold water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate and purify to obtain the tosylate. This reaction proceeds with retention of stereochemistry.

Part B: SN2 Reaction with Sodium Azide

  • Dissolve the tosylate (1.0 eq.) in a polar aprotic solvent such as DMF.

  • Add sodium azide (NaN₃, 1.5-2.0 eq.).

  • Heat the reaction mixture gently (e.g., 50-60 °C) and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the resulting azide. This reaction proceeds with inversion of stereochemistry.

Mandatory Visualization: SN2 vs. E2 Competition

SN2_vs_E2 Tosylate (R)-4-Methyl-2-pentyl tosylate SN2_Product SN2 Product (Inversion) Tosylate->SN2_Product SN2 Path E2_Product E2 Product (Alkenes) Tosylate->E2_Product E2 Path Nucleophile/Base Nu- / Base Nucleophile/Base->SN2_Product Nucleophile/Base->E2_Product

Caption: Competing SN2 and E2 pathways.

References

Technical Support Center: Enhancing the Efficiency of Chiral Derivatizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with chiral derivatizing agents (CDAs). Our aim is to help you overcome common experimental challenges and improve the efficiency and reliability of your chiral analyses.

Troubleshooting Guides

This section addresses specific issues you may encounter during chiral derivatization experiments.

Issue 1: Incomplete or No Derivatization

  • Question: My chromatogram or NMR spectrum shows a large amount of unreacted analyte. What are the possible causes and solutions?

  • Answer: Incomplete derivatization can stem from several factors. Firstly, the reaction conditions may be suboptimal. Ensure you are using the recommended temperature, reaction time, and pH for your specific chiral derivatizing agent and analyte. For instance, derivatization with Marfey's reagent is typically carried out at 40°C for one hour.[1] Secondly, the molar ratio of the CDA to your analyte might be insufficient. A 5- to 10-fold molar excess of the CDA is a good starting point, but this may need to be increased for complex sample matrices. The presence of moisture or other reactive impurities in your sample or solvents can consume the CDA, so using high-purity, dry solvents is crucial. Finally, ensure that your CDA has not degraded due to improper storage; always store reagents as recommended by the manufacturer.

Issue 2: Poor Resolution of Diastereomers

  • Question: My diastereomeric derivatives are not well-separated in my chromatogram. How can I improve the resolution?

  • Answer: Poor resolution of diastereomers can be addressed by optimizing your chromatographic conditions. Modifying the mobile phase composition is a primary step; for reversed-phase HPLC, adjusting the organic modifier content or the pH can significantly impact separation. For example, with Marfey's reagent derivatives, a simple linear gradient of triethylamine (B128534) phosphate/acetonitrile can be effective.[2] Lowering the flow rate can also enhance resolution. Additionally, temperature can play a crucial role; operating the column at a different temperature can alter the interactions between the diastereomers and the stationary phase. If optimizing these parameters is insufficient, consider selecting a different chiral derivatizing agent that may provide greater steric or electronic differences between the resulting diastereomers.

Issue 3: Presence of Unexpected Peaks

  • Question: I am observing extra peaks in my chromatogram that do not correspond to my analyte or the derivatizing agent. What could be their origin?

  • Answer: Unexpected peaks can arise from several sources. Side reactions during derivatization are a common cause. This can happen if your analyte contains multiple reactive functional groups or if the reaction conditions are too harsh. The presence of impurities in your sample, solvents, or the CDA itself can also lead to the formation of additional derivatized products. Furthermore, the chiral derivatizing agent might not be enantiomerically pure. If the CDA contains a small amount of its other enantiomer, it will react with your analyte to form a different set of diastereomers, resulting in extra peaks.[3] Always check the enantiomeric purity of your CDA.

Issue 4: Racemization of the Analyte or CDA

  • Question: I suspect that my analyte or the chiral derivatizing agent is racemizing during the experiment. How can I prevent this?

  • Answer: Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a critical issue that can lead to inaccurate quantification of enantiomeric excess.[4] To minimize racemization, it is important to use mild reaction conditions. High temperatures, extreme pH values, and prolonged reaction times can promote racemization.[4] The choice of base is also critical; a non-nucleophilic, sterically hindered base is often preferred. For certain CDAs, like Mosher's acid, the absence of an alpha-proton prevents racemization of the agent itself.[5] If you suspect your analyte is prone to racemization, it is crucial to carefully optimize the derivatization protocol to be as gentle as possible.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral derivatizing agent for my application?

A1: The selection of a suitable CDA depends on several factors. First, consider the functional group present in your analyte (e.g., amine, alcohol, carboxylic acid), as the CDA must react specifically with this group.[6] The detection method you plan to use is also important. For HPLC with UV detection, a CDA with a strong chromophore, like Marfey's reagent, is beneficial.[2] For fluorescence detection, a fluorescent CDA such as (S)-(+)-NBD-Py-NCS would be appropriate.[1] For NMR analysis, agents like Mosher's acid are commonly used because they induce significant chemical shift differences in the resulting diastereomers.[7][8][9] Finally, consider the potential for side reactions and the stability of the formed diastereomers.

Q2: What is kinetic resolution and how can I avoid it?

A2: Kinetic resolution occurs when one enantiomer of a racemic analyte reacts faster with the chiral derivatizing agent than the other.[10] If the derivatization reaction does not go to completion, the ratio of the diastereomeric products will not accurately reflect the initial ratio of the enantiomers in your sample, leading to an incorrect determination of enantiomeric excess.[10] To avoid kinetic resolution, it is essential to drive the derivatization reaction to completion. This can be achieved by using a sufficient excess of the chiral derivatizing agent and allowing the reaction to proceed for an adequate amount of time.[5]

Q3: How can I confirm that my derivatization reaction is complete?

A3: To confirm the completion of the derivatization reaction, you can monitor the disappearance of the starting analyte over time using a suitable analytical technique, such as HPLC or TLC. Taking aliquots from the reaction mixture at different time points and analyzing them will show when the analyte peak or spot is no longer detectable. It is also good practice to analyze a derivatized standard of your analyte to have a reference for the expected product peaks and their retention times.

Q4: Can I use a chiral derivatizing agent that is not 100% enantiomerically pure?

A4: Using a CDA that is not enantiomerically pure will introduce inaccuracies in your results.[3] The impurity enantiomer in the CDA will react with your analyte to form a different diastereomer, which may co-elute with the diastereomer of interest or appear as a separate peak, leading to an overestimation of one of the analyte's enantiomers.[3] It is crucial to use a CDA with the highest possible enantiomeric purity. If the exact enantiomeric purity is known, it may be possible to correct the results, but this adds complexity to the analysis.

Data Presentation

Table 1: Comparison of Common Chiral Derivatizing Agents for Amines and Amino Acids

Chiral Derivatizing AgentAnalyte Functional GroupDetection MethodTypical Reaction TimeTypical Reaction TemperatureKey Advantages
Marfey's Reagent (FDAA) Primary & Secondary AminesUV (~340 nm)60 - 90 minutes40°CWell-established, stable derivatives.[1][2]
(S)-(+)-NBD-Py-NCS Primary & Secondary AminesFluorescenceRapidRoom TemperatureHigh sensitivity.[1]
(S)-NIFE Primary & Secondary AminesUV~20 minutesRoom TemperatureGood reactivity under mild conditions.
GITC Primary & Secondary AminesUVVariesVariesCan be effective for specific applications.
OPA + Chiral Thiol Primary AminesFluorescence< 1 minuteRoom TemperatureVery fast reaction.[1]

Table 2: Comparison of Chiral Derivatizing Agents for Alcohols

Chiral Derivatizing AgentAnalyte Functional GroupDetection MethodTypical Reaction TimeTypical Reaction TemperatureKey Advantages
Mosher's Acid (MTPA-Cl) Alcohols, AminesNMR (¹H, ¹⁹F)VariesRoom TemperatureWidely used for absolute configuration determination.[11][12][13]
(1S, 2R)-APPI Amines, AlcoholsHPLC-UVVariesVariesGood enantioselectivity for some compounds.[14]

Experimental Protocols

Protocol 1: Derivatization of Amino Acids with Marfey's Reagent (FDAA) for HPLC Analysis

  • Sample Preparation: Dissolve the amino acid sample in water or a suitable buffer.

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's reagent in acetone.

  • Derivatization Reaction:

    • To 50 µL of the amino acid solution, add 100 µL of 1 M sodium bicarbonate solution.

    • Add 200 µL of the Marfey's reagent solution.

    • Incubate the mixture at 40°C for 60 minutes, with occasional vortexing.[1]

  • Reaction Quenching:

    • After incubation, cool the mixture to room temperature.

    • Neutralize the reaction by adding 50 µL of 2 M HCl.[1]

  • Analysis: The sample is now ready for dilution and injection into the HPLC system.

Protocol 2: Preparation of Mosher's Esters for NMR Analysis

  • Reactant Preparation: In a clean, dry NMR tube, dissolve the chiral alcohol (approximately 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, pyridine-d₅).

  • Derivatization:

    • Add a slight excess (1.1-1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

    • Add a small amount of a non-nucleophilic base, such as pyridine (B92270) or DMAP, to catalyze the reaction and scavenge the HCl byproduct.

  • Reaction Monitoring: Monitor the reaction progress directly by ¹H NMR spectroscopy until the signal for the alcohol's carbinol proton disappears, indicating complete esterification.

  • Repeat with (S)-MTPA-Cl: In a separate NMR tube, repeat the same procedure using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples. Compare the chemical shifts of corresponding protons in the two spectra to determine the absolute configuration of the alcohol.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte Chiral Analyte (e.g., Amine, Alcohol) Mix Mix Analyte, CDA, Solvent, and Base Analyte->Mix CDA Chiral Derivatizing Agent (e.g., Marfey's Reagent) CDA->Mix Solvent Anhydrous Solvent & Buffer Solvent->Mix Incubate Incubate (Controlled Temperature & Time) Mix->Incubate Reaction Quench Quench Reaction (e.g., add Acid) Incubate->Quench Stop Separate Separation (Achiral HPLC or GC) Quench->Separate Inject Detect Detection (UV, Fluorescence, MS) Separate->Detect Quantify Quantification (Peak Integration) Detect->Quantify

Caption: Experimental workflow for chiral analysis using a chiral derivatizing agent.

logical_relationship cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Poor Diastereomeric Resolution Cause1 Suboptimal Mobile Phase Problem->Cause1 Cause2 Incorrect Flow Rate Problem->Cause2 Cause3 Inappropriate Temperature Problem->Cause3 Cause4 Unsuitable CDA Problem->Cause4 Solution1 Adjust Organic Modifier / pH Cause1->Solution1 Solution2 Decrease Flow Rate Cause2->Solution2 Solution3 Optimize Column Temperature Cause3->Solution3 Solution4 Select a Different CDA Cause4->Solution4

Caption: Troubleshooting logic for poor diastereomeric resolution.

References

Validation & Comparative

A Comparative Guide to Determining the Absolute Configuration of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and characterization. This is particularly true for secondary alcohols, a common functional group in natural products and pharmaceutical agents. The spatial arrangement of substituents around a stereocenter can dramatically influence a molecule's biological activity. This guide provides an objective comparison of four widely used methods for determining the absolute configuration of secondary alcohols: Mosher's Method, the Competing Enantioselective Conversion (CEC) Method, Vibrational Circular Dichroism (VCD), and X-Ray Crystallography.

Comparison of Key Performance Metrics

MethodPrincipleSample AmountTime RequiredKey DataAccuracy
Mosher's Method NMR analysis of diastereomeric esters~1-5 mg4-6 hours (active effort over 1-2 days)[1][2]Δδ (¹H NMR chemical shift differences)High, but can be misleading if the conformational model is not followed.[3]
CEC Method Kinetic resolution with enantiomeric catalystsμmol to nmol scale[4][5]30-60 minutes (TLC analysis)[4]Difference in reaction ratesHigh, dependent on catalyst selectivity.[4]
Vibrational Circular Dichroism (VCD) Comparison of experimental and calculated chiroptical spectra~8-10 mg[6]Days (including calculations)VCD spectrumHigh, with quantifiable confidence levels.[6][7]
X-Ray Crystallography Diffraction of X-rays by a single crystalCrystal size: 0.2-0.6 mm[8]Days to weeksFlack parameter[9]Definitive, considered the "gold standard".[9]

Mosher's Method

This widely used NMR-based technique involves the derivatization of the secondary alcohol with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomeric esters exhibit distinct ¹H NMR spectra, and the analysis of the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter allows for the assignment of the absolute configuration.[10]

Experimental Protocol
  • Esterification: In two separate NMR tubes, react the secondary alcohol (approx. 5 mg) with (R)-MTPA chloride and (S)-MTPA chloride, respectively.[11] A tertiary amine base like pyridine (B92270) or DMAP is added to scavenge the HCl byproduct.[11]

  • NMR Acquisition: Acquire ¹H NMR spectra for both diastereomeric ester products. It is often beneficial to also acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in unambiguous peak assignment.[10]

  • Data Analysis: Assign the proton signals for both diastereomers and calculate the difference in chemical shifts (Δδ) for protons on either side of the newly formed ester linkage.[10] Based on the established conformational model of the Mosher esters, positive Δδ values are typically observed for protons on one side of the molecule and negative values on the other, allowing for the assignment of the absolute configuration.[12]

Mosher_Method cluster_prep Sample Preparation cluster_reaction Esterification cluster_analysis Analysis Alcohol Secondary Alcohol R_MTPA (R)-MTPA-Cl Alcohol->R_MTPA Reaction 1 S_MTPA (S)-MTPA-Cl Alcohol->S_MTPA Reaction 2 Ester_R (R)-MTPA Ester R_MTPA->Ester_R Ester_S (S)-MTPA Ester S_MTPA->Ester_S NMR_R ¹H NMR of (R)-Ester Ester_R->NMR_R NMR_S ¹H NMR of (S)-Ester Ester_S->NMR_S Analysis Calculate Δδ = δS - δR Assign Configuration NMR_R->Analysis NMR_S->Analysis

Workflow for Mosher's Method.
Advantages:

  • Well-established and widely used method.

  • Relatively small sample requirement.

  • Can also be used to determine enantiomeric excess.[12]

Disadvantages:
  • Can provide incorrect assignments if the molecule does not adopt the expected conformation.[3]

  • Requires careful and unambiguous assignment of NMR signals.[10]

  • The derivatizing agent can be sensitive to moisture.

Competing Enantioselective Conversion (CEC) Method

The CEC method is a kinetic resolution-based approach that utilizes a pair of enantiomeric catalysts to acylate the secondary alcohol in two parallel reactions.[4] The absolute configuration is determined by identifying which catalyst enantiomer reacts faster with the alcohol.[4] This difference in reaction rate can be assessed by various analytical techniques, including Thin-Layer Chromatography (TLC), NMR spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC/MS).[4][13]

Experimental Protocol (TLC-based)
  • Reagent Preparation: Prepare stock solutions of the secondary alcohol, an acylating agent (e.g., propionic anhydride), a base (e.g., N,N-diisopropylethylamine), and the (R)- and (S)-enantiomers of a chiral catalyst (e.g., homobenzotetramisole, HBTM) in a suitable solvent (e.g., CDCl₃).[4]

  • Parallel Reactions: In two separate vials, combine the alcohol, base, and acylating agent. Initiate the reactions by adding the (R)-HBTM catalyst to one vial and the (S)-HBTM catalyst to the other.[4]

  • Quenching and TLC Analysis: After a set time (e.g., 20-30 minutes), quench both reactions with a small amount of methanol.[4] Spot aliquots from each reaction mixture onto a TLC plate and develop the plate.[4]

  • Data Analysis: Visualize the spots on the TLC plate. The reaction that shows a higher conversion to the ester product (typically the less polar spot) is identified as the "fast" reaction. An empirically derived mnemonic is then used to assign the absolute configuration based on which catalyst enantiomer resulted in the faster reaction.[4]

CEC_Method cluster_prep Sample Preparation cluster_reaction Parallel Kinetic Resolution cluster_analysis Analysis Alcohol Secondary Alcohol Reagents Acylating Agent + Base Alcohol->Reagents Reaction_R Reaction with (R)-Catalyst Reagents->Reaction_R Reaction_S Reaction with (S)-Catalyst Reagents->Reaction_S TLC TLC Analysis Reaction_R->TLC Reaction_S->TLC Analysis Identify 'Fast' Reaction Assign Configuration TLC->Analysis

Workflow for the CEC Method.
Advantages:

  • Rapid analysis, especially with TLC detection (30-60 minutes).[4]

  • Requires very small amounts of sample (micromole to nanomole scale).[4][5]

  • Does not require sophisticated equipment for the TLC-based method.[4]

Disadvantages:
  • The accuracy depends on the selectivity of the catalyst for the specific substrate.[4]

  • In cases of low selectivity, a more quantitative method like NMR or LC/MS may be required for analysis.[4]

Vibrational Circular Dichroism (VCD)

VCD is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum mechanical calculations for a given enantiomer.[14]

Experimental Protocol
  • Sample Preparation: Dissolve a sufficient amount of the secondary alcohol (typically 8-10 mg) in a suitable solvent to achieve a concentration appropriate for VCD measurement.[6] The choice of solvent is crucial as it can influence the conformation of the molecule.

  • VCD Spectrum Acquisition: Record the VCD spectrum using a dedicated VCD spectrometer. Data acquisition may take several hours to achieve a good signal-to-noise ratio.[6]

  • Computational Modeling: Perform quantum mechanical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectra for both enantiomers of the secondary alcohol. This step requires significant computational resources and expertise.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra. A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[14] The confidence in the assignment can often be quantified.[6][7]

VCD_Method cluster_exp Experimental cluster_comp Computational Sample Secondary Alcohol in Solution VCD_Exp Measure Experimental VCD Spectrum Sample->VCD_Exp Analysis Compare Experimental and Calculated Spectra Assign Configuration VCD_Exp->Analysis Calc_R Calculate VCD Spectrum for (R)-Enantiomer Calc_R->Analysis Calc_S Calculate VCD Spectrum for (S)-Enantiomer Calc_S->Analysis

Workflow for Vibrational Circular Dichroism.
Advantages:

  • Provides a non-destructive analysis of the molecule in solution.

  • Can provide information about the conformational preferences of the molecule.

  • The confidence in the assignment can be statistically evaluated.[6][7]

Disadvantages:
  • Requires specialized and expensive instrumentation.

  • Relies heavily on high-level computational calculations, which can be time-consuming and require expertise.

  • Requires a relatively larger sample amount compared to the CEC method.

X-Ray Crystallography

Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[9] The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The absolute configuration is determined through the anomalous dispersion effect, which is quantified by the Flack parameter.[9]

Experimental Protocol
  • Crystal Growth: The most critical and often challenging step is to grow a high-quality single crystal of the secondary alcohol or a suitable derivative. The crystal should be of an appropriate size (typically 0.2-0.6 mm in each dimension).[8]

  • Data Collection: Mount the crystal on a goniometer and collect the X-ray diffraction data using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering data, which is typically expressed as the Flack parameter. A value close to 0 with a small standard uncertainty indicates a high probability of the correct absolute configuration assignment.[9]

XRay_Method Crystal Grow Single Crystal Data X-Ray Diffraction Data Collection Crystal->Data Solve Solve and Refine Crystal Structure Data->Solve Assign Determine Flack Parameter Assign Absolute Configuration Solve->Assign

Workflow for X-Ray Crystallography.
Advantages:

  • Provides an unambiguous and definitive determination of the absolute configuration.[9]

  • Yields a complete three-dimensional structure of the molecule.

Disadvantages:
  • The primary limitation is the requirement for a high-quality single crystal, which can be difficult or impossible to obtain for many compounds.[10]

  • The process can be time-consuming, from crystal growth to data analysis.

References

A Comparative Guide to the Validation of Analytical Methods for Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance. Since enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, regulatory bodies have stringent requirements for the quantification of enantiomeric impurities.[1] This guide provides an objective comparison of common analytical techniques used for determining enantiomeric purity, supported by experimental data and detailed protocols.

The validation of analytical methods for enantiomeric purity generally follows the principles outlined by the International Council for Harmonisation (ICH), as well as guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4] The core objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6]

Comparison of Analytical Techniques

Several advanced analytical techniques are employed for the separation and quantification of enantiomers. The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), each offering distinct advantages and limitations.[1]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[2][7]Separation using a supercritical fluid (typically CO2) as the mobile phase, offering faster and more efficient separations than HPLC.[8][][10]Separation in a capillary based on differences in electrophoretic mobility of enantiomers in the presence of a chiral selector in the background electrolyte.[11][12]
Speed Moderate to long analysis times.[13]Typically faster than HPLC due to the low viscosity of the mobile phase.[][10]Can offer very fast separations.[14]
Resolution Generally provides good to excellent resolution.[15]Often provides higher efficiency and resolution compared to HPLC.[10]Can achieve very high-resolution separations.[11]
Solvent Consumption Can consume significant amounts of organic solvents.Significantly less organic solvent consumption, making it a "greener" technique.[][10]Minimal solvent and sample consumption.[16]
Typical LOD/LOQ LOD: ~0.004 µg/mL, LOQ: ~0.05 µg/mL.[17][18]Comparable to HPLC, with LOD and LOQ in the low µg/mL range.[19]Can achieve low detection limits, with LOQ reported as low as 0.1% of the major enantiomer.[20][21]
Robustness Generally robust, but sensitive to small changes in mobile phase composition, flow rate, and temperature.[7][22]Robust, with consistent resolution despite variations in operational parameters.[19]Can be sensitive to buffer composition, voltage, and temperature.[20][21]
Validation Parameters and Acceptance Criteria

The validation of an analytical method for enantiomeric purity involves the evaluation of several key parameters to ensure the method is reliable and reproducible.[2][23]

Validation ParameterTypical Acceptance Criteria
Specificity/Selectivity The method should be able to unequivocally assess the analyte in the presence of other components.[24] For chiral methods, this means baseline resolution of the enantiomers from each other and any other potential impurities.[7][25]
Linearity A linear relationship should be established across the range of the analytical procedure.[6] A correlation coefficient (r²) of >0.999 is often expected.[7][19][26]
Accuracy The closeness of test results to the true value.[23] Typically expressed as percent recovery, with an acceptable range of 98.0% - 102.0%.[7][26][27]
Precision The degree of scatter between a series of measurements.[23] Expressed as the Relative Standard Deviation (RSD), which should typically be <2.0%.[7] For the minor component approaching the quantitation limit, an RSD of ≤20% may be acceptable.[2]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Often determined at a signal-to-noise ratio of 3:1.[28]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[28] Often determined at a signal-to-noise ratio of 10:1.[7] The LOQ for the undesired enantiomer should ideally be at or below the reporting threshold for impurities.[16][29]
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[22] The resolution and quantification of the enantiomers should remain consistent.[7]

Experimental Protocols and Workflows

Detailed methodologies are crucial for the reproducibility of validation experiments. Below are typical protocols for key validation parameters.

General Experimental Workflow

The overall process for validating an analytical method for enantiomeric purity follows a structured approach from method development to routine use.

G General Workflow for Enantiomeric Purity Method Validation cluster_0 Development Phase cluster_1 Validation Phase cluster_2 Implementation Phase MethodDevelopment Method Development & Optimization RobustnessTesting Robustness Testing MethodDevelopment->RobustnessTesting ValidationProtocol Write Validation Protocol RobustnessTesting->ValidationProtocol ExecuteValidation Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) ValidationProtocol->ExecuteValidation ValidationReport Generate Validation Report ExecuteValidation->ValidationReport MethodTransfer Method Transfer (if applicable) ValidationReport->MethodTransfer RoutineUse Routine Use with System Suitability MethodTransfer->RoutineUse

Caption: General workflow for method validation.

Protocol for Specificity

Specificity demonstrates that the method can distinguish between the two enantiomers and separate them from any other substances present in the sample matrix.[24]

  • Preparation: Prepare individual solutions of the desired enantiomer, the undesired enantiomer, a blank (mobile phase or sample matrix), and a racemic mixture.

  • Analysis: Inject each solution into the chromatograph.

  • Evaluation: Confirm that the peaks for the two enantiomers are well-resolved from each other and from any peaks in the blank chromatogram.[7] The resolution factor between the enantiomeric peaks should be greater than 1.5.

Protocol for Linearity

Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a given range.[6]

  • Preparation: Prepare a series of at least five solutions of the undesired enantiomer at different concentrations, typically ranging from the limit of quantitation (LOQ) to 150% of the specification limit.[6][30]

  • Analysis: Inject each solution in triplicate.

  • Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be calculated.

G Linearity and Range Determination Workflow PrepSamples Prepare ≥ 5 concentrations (e.g., LOQ to 150% of spec) InjectSamples Inject each concentration (n=3) PrepSamples->InjectSamples PlotData Plot average peak area vs. concentration InjectSamples->PlotData Regression Perform linear regression analysis PlotData->Regression Evaluate Evaluate r² and visual inspection of plot Regression->Evaluate

Caption: Workflow for linearity determination.

Protocol for Accuracy

Accuracy is determined by spiking the sample with a known amount of the undesired enantiomer and measuring the recovery.

  • Preparation: Prepare samples of the desired enantiomer spiked with known amounts of the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[7]

  • Analysis: Analyze these samples in triplicate.

  • Evaluation: Calculate the percentage recovery of the spiked undesired enantiomer.

Protocol for Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Repeatability: Prepare six independent samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit. Analyze these samples on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and if possible, on a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Protocol for Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined to establish the sensitivity of the method.

  • Signal-to-Noise Ratio Method:

    • Prepare a series of diluted solutions of the undesired enantiomer.

    • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[28]

  • Calibration Curve Method:

    • Construct a calibration curve using a series of low-concentration standards.

    • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

Protocol for Robustness

Robustness testing evaluates the method's reliability when subjected to small, deliberate changes in its parameters.[22]

  • Parameter Variation: Intentionally vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic modifier)

    • Column temperature (e.g., ±2 °C)

    • Flow rate (e.g., ±0.1 mL/min)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

  • Analysis: Analyze a sample under each of the modified conditions.

  • Evaluation: Assess the impact of these changes on the resolution, retention times, and quantification of the enantiomers. The method is considered robust if the results remain within acceptable limits.

G Robustness Testing Logic decision decision Start Define Critical Method Parameters VaryParam Vary one parameter (e.g., Flow Rate ±10%) Start->VaryParam Analyze Analyze sample with varied parameter VaryParam->Analyze CheckResults Results within acceptance criteria? Analyze->CheckResults CheckResults->Start No, Re-evaluate Method NextParam Select next parameter CheckResults->NextParam Yes NextParam->VaryParam End Method is Robust NextParam->End All parameters tested

Caption: Logical flow for robustness testing.

References

A Comparative Guide to the Analytical Techniques for Chiral Alcohols: A Focus on (S)-(+)-4-Methyl-2-pentanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the stereochemistry of chiral molecules is paramount. This guide provides a comprehensive comparison of X-ray crystallographic analysis with other common analytical techniques for the characterization of chiral secondary alcohols, using (S)-(+)-4-Methyl-2-pentanol and its derivatives as a focal point. While a specific crystal structure for a simple derivative of this compound is not publicly available, this guide will use a representative structure of a similar chiral secondary alcohol, (R)-1-phenylethanol, to illustrate the principles and data output of X-ray crystallography.

This guide will delve into the experimental protocols and performance metrics of four key techniques: X-ray Crystallography, Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.

Method Comparison: Performance and Applications

The choice of analytical technique for a chiral alcohol depends on various factors, including the sample's nature, the desired information (absolute vs. relative configuration, enantiomeric excess), and available instrumentation. The following table summarizes the key performance characteristics of each method.

FeatureX-ray CrystallographyChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Derivatizing Agents
Information Obtained Absolute 3D molecular structure, bond lengths, bond angles, crystal packing.[1][2]Enantiomeric excess (ee), separation of enantiomers.Enantiomeric excess (ee), separation and isolation of enantiomers.[3]Enantiomeric excess (ee), determination of absolute configuration (e.g., Mosher's method).[4][5]
Sample Requirements Single crystal of sufficient size and quality (typically >0.1 mm).[1]Volatile or semi-volatile sample, may require derivatization.Soluble sample.Soluble sample, requires reaction with a chiral derivatizing agent.
Sensitivity Not applicable for ee determination.High (ng to pg level).High (µg to ng level).Moderate (mg level).
Analysis Time Days to weeks (including crystallization).Minutes per sample.Minutes to an hour per sample.Minutes to hours (including reaction time).
Instrumentation Cost Very HighModerateHighHigh
Key Advantage Unambiguous determination of absolute configuration.[2]High resolution and speed for volatile compounds.Broad applicability and preparative capabilities.[3]Rapid determination of ee and configurational analysis without chromatographic separation.
Key Limitation Difficulty in obtaining suitable crystals.Limited to thermally stable and volatile compounds.Method development can be time-consuming.Potential for incomplete reaction or kinetic resolution leading to inaccurate ee values.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable analytical data. Below are representative protocols for each of the discussed techniques.

X-ray Crystallographic Analysis of a Chiral Secondary Alcohol

This protocol is based on the general procedure for small molecule single-crystal X-ray diffraction and uses (R)-1-phenylethanol as a representative example, for which crystallographic data is available in the Crystallography Open Database (COD).[6]

Objective: To determine the absolute three-dimensional structure of a chiral secondary alcohol derivative.

Materials:

  • Enantiopure chiral secondary alcohol derivative (e.g., a crystalline ester or urethane (B1682113) of (R)-1-phenylethanol).

  • High-purity solvents for crystallization (e.g., hexane (B92381), ethyl acetate, ethanol).

  • Small vials or tubes for crystallization.

Procedure:

  • Crystallization:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to grow single crystals of at least 0.1 mm in all dimensions.[1]

  • Crystal Mounting:

    • Carefully select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on a single-crystal X-ray diffractometer.[1]

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[7]

    • Rotate the crystal and collect the diffraction data over a range of angles.[1]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final molecular structure.[7]

Data Presentation: The final crystallographic data is typically presented in a standardized format. The following table shows representative data that would be obtained for a chiral secondary alcohol derivative, based on entries for (R)-1-phenylethanol in the COD.[6]

ParameterValue
Chemical FormulaC₈H₁₀O
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.54
b (Å)5.95
c (Å)13.62
α (°)90
β (°)101.4
γ (°)90
Volume (ų)678.5
Z4
R-factor< 0.05
Flack parameter~0
Chiral Gas Chromatography (GC) Analysis

This protocol describes the determination of enantiomeric excess of a chiral secondary alcohol after derivatization.

Objective: To determine the enantiomeric excess of a chiral secondary alcohol.

Materials:

  • Chiral secondary alcohol sample.

  • Derivatizing agent (e.g., acetic anhydride (B1165640) or trifluoroacetic anhydride).

  • Aprotic solvent (e.g., dichloromethane).

  • Chiral GC column (e.g., a cyclodextrin-based column).[8]

Procedure:

  • Derivatization (Acetylation):

    • Dissolve a small amount of the alcohol (e.g., 1-2 mg) in a suitable solvent.

    • Add the derivatizing agent and a catalyst if necessary.

    • Allow the reaction to proceed to completion.

    • Quench the reaction and prepare the sample for GC analysis.

  • GC Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a chiral capillary column.

    • Use an appropriate temperature program to separate the diastereomeric derivatives.

    • A typical temperature program might start at a lower temperature and ramp up to a higher temperature to ensure good separation.[8]

  • Data Analysis:

    • Integrate the peak areas of the two separated enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines the direct separation of enantiomers using a chiral stationary phase.

Objective: To separate and quantify the enantiomers of a chiral secondary alcohol.

Materials:

  • Chiral secondary alcohol sample.

  • HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol).

  • Chiral HPLC column (e.g., polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD).[9]

Procedure:

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent.

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column with the chosen mobile phase. A common mobile phase for normal-phase chiral separations is a mixture of hexane and an alcohol like isopropanol (B130326) or ethanol.[9]

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis).

  • Data Analysis:

    • Determine the retention times for each enantiomer.

    • Calculate the enantiomeric excess from the integrated peak areas as described for GC analysis.

NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid Method)

This protocol describes the determination of absolute configuration and enantiomeric excess using Mosher's acid.

Objective: To determine the absolute configuration and enantiomeric excess of a chiral secondary alcohol.

Materials:

  • Enantiomerically enriched chiral secondary alcohol.

  • (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride).[4]

  • Anhydrous deuterated solvent (e.g., CDCl₃).

  • Anhydrous pyridine (B92270) or other suitable base.

Procedure:

  • Derivatization:

    • In two separate NMR tubes, dissolve the chiral alcohol.

    • To one tube, add (R)-Mosher's acid chloride and a small amount of pyridine.

    • To the other tube, add (S)-Mosher's acid chloride and pyridine.

    • Allow the reactions to proceed to completion to form the diastereomeric Mosher's esters.[4]

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both diastereomeric ester samples.

  • Data Analysis:

    • Compare the spectra of the two diastereomers.

    • Identify corresponding protons in both spectra and calculate the chemical shift differences (Δδ = δS - δR).

    • The signs of the Δδ values for protons on either side of the stereocenter can be used to assign the absolute configuration based on the established Mosher's model.[4]

    • The enantiomeric excess can be determined by integrating well-resolved signals corresponding to each diastereomer in the spectrum of the derivatized mixture.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical relationships between the different analytical techniques.

Experimental_Workflow_X_Ray_Crystallography cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_result Results start Start with Purified This compound Derivative synthesis Synthesis of a Crystalline Derivative start->synthesis crystallization Crystallization (Slow Evaporation, Vapor Diffusion) synthesis->crystallization crystal_selection Selection of a Single Crystal crystallization->crystal_selection mounting Crystal Mounting on Goniometer crystal_selection->mounting data_collection Data Collection (X-ray Diffractometer) mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure 3D Molecular Structure (Absolute Configuration) refinement->final_structure Logical_Relationship_Chiral_Analysis cluster_goal Analytical Goal cluster_methods Analytical Methods cluster_info Information Obtained goal Characterization of This compound Derivative xray X-ray Crystallography goal->xray gc Chiral GC goal->gc hplc Chiral HPLC goal->hplc nmr NMR with Chiral Derivatizing Agents goal->nmr abs_config Absolute Configuration xray->abs_config ee Enantiomeric Excess gc->ee separation Enantiomer Separation gc->separation hplc->ee hplc->separation nmr->abs_config nmr->ee

References

A Comparative Analysis of the Efficacy of (S)-(+)- and (R)-(-)-4-Methyl-2-pentanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is paramount, often dictating its biological activity, pharmacological profile, and toxicity. This guide provides a detailed comparison of the (S)-(+)- and (R)-(-)-enantiomers of 4-Methyl-2-pentanol (B46003), focusing on their differential efficacy, particularly in stereoselective enzymatic processes which are crucial for the synthesis of enantiomerically pure compounds. While direct comparative data on the pharmacological efficacy of the individual enantiomers is limited, their distinct interactions with enzymes serve as a critical point of comparison for researchers and drug development professionals.

Data Presentation: Enantioselective Efficacy in Enzymatic Reactions

The primary area where the differential efficacy of (S)-(+)- and (R)-(-)-4-Methyl-2-pentanol is well-documented is in enzymatic reactions. These processes are fundamental in the production of single-enantiomer pharmaceutical intermediates. The following table summarizes the outcomes of two key stereoselective enzymatic methods.

Parameter(S)-(+)-4-Methyl-2-pentanol(R)-(-)-4-Methyl-2-pentanolExperimental Context
Enzymatic Kinetic Resolution
EnzymeCandida antarctica lipase (B570770) B (CALB)Candida antarctica lipase B (CALB)Enzymatic acylation of a racemic mixture of 4-methyl-2-pentanol.
ReactivityPreferentially acylatedLargely unreactedThe enzyme selectively catalyzes the acylation of the (S)-enantiomer at a much faster rate.[1]
OutcomeConverted to its corresponding esterRemains as the alcoholThis selectivity allows for the separation of the two enantiomers.[1]
Asymmetric Synthesis
EnzymeAlcohol Dehydrogenase (ADH)Alcohol Dehydrogenase (ADH)Asymmetric reduction of the prochiral ketone, 4-methyl-2-pentanone (B128772).
FormationNot the preferred productThe primary productADHs exhibit high stereospecificity, predominantly producing the (R)-enantiomer.[1]
Enantiomeric Excess (ee)->98%This method is highly effective for the synthesis of the (R)-enantiomer.[1]
Physical Property
Specific Optical Rotation(+)(-) -21° (Neat)[1]A key physical property distinguishing the two enantiomers.

Experimental Protocols

Detailed methodologies for the key experiments highlighting the differential efficacy of the enantiomers are provided below.

Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-pentanol via Acylation

This protocol describes a method for separating the enantiomers of 4-methyl-2-pentanol using a lipase-catalyzed acylation, which selectively converts the (S)-enantiomer into an ester.

Objective: To resolve a racemic mixture of 4-methyl-2-pentanol to obtain the (R)-enantiomer in high enantiomeric purity.

Materials:

  • Racemic 4-methyl-2-pentanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., hexane)

  • Standard laboratory glassware and magnetic stirrer

  • Gas chromatograph (GC) with a chiral column for enantiomeric excess determination

Procedure:

  • A solution of racemic 4-methyl-2-pentanol is prepared in an appropriate organic solvent (e.g., hexane).

  • The acyl donor, vinyl acetate, is added to the solution.

  • The immobilized lipase, Candida antarctica lipase B, is added to the reaction mixture.

  • The reaction is stirred at a controlled temperature (e.g., 30°C).

  • The progress of the reaction and the enantiomeric excess of the remaining alcohol are monitored over time by taking aliquots and analyzing them by chiral GC.

  • The reaction is stopped when the desired conversion and enantiomeric excess are achieved.

  • The enzyme is removed by filtration.

  • The resulting mixture, containing the (R)-(-)-4-methyl-2-pentanol and the ester of the (S)-(+)-enantiomer, is then separated by standard purification techniques such as distillation or column chromatography.

Asymmetric Synthesis of (R)-(-)-4-Methyl-2-pentanol via Ketone Reduction

This protocol outlines the synthesis of enantiomerically enriched (R)-(-)-4-methyl-2-pentanol through the asymmetric reduction of 4-methyl-2-pentanone using an alcohol dehydrogenase.

Objective: To synthesize (R)-(-)-4-methyl-2-pentanol with high enantiomeric excess from its corresponding prochiral ketone.

Materials:

  • 4-methyl-2-pentanone

  • Alcohol dehydrogenase (ADH)

  • Cofactor (e.g., NADH or NADPH)

  • Cofactor regeneration system (e.g., a secondary alcohol like isopropanol (B130326) and a corresponding enzyme, or a formate/formate dehydrogenase system)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Standard laboratory glassware and incubator/shaker

  • Gas chromatograph (GC) with a chiral column for enantiomeric excess determination

Procedure:

  • A buffered solution is prepared, and 4-methyl-2-pentanone is added.

  • The alcohol dehydrogenase and the cofactor (NADH or NADPH) are added to the mixture.

  • The components of the cofactor regeneration system are added to ensure a continuous supply of the reduced cofactor.

  • The reaction mixture is incubated at a controlled temperature and pH with gentle agitation.

  • The conversion of the ketone to the alcohol and the enantiomeric excess of the product are monitored by chiral GC analysis of aliquots taken at various time points.

  • Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried, and the solvent is evaporated to yield the crude (R)-(-)-4-methyl-2-pentanol.

  • The product can be further purified if necessary.

Mandatory Visualizations

The following diagrams illustrate the key processes described above, providing a clear visual representation of the differential efficacy of the (S)-(+)- and (R)-(-)-enantiomers of 4-Methyl-2-pentanol in enzymatic reactions.

Enzymatic_Kinetic_Resolution S_enantiomer This compound enzyme Lipase (e.g., CALB) + Acyl Donor S_enantiomer->enzyme Fast reaction R_enantiomer (R)-(-)-4-Methyl-2-pentanol R_enantiomer->enzyme Slow/No reaction S_ester (S)-ester enzyme->S_ester R_alcohol (R)-(-)-4-Methyl-2-pentanol (Unreacted)

Caption: Enzymatic kinetic resolution of racemic 4-methyl-2-pentanol.

Asymmetric_Synthesis cluster_start Substrate cluster_reaction Enzymatic Reduction cluster_end Product ketone 4-Methyl-2-pentanone (Prochiral) enzyme Alcohol Dehydrogenase (ADH) + Cofactor (e.g., NADH) ketone->enzyme R_alcohol (R)-(-)-4-Methyl-2-pentanol (>98% ee) enzyme->R_alcohol Stereoselective reduction

Caption: Asymmetric synthesis of (R)-(-)-4-Methyl-2-pentanol.

References

A Researcher's Guide to Cross-Referencing Spectroscopic Data with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical research, drug discovery, and pharmaceutical development, the precise identification and characterization of molecular structures are of paramount importance. Spectroscopic techniques are fundamental to this process, providing detailed information about a compound's identity, purity, and structure.[1][2] This guide offers a comprehensive approach to cross-referencing experimentally acquired spectroscopic data with established literature values, ensuring accurate and reliable results.

Data Presentation for Direct Comparison

A systematic and clear presentation of data is crucial for an effective comparison between experimental findings and literature reports.[3] Quantitative data should be summarized in structured tables to facilitate the identification of correlations and deviations.

Table 1: Comparison of Experimental and Literature Spectroscopic Data for Compound X

Spectroscopic TechniqueParameterExperimental ValueLiterature Value [Reference]Deviation
¹H NMR Chemical Shift (δ, ppm)7.32 (d, 2H)7.34 (d, 2H)-0.02
Coupling Constant (J, Hz)8.28.1+0.1
¹³C NMR Chemical Shift (δ, ppm)128.5128.7-0.2
FT-IR Vibrational Frequency (cm⁻¹)1685 (C=O)1688 (C=O)-3
Mass Spec. m/z250.1234250.1230+0.0004

Key Experimental Protocols

The reproducibility of spectroscopic data is highly dependent on the experimental conditions.[3] To ensure a valid comparison with literature values, it is essential to either replicate the reported conditions as closely as possible or to understand how variations in the protocol might influence the results.

Sample Preparation
  • Concentration: For techniques like NMR, sample concentration can affect peak positions and widths. It is advisable to use a concentration within the typical range for the specific experiment (e.g., 5-20 mg/mL for small molecules in NMR).[3]

  • Solvent: The choice of solvent can significantly impact chemical shifts in NMR and absorption bands in UV-Vis and IR spectroscopy. Ensure the same deuterated solvent is used for NMR as reported in the literature, and for other techniques, consider the polarity and hydrogen-bonding properties of the solvent.

  • Purity: The purity of the sample is critical. Impurities can introduce extraneous peaks and interfere with the accurate measurement of the compound of interest.

Data Acquisition
  • Instrument Parameters: For techniques like FTIR and Raman spectroscopy, parameters such as the number of scans, resolution, and laser power should be consistent with the literature report to ensure comparability.[4] Similarly, for NMR, acquisition parameters like the pulse sequence, acquisition time, and relaxation delays are important.[5]

  • Referencing: In NMR spectroscopy, proper referencing of the spectra is crucial. If an internal standard is not used, the residual solvent peak can serve as a secondary reference.[3]

Data Processing
  • Phasing and Baseline Correction: In NMR, careful phasing and baseline correction are necessary for accurate integration and peak picking.[3]

  • Apodization and Zero-Filling: These processing techniques can be used to improve the signal-to-noise ratio and resolution of NMR spectra, but their application should be noted when comparing data.[5]

Workflow for Compound Identification and Verification in Drug Discovery

The following diagram illustrates a typical workflow for identifying and verifying a compound in a drug discovery setting, integrating both mass spectrometry and NMR spectroscopy. This process is crucial for moving from a potential "hit" to a well-characterized lead compound.[6]

G HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID LC_MS LC-MS Analysis (Purity & Molecular Weight) Hit_ID->LC_MS NMR_1D 1D NMR (¹H, ¹³C) (Basic Structure) LC_MS->NMR_1D HRMS High-Resolution Mass Spec (Elemental Composition) LC_MS->HRMS NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity & Detailed Structure) NMR_1D->NMR_2D Lit_Search Literature & Database Search (e.g., SciFinder, Reaxys) NMR_2D->Lit_Search HRMS->Lit_Search Data_Comp Compare Experimental Data with Literature Values Lit_Search->Data_Comp Structure_Confirm Structure Confirmation Data_Comp->Structure_Confirm Structure_Novel Novel Compound Identification Data_Comp->Structure_Novel Lead_Op Lead Optimization Structure_Confirm->Lead_Op Structure_Novel->Lead_Op

Caption: Workflow for compound identification and validation in drug discovery.

Addressing Discrepancies

Minor deviations between experimental and literature data are common and can arise from differences in instrumentation, experimental conditions, or sample handling.[7] However, significant discrepancies may indicate an incorrect structural assignment, the presence of an unexpected isomer, or a different polymorphic form. In such cases, further investigation using 2D NMR techniques or other analytical methods is warranted to confirm the structure.[3]

References

A Comparative Analysis of the Biological Activities of 4-Methyl-2-pentanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the enantiomers of 4-methyl-2-pentanol (B46003), also known as methyl isobutyl carbinol (MIBC). Due to a notable scarcity of studies directly comparing the (R)- and (S)-enantiomers, this document synthesizes available data on the racemic mixture and structurally related compounds to infer potential stereoselective differences and highlights areas requiring further investigation.

Data Presentation

Direct comparative data for the biological activities of (R)- and (S)-4-methyl-2-pentanol are limited. The following table summarizes the available information, primarily focusing on the racemic mixture and drawing inferences from studies on similar chiral alcohols.

Biological Activity(R)-4-methyl-2-pentanol(S)-4-methyl-2-pentanolRacemic 4-methyl-2-pentanolReference/Comments
Anesthetic Potency Likely similar to the (S)-enantiomer.Likely similar to the (R)-enantiomer.Anesthetic effects observed at 10 mg/L (2360 ppm) in rats.A study on other secondary alcohol enantiomers showed no significant difference in anesthetic potency[1].
Acute Toxicity (Oral, Rat LD50) No data available.No data available.2590 mg/kgData for the racemic mixture.
Acute Toxicity (Dermal, Rabbit LD50) No data available.No data available.2884 mg/kgData for the racemic mixture.
Eye Irritation No data available.No data available.Causes serious eye irritation.Data for the racemic mixture.
Respiratory Irritation No data available.No data available.May cause respiratory irritation.Data for the racemic mixture.
Cytochrome P450 Inhibition Potential inhibitor.No data available.No specific data.Studies on other chiral molecules show stereoselective inhibition of CYP enzymes[2][3]. Further research is needed for 4-methyl-2-pentanol enantiomers.

Experimental Protocols

Anesthetic Potency Assessment in Tadpoles (Loss of Righting Reflex Assay)

This protocol is based on methodologies used for assessing the anesthetic potency of secondary alcohols[1].

Objective: To determine the effective concentration (EC50) of a substance that causes a loss of the righting reflex in 50% of a tadpole population.

Materials:

  • Tadpoles (e.g., Rana pipiens) of a consistent developmental stage.

  • Test solutions of (R)-4-methyl-2-pentanol, (S)-4-methyl-2-pentanol, and racemic 4-methyl-2-pentanol at various concentrations in an appropriate aqueous medium.

  • Glass beakers or petri dishes.

  • A blunt glass rod or similar gentle prodding instrument.

  • A temperature-controlled environment.

Procedure:

  • Acclimatization: Acclimate tadpoles to the experimental temperature and medium for at least 24 hours prior to the experiment.

  • Exposure: Place a predetermined number of tadpoles (e.g., 10-20) into beakers containing the test solutions of varying concentrations. A control group in the medium without the test substance should be included.

  • Equilibration: Allow the tadpoles to equilibrate in the test solution for a specified period (e.g., 30-60 minutes).

  • Assessment of Righting Reflex: At the end of the equilibration period, gently turn each tadpole onto its dorsal side using the blunt glass rod.

  • Observation: Observe if the tadpole can right itself to a normal ventral position within a defined timeframe (e.g., 30 seconds).

  • Data Collection: Record the number of tadpoles in each concentration group that fail to right themselves.

  • EC50 Determination: Calculate the EC50 value, the concentration at which 50% of the tadpoles lose their righting reflex, using appropriate statistical methods (e.g., probit analysis).

Mandatory Visualization

Anesthetic_Potency_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tadpoles Tadpole Population Acclimatization Acclimatization Tadpoles->Acclimatization Exposure Exposure to Enantiomer Solutions Acclimatization->Exposure Equilibration Equilibration Exposure->Equilibration Assessment Loss of Righting Reflex Test Equilibration->Assessment Data Record Non-Righting Tadpoles Assessment->Data EC50 EC50 Calculation Data->EC50

Anesthetic Potency Assay Workflow.

Metabolism_Pathway MIBC 4-Methyl-2-pentanol (Racemic) MIBK Methyl Isobutyl Ketone (MIBK) MIBC->MIBK Metabolism HMP 4-Hydroxy-4-methyl-2-pentanone (HMP) MIBK->HMP Metabolism

Metabolic Pathway of Racemic 4-Methyl-2-pentanol.

Discussion

The available scientific literature presents a significant gap in the understanding of the stereoselective biological activities of 4-methyl-2-pentanol enantiomers. The primary body of research has focused on the toxicological profile of the racemic mixture, largely for industrial safety purposes.

A key study on the anesthetic properties of a series of secondary alcohol enantiomers provides the most direct insight into the potential stereoselectivity of 4-methyl-2-pentanol. This research demonstrated a lack of significant difference in anesthetic potency between the enantiomers of 2-butanol, 2-pentanol, 2-hexanol, 2-heptanol, and 2-octanol (B43104) in tadpoles[1]. Based on these findings for structurally analogous compounds, it is reasonable to hypothesize that the (R)- and (S)-enantiomers of 4-methyl-2-pentanol would also exhibit similar anesthetic potencies. However, without direct experimental validation, this remains an extrapolation.

Beyond anesthetic effects, there is a dearth of information on how the stereochemistry of 4-methyl-2-pentanol might influence other biological interactions. It is well-established that enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This stereoselectivity often arises from differential interactions with chiral biological macromolecules such as enzymes and receptors. For instance, studies on other chiral compounds have demonstrated enantioselective inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism[2][3]. It is plausible that the enantiomers of 4-methyl-2-pentanol could also display stereoselective inhibition of or metabolism by these enzymes, leading to different pharmacokinetic and toxicokinetic profiles.

The metabolism of racemic 4-methyl-2-pentanol is known to proceed via oxidation to methyl isobutyl ketone (MIBK)[4]. It is currently unknown whether this metabolic process is stereoselective, with one enantiomer being metabolized at a different rate than the other. Such a difference could have significant implications for the overall toxicity and biological effects of the individual enantiomers.

Conclusion and Future Directions

To provide a comprehensive assessment of the biological activity of 4-methyl-2-pentanol enantiomers, further research is imperative. Future studies should focus on:

  • Direct Comparative Toxicity Studies: In vitro and in vivo studies to determine if there are stereoselective differences in the acute and chronic toxicity of the enantiomers.

  • Enzyme Inhibition and Metabolism Assays: Investigations into the potential for enantioselective inhibition of key metabolic enzymes, such as cytochrome P450s, and a characterization of the stereoselectivity of 4-methyl-2-pentanol metabolism.

  • Receptor Binding Studies: Assays to determine if the enantiomers exhibit differential binding to and activity at various receptors, particularly those in the central nervous system, given the compound's anesthetic properties.

A thorough understanding of the stereoselective biological activities of 4-methyl-2-pentanol is essential for a complete risk assessment and for identifying any potential therapeutic or toxicological properties unique to each enantiomer.

References

Benchmarking against other asymmetric synthesis methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Asymmetric Synthesis Methodologies: A Comparative Analysis

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[1][2] The differential biological activity of enantiomers necessitates precise control over stereochemistry during synthesis.[3][4] This guide provides a comparative overview of key asymmetric synthesis methodologies, offering experimental data, detailed protocols, and logical workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable approach for their synthetic challenges.

Core Methodologies in Asymmetric Synthesis

Asymmetric synthesis has evolved significantly, with several strategic approaches now available to the synthetic chemist.[5][6] The primary methodologies include:

  • Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.[7][8] This method is known for its reliability and the ability to separate diastereomeric products using standard techniques like chromatography.[8]

  • Chiral Catalysts: This highly sought-after approach utilizes substoichiometric amounts of a chiral catalyst to generate a large quantity of a chiral product.[9] This category is broad and includes metal catalysis, organocatalysis, and biocatalysis.

    • Metal Catalysis: Transition metal complexes with chiral ligands create an asymmetric environment to facilitate enantioselective transformations.[10][11][12] These methods are often highly efficient and suitable for industrial-scale synthesis.[4][13]

    • Organocatalysis: The use of small, metal-free organic molecules to catalyze asymmetric reactions has emerged as a powerful and environmentally friendly alternative to metal catalysis.[14][15][16] Organocatalysts are often robust, less sensitive to air and moisture, and avoid toxic metal contamination.[16]

    • Biocatalysis: Enzymes or whole-cell systems are employed as catalysts, offering exceptional selectivity (enantio-, regio-, and chemo-) under mild, environmentally benign conditions.[3][17][18] Biocatalysis has become an increasingly valuable tool in industrial settings for the sustainable production of chiral compounds.[19][20]

Performance Benchmarking: Asymmetric Reduction of Acetophenone (B1666503)

To illustrate the comparative performance of different methodologies, the asymmetric reduction of a prochiral ketone, acetophenone, to the corresponding chiral alcohol, 1-phenylethanol, is a widely used benchmark reaction. The key performance indicators are yield and enantiomeric excess (e.e.).

Methodology/Catalyst SystemReducing AgentSolventTemperature (°C)Yield (%)ee (%)
Metal Catalysis: Noyori's Ru-TsDPEN[21]IsopropanolIsopropanolRoom Temp.>9998
Organocatalysis: CBS Catalyst (Oxazaborolidine)[21]BoraneTHFRoom Temp.High>95
Biocatalysis: Plant Tissue (e.g., Carrot) in situ[21]in situWaterRoom Temp.~80~98
Chiral Auxiliary Approach (Conceptual) VariesVariesVariesHigh (diastereoselectivity)High (diastereoselectivity)

Note: The chiral auxiliary approach is not directly comparable in the same format as it involves the formation of a diastereomeric intermediate, which is then cleaved to yield the enantiomerically enriched product. The primary measure of success is high diastereoselectivity.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for success in asymmetric synthesis. Below are representative protocols for two common methodologies.

Protocol 1: Asymmetric Ketone Reduction using a Chiral Amino Alcohol-Derived Catalyst

This protocol provides a general procedure for the asymmetric reduction of acetophenone using a chiral amino alcohol and borane.[21]

Materials:

  • Chiral amino alcohol (e.g., (1R,2S)-(-)-Norephedrine)

  • Borane dimethyl sulfide (B99878) complex (BMS)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Standard glassware for reactions under an inert atmosphere

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL).

  • Cool the solution to 0 °C and add BMS (0.1 mmol) dropwise. Stir the mixture at this temperature for 30 minutes.

  • Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise to the catalyst solution.

  • Allow the reaction to warm to room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol (2 mL).

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica (B1680970) gel to obtain the chiral 1-phenylethanol.

  • Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[21]

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

The accurate determination of enantiomeric excess is crucial for evaluating the success of an asymmetric synthesis.[22] Chiral HPLC is a widely used and powerful technique for this purpose.[22]

Materials and Equipment:

  • Racemic standard of the analyte (e.g., 1-phenylethanol)

  • Enantiomerically enriched sample from the reaction

  • HPLC-grade solvents (e.g., n-Heptane, Isopropanol)

  • Chiral Stationary Phase (CSP) column (e.g., Chiralpak® series)

  • HPLC system equipped with a UV detector

Procedure:

  • Method Development:

    • Dissolve the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

    • Inject the racemic standard onto the chiral column to determine the retention times of both enantiomers and ensure baseline separation. Optimize the mobile phase composition (e.g., the ratio of n-Heptane to Isopropanol) and flow rate as needed.

  • Sample Analysis:

    • Prepare a solution of the purified product from the asymmetric synthesis in the mobile phase.

    • Inject the sample onto the HPLC system using the optimized method.

  • Data Analysis:

    • Integrate the peak areas for each enantiomer in the chromatogram.

    • Calculate the enantiomeric excess using the following formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Visualizing Workflows and Decision-Making

Diagrams are invaluable for representing complex workflows and logical relationships in a clear and concise manner.

Experimental_Workflow_Asymmetric_Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_catalyst Prepare Catalyst Solution (Chiral Amino Alcohol + BMS in THF) add_substrate Add Substrate to Catalyst prep_catalyst->add_substrate prep_substrate Prepare Substrate Solution (Acetophenone in THF) prep_substrate->add_substrate stir_reaction Stir at Room Temperature (Monitor by TLC) add_substrate->stir_reaction quench Quench Reaction (Add Methanol) stir_reaction->quench concentrate Concentrate in vacuo quench->concentrate purify Purify by Column Chromatography concentrate->purify analyze Determine e.e. by Chiral HPLC purify->analyze

Caption: Experimental workflow for asymmetric ketone reduction.

Catalyst_Selection_Logic start Define Synthetic Goal q1 High Atom Economy & Scalability? start->q1 q2 Metal Sensitivity of Substrate? q1->q2 Yes cat_organo Organocatalysis (e.g., CBS) q1->cat_organo No q3 Mild Conditions Required? q2->q3 No q2->cat_organo Yes cat_metal Metal Catalysis (e.g., Noyori) q3->cat_metal No cat_bio Biocatalysis q3->cat_bio Yes

Caption: Decision tree for selecting an asymmetric catalysis strategy.

Chiral_Auxiliary_Cycle start Prochiral Substrate attach_aux Attach Chiral Auxiliary start->attach_aux chiral_substrate Chiral Substrate-Auxiliary Adduct attach_aux->chiral_substrate diastereoselective_rxn Diastereoselective Reaction chiral_substrate->diastereoselective_rxn diastereomeric_product Diastereomeric Product diastereoselective_rxn->diastereomeric_product cleave_aux Cleave Auxiliary diastereomeric_product->cleave_aux chiral_product Enantiomerically Enriched Product cleave_aux->chiral_product recycle_aux Recycle Auxiliary cleave_aux->recycle_aux

References

Safety Operating Guide

Safe Disposal of (S)-(+)-4-Methyl-2-pentanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(+)-4-Methyl-2-pentanol, also known as methyl isobutyl carbinol (MIBC), is a flammable liquid commonly used as a solvent and in various chemical syntheses.[1] Proper disposal of this chemical is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Key Hazard and Disposal Information

The following table summarizes the essential safety and disposal information for this compound, based on its Safety Data Sheet (SDS).

ParameterInformationCitations
Primary Hazards Flammable liquid and vapor; Causes serious eye irritation; May cause respiratory irritation.[2][3]
GHS Hazard Statements H226: Flammable liquid and vapor; H319: Causes serious eye irritation; H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection (safety glasses, chemical goggles), face protection.[2][4][5]
Spill Containment Absorb with inert material (e.g., sand, dry earth, vermiculite). Use non-sparking tools.[4][6][7]
Disposal Method Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3][4][5]
Environmental Precautions Prevent from entering drains, surface water, and ground water. Do not wash away into sewer.[4][8]

Standard Operating Procedure for Disposal

This protocol outlines the necessary steps for the routine disposal of this compound waste generated in a laboratory setting.

1. Waste Collection and Storage

  • Waste Container: Use a designated, properly labeled, and sealable container for collecting this compound waste. The container should be compatible with the chemical; stainless steel or carbon steel are suitable.[1] Avoid using plastic containers.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (flammable liquid).

  • Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents, acids, or acid chlorides.[7]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][4][5] The storage area should be a designated flammables storage cabinet or area. Keep the container tightly closed when not in use.[2][4]

2. Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is full, or in accordance with your institution's policies, contact your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Documentation: Complete all necessary waste disposal paperwork as required by your institution and local regulations.

  • Final Disposal: The final disposal method, typically incineration, will be carried out by the approved waste disposal facility.[9]

Emergency Procedure for Spills

In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate hazards.

1. Immediate Response

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create sparks.[4][6]

2. Spill Containment and Cleanup

  • Ventilation: Ensure the area is well-ventilated.[4]

  • Personal Protective Equipment (PPE): Before attempting to clean up the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If there is a risk of inhaling vapors, use a respirator with a filter for organic gases and vapors.[4]

  • Containment: For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[4][6] For larger spills, contain the liquid with dikes of absorbent material to prevent it from spreading.[9]

  • Cleanup: Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, labeled container for hazardous waste.[4][6][7]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Waste Disposal: Dispose of the sealed container of spill cleanup material through your institution's hazardous waste program.

Important Note: Do not allow the spilled chemical or cleanup materials to enter drains or waterways.[1][4][8]

Disposal and Spill Response Workflow

The following diagram illustrates the decision-making process for handling this compound waste and spills in a laboratory setting.

start Handling of This compound is_waste Is it waste? start->is_waste is_spill Is there a spill? is_waste->is_spill No collect_waste Collect in a labeled, sealable container. is_waste->collect_waste Yes is_spill->start No (Continue Use) spill_response Initiate Spill Response Protocol is_spill->spill_response Yes store_waste Store in a cool, dry, well-ventilated area. collect_waste->store_waste contact_ehs Contact EHS for disposal. store_waste->contact_ehs end_process Disposal Complete contact_ehs->end_process alert_personnel Alert personnel and remove ignition sources. spill_response->alert_personnel wear_ppe Wear appropriate PPE. alert_personnel->wear_ppe contain_spill Contain spill with inert absorbent. wear_ppe->contain_spill collect_spill Collect absorbed material into a hazardous waste container. contain_spill->collect_spill decontaminate Decontaminate the area. collect_spill->decontaminate decontaminate->contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

Personal protective equipment for handling (S)-(+)-4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of (S)-(+)-4-Methyl-2-pentanol, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE) and Safety Measures

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the required PPE and other essential safety measures when handling this compound.

Protection Type Equipment/Measure Specifications and Remarks
Eye/Face Protection Safety Goggles or Chemical GogglesMust be worn at all times to protect against splashes.
Skin Protection Protective GlovesUse chemically resistant gloves. Consult glove manufacturer's specifications for compatibility.
Protective ClothingA lab coat or other protective clothing should be worn to prevent skin contact.
Respiratory Protection Filter Respirator or Supplied-Air RespiratorRequired when working in poorly ventilated areas or with large quantities. Use a filter for organic gases and vapors adapted to the airborne concentration of the substance.[1] For concentrations up to 250 ppm, a supplied-air respirator is recommended.[2]
Engineering Controls Fume Hood or Local Exhaust VentilationAlways handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Fire Safety Fire ExtinguisherKeep a suitable fire extinguisher (e.g., alcohol-resistant foam, dry chemical powder, carbon dioxide) readily accessible.[3][4]
Spill Control Spill KitAn appropriate spill kit containing absorbent materials (e.g., sand, vermiculite) should be available.

Operational Handling and Disposal Plan

A systematic approach to handling and disposal is crucial for safety and compliance. The following step-by-step plan outlines the lifecycle of this compound within the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Record the date of receipt and opening on the container. Unopened containers can typically be stored for 18 months, while opened containers should not be stored for more than 12 months due to the potential for peroxide formation.[3]

  • Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[1][5]

  • The storage area should be designated for flammable liquids.[3] Keep containers tightly closed.[1][6]

2. Handling and Experimental Use:

  • Ensure all necessary PPE is worn before handling the chemical.

  • Work in a well-ventilated area, such as a chemical fume hood.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][5][6] Use only non-sparking tools.[1][5][6]

  • Avoid direct contact with skin and eyes, and avoid inhaling vapors.[1]

  • Do not eat, drink, or smoke in the handling area.[3]

3. Spill and Emergency Procedures:

  • Minor Spills:

    • Remove all ignition sources.[3]

    • Ventilate the area.

    • Contain the spill using an inert absorbent material like sand or vermiculite.[1][3]

    • Collect the absorbed material into a labeled, sealable container for disposal.[1][3]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert emergency responders.

    • If safe to do so, remove ignition sources and provide ventilation.

  • In Case of Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[1][4]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

4. Waste Disposal:

  • Collect all waste containing this compound, including contaminated absorbents and PPE, in a designated and properly labeled hazardous waste container.[1]

  • The container should be sealable and stored in a safe, designated area.

  • Dispose of the chemical waste through an approved hazardous waste disposal facility, in accordance with all local, regional, and national regulations.[1][5][6] Do not dispose of it down the drain.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Safe Handling and Disposal Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Experiment cluster_3 Disposal a Don PPE b Prepare Work Area (Fume Hood, Spill Kit) a->b c Retrieve Chemical from Storage b->c d Perform Experiment c->d e Return Chemical to Storage d->e f Decontaminate Work Area d->f h Collect Waste (Chemical, Contaminated Materials) d->h g Remove PPE f->g i Store Waste in Designated Area h->i j Arrange for Professional Hazardous Waste Disposal i->j

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.